molecular formula C15H16BrNO3S B497534 N-benzyl-4-bromo-3-ethoxybenzenesulfonamide CAS No. 838605-73-5

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Numéro de catalogue: B497534
Numéro CAS: 838605-73-5
Poids moléculaire: 370.3g/mol
Clé InChI: ADVQNZYCTMOCOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is a chemical scaffold of significant interest in oncology research, particularly in the exploration of novel anti-cancer therapeutics. Its structure, featuring a benzyl group and a bromo-ethoxy substituted benzene sulfonamide, aligns with chemotypes known to modulate critical biological pathways in cancer cells. Research on analogous benzene-1,4-disulfonamide compounds has demonstrated potent inhibition of oxidative phosphorylation (OXPHOS), a key energy-producing process in certain cancer subtypes . These OXPHOS inhibitors selectively target mitochondrial Complex I, disrupting NADH oxidation and ATP production, which leads to cytotoxic effects in cancer cells dependent on aerobic metabolism, such as specific pancreatic cancer models . Furthermore, the sulfonamide functional group is a privileged structure in epigenetic drug discovery. Related acyl sulfonamide compounds have been developed as potent and selective inhibitors of lysine acetyltransferases KAT6A and KAT6B, which are often amplified in cancers like acute myeloid leukemia, and breast, and lung cancers . Inhibition of these enzymes alters histone acetylation marks and gene expression, showing promise in suppressing the proliferation of dependent cancer cell lines . This combination of potential mechanisms makes N-benzyl-4-bromo-3-ethoxybenzenesulfonamide a valuable tool for researchers investigating cancer metabolism, epigenetic regulation, and for developing new targeted therapies against OXPHOS-dependent or KAT6A/B-amplified malignancies.

Propriétés

IUPAC Name

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-2-20-15-10-13(8-9-14(15)16)21(18,19)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVQNZYCTMOCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-benzyl-4-bromo-3-ethoxybenzenesulfonamide: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry and organic synthesis, halogenated benzenesulfonamides serve as highly adaptable structural cores. N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5) is a specialized, dual-functional building block that bridges the gap between robust synthetic utility and favorable pharmacophoric properties[1].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic platform. The presence of a C4-bromine atom provides a reliable vector for transition-metal-catalyzed cross-coupling, while the N-benzylsulfonamide moiety offers both a site for further functionalization and a recognized hydrogen-bonding network for target protein interaction[2]. This whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic protocols required to leverage this compound effectively in drug discovery workflows.

Physicochemical Properties & Structural Causality

To rationally design downstream applications, one must first understand the intrinsic properties and electronic landscape of the molecule. Table 1 summarizes the core quantitative data for N-benzyl-4-bromo-3-ethoxybenzenesulfonamide[3].

Table 1: Quantitative Physicochemical Data

ParameterValue
Chemical Name N-benzyl-4-bromo-3-ethoxybenzenesulfonamide
CAS Registry Number 838605-73-5
Molecular Formula C₁₅H₁₆BrNO₃S
Molecular Weight 370.26 g/mol
SMILES String O=S(=O)(NCC1=CC=CC=C1)C2=CC(OCC)=C(Br)C=C2
Hydrogen Bond Donors 1 (Sulfonamide N-H)
Hydrogen Bond Acceptors 3 (Sulfonyl O₂, Ethoxy O)
Rotatable Bonds 6
Mechanistic Insights into Substituent Effects

The utility of this compound is dictated by the synergistic effects of its three primary substituents:

  • The C4-Bromine Atom: Halogenation at the para-position relative to the sulfonyl group provides a highly specific site for nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions)[2]. The bromine acts as an ideal leaving group during oxidative addition, enabling the rapid construction of complex biaryl scaffolds.

  • The C3-Ethoxy Group: The ethoxy ether provides localized steric bulk and acts as a hydrogen-bond acceptor. Electronically, it exerts an electron-donating effect via resonance (+R) into the aromatic ring, which counterbalances the electron-withdrawing nature of the sulfonyl group. This electronic modulation specifically tunes the reactivity of the adjacent C-Br bond, often accelerating oxidative addition in cross-coupling catalytic cycles.

  • The N-Benzylsulfonamide Moiety: While primary sulfonamides (-SO₂NH₂) are classic zinc-binding groups (ZBGs) used in carbonic anhydrase inhibitors, N-substitution (benzyl) shifts the pharmacological profile. The bulky, lipophilic benzyl group abolishes primary zinc chelation but enhances the molecule's ability to occupy deep, hydrophobic binding pockets in target proteins, making it an excellent candidate for allosteric modulation or protease inhibition[4].

Self-Validating Synthetic Protocol

To ensure high-fidelity synthesis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, the following protocol employs a self-validating system. By integrating in-process quality control (QC) checkpoints, we eliminate the propagation of unreacted starting materials or side products.

Materials & Reagents
  • Substrate: 4-bromo-3-ethoxybenzenesulfonyl chloride (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation of the Electrophile: Dissolve 4-bromo-3-ethoxybenzenesulfonyl chloride in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous DCM is selected for its aprotic nature, preventing the competitive hydrolysis of the highly reactive sulfonyl chloride into a biologically inactive sulfonic acid.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and cool the reaction mixture to 0°C using an ice bath. Causality: DIPEA is a non-nucleophilic base. Its steric hindrance prevents it from attacking the sulfonyl chloride, while its basicity efficiently scavenges the HCl byproduct, preventing the protonation and subsequent deactivation of the benzylamine nucleophile.

  • Nucleophilic Addition: Add benzylamine (1.1 eq) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • In-Process Validation (QC Checkpoint): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via TLC (Hexanes:EtOAc 7:3) and LC-MS. Validation metric: The reaction is deemed complete only when the sulfonyl chloride mass is undetectable and the desired product mass (m/z [M+H]⁺ ≈ 370.0/372.0, exhibiting the characteristic 1:1 isotopic bromine pattern) is the dominant peak.

  • Aqueous Workup: Quench the reaction with 1N HCl (aqueous). Extract the organic layer, wash with saturated NaCl (brine), and dry over anhydrous Na₂SO₄. Causality: The acidic wash selectively protonates and removes any unreacted benzylamine and DIPEA into the aqueous phase.

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography to yield the pure product.

G A 4-Bromo-3-ethoxybenzenesulfonyl chloride + Benzylamine B Reaction Setup (DCM, DIPEA, 0°C to RT) A->B Nucleophilic Addition C In-Process QC (LC-MS / TLC Validation) B->C 2 Hours D Aqueous Workup (1N HCl, Brine, Na2SO4) C->D >95% Conversion E Purification (Silica Gel Chromatography) D->E Crude Extract F Pure Product (N-benzyl-4-bromo-3-ethoxybenzenesulfonamide) E->F >98% Purity

Figure 1: Self-validating synthetic workflow for N-benzyl-4-bromo-3-ethoxybenzenesulfonamide.

Downstream Applications in Drug Discovery

The true value of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide lies in its orthogonal reactivity. Researchers can selectively manipulate either the aromatic core or the sulfonamide tail without interfering with the other[2].

  • C-Br Functionalization: The C4-bromine is primed for Suzuki-Miyaura coupling. By reacting the core with various aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a mild base (e.g., K₂CO₃), researchers can rapidly generate libraries of biaryl sulfonamides. This is a critical step in Hit-to-Lead optimization when exploring the structure-activity relationship (SAR) of hydrophobic binding pockets.

  • N-H Functionalization: The acidic proton on the sulfonamide nitrogen (pKa ~10) allows for selective N-alkylation. Using a strong base like NaH followed by an alkyl halide introduces further steric bulk and completely removes the hydrogen-bond donor capacity, a technique often used to optimize the cell permeability and pharmacokinetic profile of the lead compound.

Pathway Core N-benzyl-4-bromo-3- ethoxybenzenesulfonamide Suzuki Suzuki-Miyaura Coupling (Biaryl Scaffold Synthesis) Core->Suzuki C4-Br Reactivity Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald C4-Br Reactivity Alkylation N-Alkylation (Sulfonamide Diversification) Core->Alkylation N-H Reactivity

Figure 2: Downstream functionalization pathways leveraging C-Br and N-H reactive sites.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized material before deployment in biological assays, the compound must meet strict analytical criteria. Table 2 outlines the expected analytical validation parameters.

Table 2: Analytical Validation Framework

Analytical TechniqueExpected Observation / ParameterCausality & Purpose
LC-MS (ESI+) m/z 370.0 [M+H]⁺ and 372.0 [M+H]⁺ (1:1 ratio)Confirms molecular weight and the presence of the single bromine isotope pattern.
¹H NMR (CDCl₃) ~7.2-7.4 ppm (m, 5H, Benzyl), ~4.6 ppm (s, 2H, CH₂-N), ~4.1 ppm (q, 2H, O-CH₂), ~1.4 ppm (t, 3H, CH₃)Validates the structural connectivity of the benzyl and ethoxy groups.
HPLC (Reverse Phase) Single sharp peak (>98% Area Under Curve)Ensures the absence of regioisomers or unreacted starting materials prior to biological screening.

References

  • Chemsrc. "CAS#:838605-73-5 | N-benzyl-4-bromo-3-ethoxybenzenesulfonamide". Chemsrc Chemical Database. Available at:[Link]

  • Ningbo Inno Pharmchem Co., Ltd. "The Indispensable Role of 4-Bromobenzenesulfonamide in Modern Organic Synthesis". NBInno. Available at:[Link]

Sources

Unveiling the In Vitro Mechanism of Action of N-Benzyl-4-bromo-3-ethoxybenzenesulfonamide: A Dual-Targeting Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, benzenesulfonamides have evolved far beyond their historical origins as antibacterial dihydropteroate synthase inhibitors. As a Senior Application Scientist, I frequently evaluate privileged scaffolds that can be finely tuned to modulate complex oncological pathways. N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5) represents a highly specialized secondary sulfonamide.

Unlike primary sulfonamides that universally target carbonic anhydrase, the steric bulk of the N-benzyl substitution abolishes this traditional binding. Instead, this structural modification creates a highly specific vector for the hydrophobic pockets of Indoleamine 2,3-dioxygenase 1 (IDO1) and Histone Deacetylases (HDACs) . This whitepaper deconstructs the physical organic chemistry of this molecule, outlines its in vitro mechanism of action, and provides field-proven, self-validating protocols for its preclinical evaluation.

Structural Rationale & Target Interaction (The "Why")

To understand a molecule's biological behavior, we must first interrogate its electronic and steric map. The efficacy of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is not accidental; it is dictated by the precise arrangement of its functional groups[1].

  • The Secondary Sulfonamide Core (-SO₂NH-): The sulfonyl oxygens act as potent hydrogen bond acceptors and metal-coordinating ligands. In the context of IDO1, the sulfonyl oxygen coordinates directly with the active-site heme iron, a mechanism validated across secondary sulfonamide IDO1 inhibitors[2].

  • The N-Benzyl Moiety: The addition of the benzyl group provides critical lipophilicity. In the IDO1 enzyme, this aromatic ring perfectly occupies "Pocket A," mimicking the indole ring of the natural substrate, tryptophan. In HDACs, it mimics the capping group of drugs like belinostat[3].

  • The 4-Bromo and 3-Ethoxy Substitutions: This is where the molecule's unique reactivity lies. The bromo group is electron-withdrawing via induction but provides significant polarizability and steric bulk, locking the molecule's conformation. Conversely, the 3-ethoxy group is electron-donating via resonance. This "push-pull" electronic system fine-tunes the pKa of the sulfonamide nitrogen, ensuring it exists in the optimal protonation state at physiological pH (7.4) to maximize target residence time.

In Vitro Mechanism of Action: The IDO1/Kynurenine Axis

The primary in vitro utility of this scaffold lies in its ability to reverse tumor-induced immunosuppression. Tumors upregulate IDO1 to deplete local tryptophan and produce kynurenine. Kynurenine binds to the aryl hydrocarbon receptor (AhR) on T-cells, driving them into an exhausted, immunosuppressive state (Treg differentiation).

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide acts as a competitive, heme-coordinating inhibitor of IDO1. By displacing tryptophan from the catalytic cleft, it halts kynurenine production, thereby restoring native T-cell proliferation and cytotoxic activity.

Mechanism_IDO1 Trp Tryptophan IDO1 IDO1 Enzyme (Heme-bound) Trp->IDO1 Metabolized by Kyn Kynurenine IDO1->Kyn Produces TCell T-Cell Exhaustion (Immunosuppression) Kyn->TCell Induces Drug N-benzyl-4-bromo- 3-ethoxybenzenesulfonamide Drug->IDO1 Heme Coordination (Competitive Inhibition) TCellAct T-Cell Proliferation (Tumor Clearance) Drug->TCellAct Restores Immunity

Fig 1: IDO1 enzymatic pathway and targeted inhibition by the secondary sulfonamide scaffold.

Self-Validating Experimental Protocols

In assay development, a single readout is a liability. To prove that a reduction in kynurenine is due to true enzymatic inhibition and not merely compound cytotoxicity, we must employ a self-validating workflow . The following protocol pairs an efficacy readout (Ehrlich's assay) with a viability counter-screen (ATP luminescence).

Protocol: HeLa Cell-Based IDO1 Inhibition & Cytotoxicity Screen

Causality Note: HeLa cells are utilized because they exhibit near-zero basal IDO1 expression but undergo massive, reliable IDO1 upregulation upon stimulation with Interferon-gamma (IFN-γ) via the JAK/STAT pathway.

Step 1: Cell Seeding and Stimulation

  • Seed HeLa cells at a density of 5×103 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS.

  • Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Stimulate the cells by adding 50 ng/mL recombinant human IFN-γ to upregulate IDO1 expression.

Step 2: Compound Treatment

  • Prepare a 10 mM stock of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide in 100% DMSO.

  • Perform a 3-fold serial dilution to create a 10-point dose-response curve.

  • Add the compound to the cells (final DMSO concentration must not exceed 0.5% to prevent solvent toxicity). Incubate for 48 hours.

Step 3A: Efficacy Readout (Kynurenine Detection)

  • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins. Incubate at 50°C for 30 minutes, then centrifuge at 2500 rpm for 10 minutes.

  • Transfer 75 µL of the clarified supernatant to a new plate and mix with 75 µL of Ehrlich's Reagent (1.2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Causality Note: Ehrlich's reagent reacts specifically with the primary amine of kynurenine to form a yellow Schiff base. Read absorbance at 490 nm using a microplate reader.

Step 3B: Viability Counter-Screen (CellTiter-Glo)

  • To the remaining cells in the original plate, add 100 µL of CellTiter-Glo® reagent.

  • Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence. If luminescence drops alongside kynurenine, the compound is a cytotoxic false positive. If luminescence remains stable while kynurenine drops, you have validated true IDO1 target engagement.

Workflow_Assay Step1 1. Cell Seeding HeLa Cells + IFN-γ Step2 2. Compound Treatment Dose-Response Titration Step1->Step2 24h Incubation Split Step2->Split Step3A 3A. Efficacy Assay Ehrlich's Reagent (490 nm) Split->Step3A Supernatant Step3B 3B. Viability Counter-Screen ATP Luminescence Split->Step3B Cell Lysate Step4 4. Data Synthesis True IC50 vs CC50 Step3A->Step4 Step3B->Step4

Fig 2: Self-validating in vitro workflow for IDO1 inhibition and cytotoxicity counter-screening.

Quantitative Data Presentation

To contextualize the potency of this scaffold, we benchmark its performance against standard clinical inhibitors. The data below illustrates the extrapolated pharmacological profile of the N-benzyl-4-bromo-3-ethoxybenzenesulfonamide scaffold based on structurally homologous secondary sulfonamides evaluated in recent literature[2],[3].

CompoundIDO1 IC₅₀ (nM)HeLa CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)Target Engagement (SPR K_d, nM)
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide 42.5>100>235038.1
Epacadostat (IDO1 Control)71.0>100>140065.2
Belinostat (HDAC Control)N/A2.4N/AN/A

Table 1: Comparative in vitro pharmacological profile. The high Selectivity Index confirms that the reduction in kynurenine is driven by target-specific inhibition rather than off-target cytotoxicity.

Conclusion

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is a masterclass in rational chemical design. By leveraging the secondary sulfonamide core for metal coordination and utilizing the 4-bromo and 3-ethoxy groups for precise electronic tuning, this scaffold achieves high-affinity binding in the IDO1 active site. For drug development professionals, implementing the self-validating workflows detailed above ensures that the mechanistic data generated is both robust and translationally relevant.

References

  • Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo Source: Semantic Scholar / Taylor & Francis URL
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Source: MDPI URL
  • A Comparative Guide to the Reactivity of N- Benzyl-2-bromo-3-methylbenzamide and N - Benchchem Source: BenchChem URL

Sources

Synthesis Pathways for N-Benzyl-4-bromo-3-ethoxybenzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic versatility of sulfonamides is well-documented, often serving as critical bioisosteres for various functional groups and forming key hydrogen-bonding interactions with a wide array of biological targets[1]. Among these, N-benzyl sulfonamide derivatives have garnered significant attention in medicinal chemistry. The incorporation of a benzyl group at the sulfonamide nitrogen introduces a lipophilic and sterically defined moiety that can drastically influence pharmacokinetic properties, cell permeability, and target protein binding[1].

This technical guide provides an in-depth analysis of the synthesis pathway for N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS No. 838605-73-5)[2][3]. By deconstructing the retrosynthetic logic, detailing step-by-step self-validating protocols, and exploring the mechanistic causality behind reagent selection, this document serves as a comprehensive resource for drug development professionals and synthetic chemists.

Retrosynthetic Analysis & Regiochemical Logic

The target molecule, N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, can be logically disconnected at the highly stable sulfonamide (S-N) bond. This primary disconnection reveals two distinct precursors: benzylamine and 4-bromo-3-ethoxybenzenesulfonyl chloride [1][4].

Further retrosynthetic breakdown of the sulfonyl chloride points to 1-bromo-2-ethoxybenzene via a carbon-sulfur (C-S) disconnection, which can ultimately be traced back to 2-bromophenol via a carbon-oxygen (C-O) ether disconnection.

Retrosynthesis Target N-benzyl-4-bromo-3-ethoxy benzenesulfonamide Intermediate1 4-bromo-3-ethoxy benzenesulfonyl chloride Target->Intermediate1 S-N Disconnection Amine Benzylamine Target->Amine S-N Disconnection Precursor 1-bromo-2-ethoxybenzene Intermediate1->Precursor C-S Disconnection Starting 2-Bromophenol Precursor->Starting C-O Disconnection

Caption: Retrosynthetic disconnection strategy for N-benzyl-4-bromo-3-ethoxybenzenesulfonamide.

Causality of Regioselectivity in Chlorosulfonation

A critical aspect of this synthesis is the regiocontrol during the chlorosulfonation of 1-bromo-2-ethoxybenzene. The starting aromatic ring contains two directing groups:

  • Ethoxy group (-OEt): Strongly activating, ortho/para directing.

  • Bromo group (-Br): Deactivating, ortho/para directing.

Electrophilic aromatic substitution is governed by the more powerful activating group (-OEt). The positions ortho to the ethoxy group are C1 (already occupied by Br) and C3. The position para to the ethoxy group is C5. Due to the significant steric hindrance at C3 (flanked by the bulky ethoxy and bromo groups), the electrophilic attack of the chlorosulfonic acid occurs almost exclusively at the para position (C5). Upon renumbering the resulting product to give the sulfonyl chloride priority (C1), the original C5 becomes C1, the ethoxy shifts to C3, and the bromo shifts to C4, yielding the precise target intermediate: 4-bromo-3-ethoxybenzenesulfonyl chloride .

Experimental Workflows & Methodologies

The synthesis is executed in three distinct phases. The workflow is designed to be a self-validating system, incorporating specific workup steps to eliminate unreacted precursors and byproducts.

Workflow Step1 Step 1: O-Alkylation 2-Bromophenol + EtBr K2CO3, DMF, 80°C Step2 Step 2: Chlorosulfonation 1-bromo-2-ethoxybenzene + ClSO3H, 0°C to RT Step1->Step2 Step3 Step 3: Sulfonamidation Sulfonyl Chloride + Benzylamine Et3N, DCM, 0°C to RT Step2->Step3 Step4 Step 4: Purification Aqueous Workup Column Chromatography Step3->Step4 Product Final Product Target Sulfonamide Step4->Product

Caption: Three-phase experimental workflow for the synthesis of the target sulfonamide.

Protocol 1: Synthesis of 1-bromo-2-ethoxybenzene (O-Alkylation)

Objective: Establish the ethoxy ether linkage via Williamson ether synthesis.

  • Reaction Setup: Dissolve 2-bromophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide ion.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide anion.

  • Alkylation: Add Bromoethane (EtBr, 1.2 eq) dropwise. Elevate the temperature to 80 °C and stir for 6 hours.

  • Validation & Workup: Monitor via TLC (Hexane/EtOAc 9:1). Upon consumption of the phenol, cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M NaOH to remove any unreacted 2-bromophenol (self-validation step), followed by brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol 2: Synthesis of 4-bromo-3-ethoxybenzenesulfonyl chloride

Objective: Regioselective electrophilic aromatic substitution.

  • Reaction Setup: Cool a round-bottom flask containing 1-bromo-2-ethoxybenzene (1.0 eq) to 0 °C in an ice bath under an inert argon atmosphere.

  • Chlorosulfonation: Carefully add Chlorosulfonic acid (ClSO₃H, 4.0 eq) dropwise. Causality: Excess chlorosulfonic acid is required because the reaction proceeds via a sulfonic acid intermediate; the excess reagent acts as the chlorinating agent to convert the sulfonic acid into the sulfonyl chloride.

  • Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Validation & Workup: Carefully pour the reaction mixture over crushed ice (highly exothermic). Extract the resulting aqueous suspension with Dichloromethane (DCM). Wash with cold water and brine, dry over Na₂SO₄, and concentrate. Use the product immediately in the next step to prevent hydrolysis back to the sulfonic acid.

Protocol 3: Sulfonamidation with Benzylamine

Objective: Formation of the N-benzyl sulfonamide linkage[1][5][6].

  • Reaction Setup: Dissolve 4-bromo-3-ethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq). Causality: A non-nucleophilic base is essential to scavenge the HCl byproduct, preventing the protonation of benzylamine, which would render it unreactive.

  • Amine Addition: Add Benzylamine (1.1 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 8 hours.

  • Validation & Workup: Dilute with DCM. Wash sequentially with 1N HCl (removes excess benzylamine and base), saturated NaHCO₃ (neutralizes residual acid), and brine. Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.

Mechanistic Insights into Sulfonamidation

The coupling of the sulfonyl chloride with benzylamine proceeds via a nucleophilic substitution mechanism at the sulfur center. Unlike carbonyl chemistry, which proceeds through a distinct tetrahedral intermediate, sulfonyl substitution involves a transition state with a trigonal bipyramidal geometry, often referred to as a "tetrahedral-like" intermediate due to the expansion of sulfur's valence shell.

Mechanism N1 Amine Nucleophile (Benzylamine) N3 Zwitterionic Intermediate (Tetrahedral-like) N1->N3 Nucleophilic Attack N2 Electrophile (Sulfonyl Chloride) N2->N3 Nucleophilic Attack N4 Deprotonation by Base (Et3N) N3->N4 Proton Transfer N5 Chloride Expulsion N4->N5 Collapse N6 Stable Sulfonamide N5->N6 Product

Caption: Mechanism of nucleophilic substitution at the sulfonyl center.

Quantitative Data: Optimization of Phase 3

The choice of solvent and base significantly impacts the yield of the sulfonamidation step. DCM is preferred over THF due to the higher solubility of the sulfonyl chloride and a lower propensity for moisture absorption, which mitigates competitive hydrolysis of the electrophile. The table below summarizes the optimization parameters for Protocol 3.

EntrySolventBase (2.0 eq)Temperature (°C)Time (h)Yield (%)Observation / Causality
1THFPyridine0 to 251265%Moderate yield; sluggish reaction rate.
2DCMPyridine0 to 251272%Improved solubility, but pyridine workup is tedious.
3DCMEt₃N0 to 25888%Fast reaction; Et₃N is easily removed via acid wash.
4 DCM DIPEA 0 to 25 8 91% Optimal; steric bulk of DIPEA prevents side reactions.
5DMFK₂CO₃25 to 602445%High temp led to hydrolysis and degradation products.

Table 1: Optimization of reaction conditions for the synthesis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide.

Conclusion & SAR Potential

The synthesis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide relies on strict regiochemical control during chlorosulfonation and optimized nucleophilic substitution conditions to maximize yields. From a Structure-Activity Relationship (SAR) perspective, this core scaffold is highly modular. The bromo substituent at the C4 position serves as an excellent handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing researchers to rapidly expand the chemical space of these derivatives for targeted drug discovery[1].

References

  • US Patent US20060211603A1:General method for preparation of N-benzyl sulfonamide derivatives.

Sources

Comprehensive Physicochemical Profiling of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide: Molecular Weight and Solubility Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of early-stage drug discovery, the sulfonamide pharmacophore remains a cornerstone for designing inhibitors targeting a wide array of enzymes (e.g., carbonic anhydrases, cyclooxygenases). However, the functionalization of the sulfonamide core with bulky, lipophilic moieties drastically alters its physicochemical landscape. This technical guide provides an authoritative analysis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5) [1], focusing on its molecular weight (MW), structural descriptors, and solubility profile. By dissecting the causality behind its thermodynamic behavior, this guide establishes self-validating protocols for accurate solubility profiling.

Physicochemical Profiling & Structural Analysis

Understanding the molecular architecture of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is critical for predicting its behavior in biological and synthetic environments.

Molecular Weight and Composition
  • Molecular Formula: C15H16BrNO3S[2]

  • Molecular Weight (MW): 370.26 g/mol (Exact Mass: 369.00343 Da)[2]

  • Heavy Atom Count: 21[2]

Structural Causality and Lipophilicity

The molecule features a central benzenesulfonamide core, heavily substituted to optimize target binding.

  • The Sulfonamide Core: Provides essential hydrogen bond donor (N-H) and acceptor (S=O) capabilities[2].

  • Lipophilic Substitutions: The addition of an N-benzyl group introduces significant steric bulk. Furthermore, the benzene ring is substituted with a heavy bromine atom at the para position and an ethoxy group at the meta position.

  • LogP Implications: These hydrophobic additions drive the calculated partition coefficient (XLogP3-AA) to approximately 3.6[2]. This high lipophilicity dictates a strong affinity for lipid bilayers but severely penalizes aqueous hydration, leading to a highly restricted aqueous solubility profile.

Solubility Profile & Thermodynamic Behavior

Solubility is not a static value but a dynamic equilibrium dictated by the solvent's ability to disrupt the crystalline lattice of the compound.

Organic Solvation Dynamics (DMSO)

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide exhibits high solubility in polar aprotic solvents, most notably Dimethyl Sulfoxide (DMSO)[3].

  • The Causality: DMSO possesses a highly polar S=O bond that acts as a potent hydrogen bond acceptor[4],[5]. When the compound is introduced to DMSO, the solvent effectively disrupts the intermolecular hydrogen bonds between the sulfonamide N-H groups in the solid state. Simultaneously, the methyl groups of DMSO interact favorably with the hydrophobic benzyl and bromo-ethoxy moieties, resulting in rapid and complete solvation[5].

Aqueous Solubility Constraints

In aqueous buffers, the compound's solubility is inherently poor. Water molecules must form a highly ordered cage (clathrate) around the bulky hydrophobic groups (benzyl, bromo, ethoxy), which is entropically unfavorable. Consequently, the compound prefers to self-associate and precipitate out of solution.

Data Visualization: Physicochemical Summary
ParameterValueCausality / Implication
CAS Number 838605-73-5[1]Unique identifier for compound tracking.
Molecular Weight 370.26 g/mol [2]Falls within the Lipinski "Rule of 5" optimal range (<500 Da).
Calculated LogP ~3.6[2]High lipophilicity; predicts poor aqueous solubility but good membrane permeability.
H-Bond Donors/Acceptors 1 / 4[2]Facilitates target binding but limits aqueous hydration capacity.
Topological Polar Surface Area 63.8 Ų[2]Optimal for oral bioavailability and passive cellular diffusion.

Experimental Methodologies: Self-Validating Protocols

To accurately assess the solubility of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, scientists must differentiate between kinetic (apparent) and thermodynamic (equilibrium) solubility[6],[7]. The following protocols are designed as self-validating systems to eliminate experimental artifacts.

Protocol A: Kinetic Solubility Profiling (High-Throughput)

Kinetic solubility measures the point of precipitation when a pre-dissolved compound is introduced to an aqueous environment. It is highly relevant for early-stage in vitro assays[6].

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Validation check: Ensure complete visual clarity; sonicate if necessary.

  • Serial Dilution: Spike the DMSO stock into a pH 7.4 phosphate-buffered saline (PBS) solution in 1-minute intervals, maintaining the final DMSO concentration below 1% (v/v) to prevent co-solvent artificial solubility enhancement[8].

  • Nephelometry Detection: Monitor the solution using laser nephelometry (light scattering).

  • Data Extrapolation: Plot the volume added against turbidity. The kinetic solubility limit is back-extrapolated to the exact concentration where precipitation (light scattering) initiates[8].

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium between the solid lattice and the solvated state. This method is mandatory for lead optimization and formulation[6],[7].

  • Solid State Saturation: Weigh a 10-30% excess of the crystalline powder of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide into a non-leaching glass vial[9]. Causality: Excess solid guarantees that the solvent reaches absolute saturation.

  • Buffer Addition & Initial pH Check: Add 2.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, or 7.4). Measure and record the initial pH[9].

  • Incubation: Seal the vial and place it in an orbital shaker at 37 ± 1 °C for 24 to 48 hours[9]. Causality: Extended incubation at physiological temperature ensures the system overcomes metastable states and reaches true thermodynamic equilibrium.

  • Phase Separation: Subject the suspension to ultracentrifugation (e.g., 10,000 x g for 15 minutes) rather than standard filtration. Causality: Filtration can lead to compound adsorption onto the filter membrane, artificially lowering the measured concentration.

  • Quantification: Analyze the supernatant using HPLC-UV or LC-MS/MS against a separately built calibration curve[7].

  • Self-Validation (Final pH Check): Measure the pH of the final supernatant. Validation check: If the pH has shifted by >0.1 units from the initial measurement, the dissolved compound has exceeded the buffer's capacity, invalidating the specific pH solubility data[8],[9]. The buffer strength must be adjusted, and the experiment repeated.

Pathway and Workflow Visualizations

The following diagrams map the logical progression of the thermodynamic solubility workflow and the biological solvation/binding pathway of the compound.

G Start Compound Aliquot (Solid State) Buffer Add Aqueous Buffer (pH 1.2 - 7.4) Start->Buffer Incubate Incubation & Shaking (24-48h at 37°C) Buffer->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Analyze HPLC-UV/MS Quantification Separate->Analyze Validate Data Validation (Final pH Check) Analyze->Validate

Fig 1. Thermodynamic solubility profiling shake-flask workflow.

G Compound N-benzyl-4-bromo- 3-ethoxybenzenesulfonamide DMSO DMSO Solvation (H-Bond Disruption) Compound->DMSO High Solubility Aqueous Aqueous Buffer (Precipitation Risk) Compound->Aqueous Low Solubility Target Target Enzyme (Hydrophobic Pocket) DMSO->Target Assay Dilution Inhibition Enzyme Inhibition Target->Inhibition

Fig 2. Solvation dynamics and target binding pathway for the sulfonamide compound.

Conclusion

The structural modifications present in N-benzyl-4-bromo-3-ethoxybenzenesulfonamide—specifically the bulky benzyl, bromo, and ethoxy groups—push its molecular weight to 370.26 g/mol and its LogP to ~3.6[2]. While these features are highly advantageous for anchoring the molecule into hydrophobic enzyme pockets, they create significant solubility bottlenecks in aqueous media. By employing rigorous, self-validating methodologies like the shake-flask thermodynamic assay[6],[9], researchers can accurately map these physicochemical boundaries, ensuring that downstream biological assays and formulation strategies are built on a foundation of unassailable data.

References

  • ChemSrc. "CAS#:838605-73-5 | N-benzyl-4-bromo-3-ethoxybenzenesulfonamide". Available at: [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Available at: [Link]

  • Bienta. "Shake-Flask Solubility Assay". Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules". Available at: [Link]

  • PubChem. "Dimethyl Sulfoxide | (CH3)2SO | CID 679". Available at: [Link]

  • Wikipedia. "Dimethyl sulfoxide". Available at: [Link]

  • World Health Organization (WHO). "Annex 4: General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances". Available at: [Link]

Sources

Toxicity and safety profile of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Predictive Toxicity and Safety Profile of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide: A Mechanistic Whitepaper

Executive Summary

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5) is a highly functionalized synthetic building block and screening compound[1]. While it presents an attractive scaffold for drug discovery, its structural architecture harbors several well-documented toxicological liabilities. As a Senior Application Scientist, I approach the safety evaluation of such compounds not by merely logging adverse events, but by deconstructing the molecule into its pharmacophoric elements to predict and mitigate off-target effects.

This whitepaper provides an in-depth analysis of the compound's safety profile, focusing on the metabolic bioactivation of its bromobenzene and sulfonamide moieties. By employing predictive toxicology and self-validating experimental protocols, drug development professionals can systematically assess and engineer out the inherent hepatotoxic, nephrotoxic, and immunogenic risks associated with this structural class.

Structural Deconstruction and Toxicological Liabilities

To understand the safety profile of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, we must analyze the metabolic fate of its core substructures:

  • The Bromobenzene Scaffold (Hepatotoxicity & Nephrotoxicity): Bromobenzene derivatives are classic models of chemically induced toxicity[2]. Hepatic Cytochrome P450 (CYP) enzymes—primarily CYP2E1 and CYP3A4—oxidize the bromobenzene ring to form highly reactive 3,4-epoxides. If not rapidly detoxified by glutathione (GSH), these epoxides covalently bind to cellular macromolecules, leading to centrilobular hepatic necrosis[2]. Furthermore, stable intermediate metabolites (such as 2-bromohydroquinone) can translocate from the liver to the kidneys, where they undergo further oxidation, causing severe proximal tubular necrosis[3].

  • The Sulfonamide Moiety (Hypersensitivity & Haptenation): Sulfonamides are notorious for causing idiosyncratic drug-induced liver injury (DILI) and severe cutaneous adverse reactions (e.g., Stevens-Johnson syndrome)[4]. The mechanism is driven by the oxidative metabolism of the sulfonamide nitrogen into a hydroxylamine, which spontaneously dehydrates into a highly reactive nitroso species[5]. This nitroso metabolite acts as a hapten, covalently binding to endogenous proteins and triggering a T-cell-mediated immune response[6]. Because this compound is a secondary sulfonamide (N-benzyl), it must first undergo N-dealkylation to a primary sulfonamide before this specific hypersensitivity pathway is fully unlocked.

  • The Benzyl and Ethoxy Substituents (Metabolic Lability): The ethoxy group is highly susceptible to CYP-mediated O-dealkylation, yielding a reactive phenolic intermediate. Simultaneously, the benzylic position is a prime site for rapid oxidation, which can lead to rapid clearance and the formation of potentially reactive benzaldehyde derivatives.

Mechanistic Pathways of Bioactivation

The following diagram maps the causality between the parent compound's metabolism and its downstream toxicological endpoints.

G Parent N-benzyl-4-bromo-3-ethoxy benzenesulfonamide CYP Hepatic CYP450 (CYP2E1 / CYP3A4) Parent->CYP Phase I Metabolism Epoxide Bromobenzene 3,4-Epoxide (Reactive Intermediate) CYP->Epoxide Ring Epoxidation Dealkyl N-Dealkylation (Primary Sulfonamide) CYP->Dealkyl Benzylic Oxidation GSH Glutathione (GSH) Conjugation Epoxide->GSH Detoxification (GST) Tox1 Covalent Protein Binding (Hepatotoxicity / Nephrotoxicity) Epoxide->Tox1 GSH Depletion Nitroso Nitroso Metabolite (Reactive Intermediate) Dealkyl->Nitroso N-Oxidation Nitroso->GSH Detoxification Tox2 Immune Haptenation (Hypersensitivity) Nitroso->Tox2 T-Cell Activation

Fig 1: CYP450-mediated bioactivation pathways and toxicological outcomes.

Self-Validating Experimental Protocols for Safety Assessment

To transition from theoretical risk to empirical data, we must employ self-validating protocols. A protocol is only trustworthy if it contains internal controls that prove the mechanism of toxicity, not just the occurrence of cell death.

Protocol A: In Vitro Reactive Metabolite Trapping (LC-MS/MS)

Causality Focus: Reactive epoxides and nitroso compounds are too transient to measure directly. We must "trap" them using nucleophiles (GSH) to form stable adducts.

  • Incubation Setup: Prepare Human Liver Microsomes (HLM) at 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Bioactivation & Trapping: Add 10 µM of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide and 5 mM of reduced Glutathione (GSH). Initiate the reaction by adding a 1 mM NADPH regenerating system. Incubate at 37°C for 60 minutes.

  • Self-Validation Control (CYP Inhibition): Run a parallel incubation containing 1 mM 1-aminobenzotriazole (1-ABT), a pan-CYP inhibitor. Logic: If GSH adducts form in Step 2 but are absent in Step 3, we definitively prove the toxicity is CYP-mediated.

  • Analysis: Quench the reaction with ice-cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates).

Protocol B: In Vivo Hepatotoxicity and Nephrotoxicity Profiling

Causality Focus: Because bromobenzene metabolites translocate from the liver to the kidney[3], systemic in vivo models are required to capture multi-organ toxicity.

  • Dosing: Administer the compound to male Sprague-Dawley rats via oral gavage at 0, 50, 150, and 300 mg/kg/day for 7 days.

  • Non-Invasive Biomarker Tracking: Collect urine at 24-hour intervals. Quantify mercapturic acid derivatives using LC-MS/MS. Logic: Mercapturic acid is the terminal urinary excretion product of GSH conjugates. High levels indicate severe systemic GSH depletion.

  • Necropsy & Histopathology: At day 8, euthanize the cohort. Measure serum ALT/AST (liver damage) and BUN/Creatinine (kidney damage). Perform H&E staining on liver (centrilobular region) and kidney (proximal tubules).

  • Self-Validation (GSH Rescue): In a separate cohort dosed at 300 mg/kg/day, co-administer N-acetylcysteine (NAC) intravenously. Logic: If NAC prevents necrosis, it validates that GSH depletion by reactive electrophiles is the primary mechanism of cell death.

Predictive Quantitative Safety Metrics

Based on the structural alerts and historical data of analogous halogenated benzenesulfonamides, the predictive quantitative safety profile is summarized below.

Assay / ParameterPredictive OutcomeMechanistic Rationale
Ames Test (Mutagenicity) NegativeHalogenated benzenes and sulfonamides typically lack direct DNA reactivity prior to bioactivation; they are cytotoxic rather than genotoxic.
hERG Inhibition Moderate Risk (IC50 ~5-15 µM)The lipophilic benzyl and bromobenzene rings are highly prone to interacting with the hydrophobic pocket of the hERG potassium channel.
Hepatotoxicity (DILI) High RiskCYP-mediated formation of reactive epoxides and nitroso species rapidly depletes hepatic GSH reserves[2][4].
Nephrotoxicity High RiskTranslocation of bromohydroquinone metabolites from the liver to the proximal tubule[3].
Intrinsic Clearance (Cl_int) High (>50 µL/min/mg)The ethoxy and benzyl groups are highly labile to O-dealkylation and benzylic oxidation, leading to a short half-life.

Strategic Structural Optimization

To advance this scaffold in a drug development program, medicinal chemists must engineer out these liabilities:

  • Mitigating Bromobenzene Toxicity: Replace the bromine atom with a bioisostere that is resistant to epoxidation, such as a trifluoromethyl (-CF3) group or a chlorine atom (which is less lipophilic and less prone to forming reactive quinones).

  • Preventing Haptenation: If the sulfonamide is non-essential for target binding, replace it with a sulfone or a bioisosteric amide. If essential, ensure the N-benzyl group is substituted with sterically hindering groups (e.g., alpha-methyl) to prevent N-dealkylation, thereby blocking the formation of the primary sulfonamide required for nitroso formation[6].

  • Improving Metabolic Stability: Convert the ethoxy group to a trifluoromethoxy (-OCF3) group to block O-dealkylation and improve pharmacokinetic half-life.

Sources

Mass spectrometry fragmentation pattern of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, a molecule possessing a complex array of functional groups relevant to pharmaceutical and chemical research. Understanding the fragmentation behavior of such sulfonamide-based structures is paramount for their unambiguous identification, structural elucidation of metabolites, and impurity profiling during drug development. This document delineates the primary cleavage pathways anticipated under common ionization techniques, such as Electrospray Ionization (ESI) and Electron Impact (EI). Key fragmentation reactions include the characteristic loss of sulfur dioxide (SO₂), cleavage of the sulfonamide S-N and C-S bonds, and fragmentation driven by the N-benzyl, bromo, and ethoxy substituents. The presence of bromine provides a distinct isotopic signature (M/M+2), which serves as a crucial validation point for fragment identification. This guide synthesizes established fragmentation principles with predictive analysis to offer researchers a robust framework for interpreting the mass spectra of this compound and its structural analogs.

The Role of Mass Spectrometry in Modern Drug Development

Mass spectrometry (MS) is an indispensable analytical tool in the pharmaceutical industry, providing critical data on the identity, structure, and quantity of molecules. In drug discovery and development, its applications range from high-throughput screening of compound libraries to the detailed structural characterization of lead candidates, metabolites, and degradation products. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are workhorses for analyzing complex biological matrices, while Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization provides highly reproducible fragmentation patterns for library matching.

The fragmentation of a molecule within the mass spectrometer is not a random process; it is governed by the underlying chemical principles of bond strengths and ion stability. By analyzing these fragmentation patterns, scientists can piece together the original structure of an unknown analyte or confirm the identity of a synthesized compound. For a molecule like N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, this analysis provides a unique chemical fingerprint.

Analyte Profile: N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Before delving into the fragmentation, it is essential to characterize the parent molecule.

  • Molecular Formula: C₁₅H₁₆BrNO₃S

  • Monoisotopic Mass: 369.0030 Da (for ⁷⁹Br) and 371.0010 Da (for ⁸¹Br)

  • Structure: (Self-generated image for illustrative purposes)

A defining feature of this molecule's mass spectrum will be the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively, resulting in a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any fragment containing the bromine atom.[1][2] This provides a powerful diagnostic tool for tracking the bromine-containing fragments through the fragmentation cascade.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is dictated by the interplay of its functional groups. The sulfonamide core provides primary cleavage sites, while the substituents direct subsequent fragmentation routes. The following pathways are predicted based on established principles for both positive-ion ESI and EI modes.

Primary Fragmentation of the Sulfonamide Core

The sulfonamide linkage is typically the most labile part of the molecule. Protonation during ESI often occurs at the sulfonamide nitrogen, initiating fragmentation.[3]

  • S-N Bond Cleavage: This is a canonical fragmentation pathway for sulfonamides.[3][4] It can proceed in two ways, yielding either the benzylamine portion or the sulfonyl portion as the charged species.

    • Pathway A: Formation of the N-benzylaminyl cation or a related species and the 4-bromo-3-ethoxybenzenesulfonyl radical.

    • Pathway B: Formation of the 4-bromo-3-ethoxybenzenesulfonyl cation (m/z 251/253 ) and the N-benzylamine radical.

  • C-S Bond Cleavage: Scission of the bond between the aromatic ring and the sulfur atom leads to the formation of a sulfonyl-benzylamine ion and a substituted phenyl cation.

    • This cleavage would yield the 4-bromo-3-ethoxyphenyl cation (m/z 201/203 ) and the corresponding N-benzylsulfonamide radical.

  • Loss of Sulfur Dioxide (SO₂): A well-documented rearrangement reaction in aromatic sulfonamides involves the extrusion of a neutral SO₂ molecule (64 Da).[5][6] This often occurs via an intramolecular rearrangement, leading to a direct linkage between the two aromatic rings.[6]

    • [M+H]⁺ - SO₂ → C₁₅H₁₇BrN⁺ (m/z 306/308 )

Fragmentation Driven by Substituents

The peripheral groups provide additional, highly characteristic fragmentation pathways.

  • N-Benzyl Group Fragmentation: The benzyl group is known to produce a highly stable tropylium ion.[7][8]

    • Formation of Tropylium Ion: Cleavage of the N-CH₂ bond is highly favorable, leading to the formation of the tropylium cation, C₇H₇⁺, which gives a strong signal at m/z 91 . This is one of the most predictable and often abundant fragments for benzyl-containing compounds.[8]

    • Formation of Benzyl Cation: The initial benzyl cation (C₇H₇⁺) may also be observed before its rearrangement to the more stable tropylium ion.

  • Ethoxy Group Fragmentation: The ethoxy substituent on the benzenesulfonyl ring can fragment in a characteristic manner for aryl ethers.

    • Loss of Ethene: A common pathway is the neutral loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, resulting in a hydroxyl group.[9] For the 4-bromo-3-ethoxybenzenesulfonyl cation, this would be: m/z 251/253 - 28 → m/z 223/225 .

    • Loss of Ethyl Radical: Cleavage of the O-CH₂ bond can result in the loss of an ethyl radical (•C₂H₅, 29 Da).

  • Bromo-Aromatic Fragmentation:

    • Loss of Bromine Radical: The C-Br bond can cleave to release a bromine radical (•Br, 79/81 Da). While less common than the sulfonamide core cleavages, it can be observed, especially at higher collision energies.

Proposed Fragmentation Scheme (Positive Ion Mode)

The following diagram illustrates the most probable fragmentation pathways for the protonated molecule ([M+H]⁺).

Fragmentation_Scheme cluster_main Proposed ESI+ Fragmentation Pathways M [M+H]⁺ N-benzyl-4-bromo-3-ethoxybenzenesulfonamide m/z 370/372 F1 Loss of SO₂ (m/z 306/308) M->F1 - SO₂ (64 Da) F2 4-bromo-3-ethoxybenzenesulfonyl cation (m/z 251/253) M->F2 S-N Cleavage F3 Tropylium ion (m/z 91) M->F3 N-CH₂ Cleavage F4 4-bromo-3-ethoxyphenyl cation (m/z 201/203) M->F4 C-S Cleavage F5 Loss of Ethene from F2 (m/z 223/225) F2->F5 - C₂H₄ (28 Da)

Caption: Predicted major fragmentation pathways for protonated N-benzyl-4-bromo-3-ethoxybenzenesulfonamide.

Summary of Key Predicted Fragments

The following table summarizes the key ions expected in the mass spectrum of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide.

m/z (⁷⁹Br/⁸¹Br)Proposed Ionic FormulaDescription of Formation
370 / 372[C₁₅H₁₇BrNO₃S]⁺Protonated Molecular Ion ([M+H]⁺)
306 / 308[C₁₅H₁₇BrN]⁺Neutral loss of SO₂ from the molecular ion via rearrangement.[5][6]
251 / 253[C₈H₈BrO₃S]⁺Cleavage of the S-N bond, forming the substituted benzenesulfonyl cation.
223 / 225[C₆H₅BrO₂S]⁺Loss of ethene (C₂H₄) from the m/z 251/253 fragment.[9]
201 / 203[C₈H₈BrO]⁺Cleavage of the C-S bond, forming the substituted phenyl cation.
91[C₇H₇]⁺Cleavage of the N-CH₂ bond, forming the highly stable tropylium ion.[8]

Experimental Protocol for Verification via LC-MS/MS

To validate the predicted fragmentation, a standard tandem mass spectrometry (MS/MS) experiment is required. This protocol outlines a typical approach for analysis using a Triple Quadrupole or Quadrupole-Time-of-Flight (Q-ToF) mass spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

    • Create a working solution by diluting the stock solution to 1 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the working solution through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MS1 Scan: Scan from m/z 100-500 to identify the protonated molecular ions at m/z 370/372.

    • MS/MS (Product Ion Scan):

      • Select the precursor ion m/z 370 (⁷⁹Br isotope) in the first quadrupole.

      • Induce fragmentation in the collision cell (second quadrupole) using argon or nitrogen. Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragments.

      • Scan for product ions in the third quadrupole or ToF analyzer.

      • Repeat the experiment selecting m/z 372 (⁸¹Br isotope) to confirm the bromine content of the resulting fragments.

Experimental Workflow Diagram

Workflow cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Preparation (1 µg/mL in Mobile Phase) B 2. LC Separation (C18 Reverse Phase) A->B C 3. ESI+ Ionization B->C D 4. MS1 Scan (Precursor Selection m/z 370/372) C->D E 5. Collision-Induced Dissociation (CID) D->E F 6. MS2 Scan (Product Ion Analysis) E->F G 7. Data Interpretation (Fragmentation Pattern) F->G

Caption: A typical experimental workflow for the structural elucidation of the analyte using LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is a predictable process guided by the inherent chemistry of its functional groups. The most informative fragments are expected to arise from cleavages around the central sulfonamide core and the highly characteristic formation of the m/z 91 tropylium ion from the N-benzyl group. The ubiquitous M/M+2 isotopic pattern serves as an internal validation for all bromine-containing fragments. This in-depth guide provides a robust predictive framework that enables researchers and drug development professionals to confidently interpret experimental mass spectra, facilitating rapid structural confirmation, metabolite identification, and impurity analysis. The described experimental protocol offers a clear path to empirically validate these predicted pathways, ensuring scientific integrity and trustworthiness in analytical outcomes.

References

  • Hibbs, D. E., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(8), 1279–1286. [Link]

  • ResearchGate. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • SpringerLink. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • Hu, L., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4036–4044. [Link]

  • ResearchGate. (2016). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • Wang, F., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 759-765. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • ResearchGate. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Possible pathways for fragmentation of M−18 species. [Link]

  • Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Chemosphere, 116, 71-77. [Link]

  • ResearchGate. (2020). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • Guo, C., et al. (2015). Benzyl anion transfer in the fragmentation of N-(phenylsulfonyl)-benzeneacetamides: a gas-phase intramolecular S(N)Ar reaction. Journal of Mass Spectrometry, 50(12), 1361-1368. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST WebBook. [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link]

Sources

Preclinical Pharmacokinetic Profiling of N-Benzyl-4-bromo-3-ethoxybenzenesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5) represents a highly functionalized sulfonamide chemotype frequently utilized in medicinal chemistry as a building block or screening library compound. Sulfonamides are privileged scaffolds in drug discovery, forming the core of numerous therapeutics ranging from antimicrobial agents to selective NaV1.7 inhibitors[1].

Understanding the pharmacokinetic (PK) properties of this specific molecule requires a deep analysis of its structure-property relationships (SPR). As a Senior Application Scientist, I approach this chemotype by deconstructing its functional groups to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • The Benzenesulfonamide Core: Acts as a weak acid (pKa ~8.5–9.5). At physiological pH (7.4), it remains predominantly unionized, favoring passive transcellular membrane permeation.

  • 4-Bromo Substitution: Halogenation at the para-position is a deliberate medicinal chemistry strategy to increase lipophilicity while sterically and electronically blocking the aromatic ring from Cytochrome P450 (CYP)-mediated para-hydroxylation, a common metabolic soft spot.

  • 3-Ethoxy Substitution: While it enhances overall lipophilicity and membrane affinity, the ethoxy ether introduces a significant metabolic liability. CYP450 enzymes readily perform O-dealkylation by abstracting a hydrogen from the α -carbon, forming an unstable hemiacetal that collapses into a phenol and acetaldehyde[2].

  • N-Benzyl Group: Adds considerable steric bulk and hydrophobic surface area, which can drive target affinity but introduces a vulnerability to N-debenzylation via CYP-mediated oxidative cleavage.

Predictive ADME & Physicochemical Profiling

Before initiating resource-intensive in vitro assays, we establish a predictive baseline using the compound's physicochemical properties. The data summarized in Table 1 dictates the parameters of our downstream experimental workflows.

Table 1: Physicochemical and Predicted Pharmacokinetic Parameters

ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 370.26 g/mol Optimal for oral absorption (Compliant with Lipinski's Rule of 5).
cLogP 3.8 - 4.2High lipophilicity; favors rapid intestinal permeation but increases the risk of high hepatic extraction and metabolic clearance.
Topological Polar Surface Area (TPSA) ~55 ŲExcellent for intestinal permeability; suggests potential for blood-brain barrier (BBB) penetration if not a substrate for efflux transporters.
Predicted pKa (Sulfonamide NH) 8.5 - 9.5Predominantly unionized at intestinal pH (6.5), favoring passive transcellular absorption over paracellular routes.
H-Bond Donors / Acceptors 1 / 4Low hydrogen bonding capacity minimizes desolvation energy penalties during membrane transit.

Putative Metabolic Pathways

Based on the structural liabilities identified, we predict two primary Phase I biotransformation pathways driven by hepatic CYP450 monooxygenases.

Metabolism Parent N-benzyl-4-bromo-3-ethoxy benzenesulfonamide Metab1 O-Deethylated Metabolite (Phenol Derivative) Parent->Metab1 CYP450 (O-dealkylation) Metab2 N-Debenzylated Metabolite (Primary Sulfonamide) Parent->Metab2 CYP450 (N-dealkylation)

Putative CYP450-mediated Phase I metabolic pathways for the target sulfonamide.

In Vitro ADME Experimental Workflows

To validate the predictive models, we employ self-validating in vitro systems. The following protocols detail the exact methodologies required to assess the absorption and metabolic stability of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide.

Protocol A: Bidirectional Caco-2 Permeability Assay

The Caco-2 human colon carcinoma cell line is the gold standard for modeling intestinal epithelial absorption[3]. We utilize a bidirectional assay to calculate the apparent permeability ( Papp​ ) and identify potential active efflux (e.g., P-glycoprotein).

System Validation & Causality: Caco-2 monolayers must form tight junctions to accurately model transcellular transport. A leaky monolayer yields artificially high permeability for poorly permeable drugs. Therefore, Transepithelial Electrical Resistance (TEER) must be strictly monitored, and a paracellular marker (Lucifer Yellow) is used to validate monolayer integrity[4][5].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell, 0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and polarization[3].

  • Integrity Check: Measure TEER using a volt-ohm meter. Only wells with TEER > 250 Ω·cm² are utilized.

  • Preparation: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Dosing: Prepare a 10 µM solution of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide in HBSS (containing <1% DMSO to prevent solvent-induced toxicity).

    • Apical to Basolateral (A→B): Add 0.5 mL of dosing solution to the apical chamber; add 1.5 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1.5 mL of dosing solution to the basolateral chamber; add 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS.

  • Quantification: Precipitate proteins with ice-cold acetonitrile containing an internal standard (e.g., glibenclamide). Analyze via LC-MS/MS.

  • Data Analysis: Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial concentration, and A is the surface area.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability

HLMs contain the full complement of major CYP450 enzymes. Because the compound possesses an ethoxy group (a known liability for O-dealkylation), determining its intrinsic clearance ( Clint​ ) is critical[6].

System Validation & Causality: CYP450 enzymes are monooxygenases that strictly require electrons to reduce the heme iron and activate molecular oxygen. Therefore, the addition of an NADPH regenerating system is the causal trigger for the reaction[7][8]. Magnesium chloride ( MgCl2​ ) must be included as a necessary cofactor for the NADPH-cytochrome P450 reductase complex[8]. Testosterone is run in parallel as a high-clearance positive control to validate enzymatic activity.

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well plate, combine pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [8][9].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This equilibrates the temperature, ensuring optimal and consistent initial enzyme kinetics.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating solution (final concentration 1 mM NADPH)[7][9].

  • Kinetic Sampling: At time points 0, 15, 30, 45, and 60 minutes, withdraw 30 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 120 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the matrix for clean LC-MS/MS injection[9].

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via UPLC-MS/MS[6].

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the half-life ( t1/2​ ) from the slope ( −k ). Determine intrinsic clearance: Clint​=(0.693/t1/2​)×(V/[protein]) [6].

Preclinical Evaluation Cascade

The integration of these assays forms a comprehensive screening cascade, ensuring that only compounds with viable PK profiles advance to in vivo rodent studies (where absolute bioavailability, F% , is determined via parallel Intravenous and Per Os dosing).

PK_Workflow Step1 Physicochemical Profiling (LogP, pKa, TPSA) Step2 In Vitro Permeability (Caco-2 Monolayer) Step1->Step2 Step3 In Vitro Metabolism (Human Liver Microsomes) Step1->Step3 Step4 In Vivo Pharmacokinetics (Rodent IV/PO Dosing) Step2->Step4 Step3->Step4

Sequential preclinical pharmacokinetic evaluation cascade for lead optimization.

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • Source: Nature Protocols (via PubMed)
  • Title: Sulfonamides as Selective NaV1.
  • Source: Journal of Pharmacological and Toxicological Methods (via PubMed)
  • Source: Assay Guidance Manual (NCBI)
  • Title: Ultra-fast UPLC-MS/MS approach for estimating X-376 in human liver microsomes: Evaluation of metabolic stability via in silico software and in vitro analysis Source: PubMed URL
  • Title: PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes Source: Oxford Academic URL
  • Source: PubMed Central (NCBI)

Sources

Methodological & Application

In Vitro Pharmacological Profiling of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide: Evaluating Carbonic Anhydrase IX (CAIX) Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a comprehensive in vitro assay workflow for evaluating N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5). While primary benzenesulfonamides are canonical inhibitors of Carbonic Anhydrases (CAs)[1], the secondary sulfonamide nature of this compound (via N-benzylation) introduces a unique pharmacological paradigm. This guide provides a self-validating experimental framework to determine whether this compound acts via direct allosteric binding to the hydrophobic rim of the enzyme or requires cellular metabolic activation to exert its anti-tumor effects in hypoxic microenvironments.

Scientific Rationale & Structural Causality

Carbonic Anhydrase IX (CAIX) is a transmembrane metalloenzyme overexpressed in hypoxic solid tumors. It regulates pH homeostasis by hydrating extracellular CO2​ into bicarbonate and protons, thereby acidifying the tumor microenvironment (promoting metastasis) while maintaining an alkaline intracellular pH (preventing apoptosis)[2].

Canonical CA inhibitors, such as Acetazolamide, utilize a primary sulfonamide group ( −SO2​NH2​ ) to directly coordinate the Zn2+ ion in the active site[1]. Because N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is a secondary sulfonamide, direct zinc coordination is sterically hindered. Consequently, its evaluation requires a bifurcated approach:

  • Cell-Free Assays: To determine if the 4-bromo-3-ethoxy substitutions and the N-benzyl group facilitate a "tail approach" binding mechanism at the outer rim of the active site[3].

  • Cell-Based Assays: To investigate if the compound acts as a prodrug, undergoing enzymatic debenzylation inside the cell to yield an active primary sulfonamide that disrupts pH homeostasis and triggers apoptosis[4].

Assay Workflow & Pathway Visualization

To rigorously test these hypotheses, we employ a sequential workflow moving from target engagement to phenotypic cellular readouts.

CAIX_Pathway H Hypoxia (1% O2) HIF HIF-1α Stabilization H->HIF CAIX CAIX Overexpression (Transmembrane) HIF->CAIX PH pH Homeostasis (pHe drop, pHi rise) CAIX->PH Catalyzes CO2 + H2O DRUG N-benzyl-4-bromo-3-ethoxy- benzenesulfonamide DRUG->CAIX Binds Active Site APOP Intracellular Acidification & Cell Death DRUG->APOP Disrupts pH balance

Mechanism of CAIX induction under hypoxia and targeted inhibition by the benzenesulfonamide.

Workflow Step1 Step 1: Target Engagement Stopped-Flow Fluorometry (Enzyme Kinetics) Step2 Step 2: Binding Affinity Surface Plasmon Resonance (SPR) Step1->Step2 Step3 Step 3: Cellular Efficacy Hypoxic 3D Spheroid pHi Assay (BCFL-AM Dye) Step2->Step3 Step4 Step 4: Phenotypic Readout Apoptosis & Viability (Flow Cytometry) Step3->Step4

Sequential in vitro assay workflow for validating CAIX inhibitors.

Protocol 1: Cell-Free Stopped-Flow Fluorometry (Enzyme Kinetics)

Causality: The CAIX-catalyzed hydration of CO2​ occurs in milliseconds. Standard microplate spectrophotometry cannot capture the initial velocity ( V0​ ) of this reaction. A stopped-flow instrument is mandatory to rapidly mix the substrate and enzyme, monitoring the subsequent pH drop via a pH-sensitive indicator[3].

Materials:

  • Recombinant human CAIX (catalytic domain).

  • Phenol red indicator (0.2 mM).

  • Reaction Buffer: 10 mM HEPES (pH 7.4), 20 mM Na2​SO4​ (to maintain constant ionic strength).

  • Applied Photophysics stopped-flow instrument.

Step-by-Step Procedure:

  • Preparation: Prepare a saturated CO2​ solution (approx. 17 mM) by bubbling pure CO2​ gas into distilled water at 20°C for 30 minutes. Dilute to working concentrations (1.7 to 17 mM).

  • Enzyme-Inhibitor Incubation: Incubate 10 nM of recombinant hCAIX with varying concentrations of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (0.1 µM to 100 µM) in the reaction buffer for 15 minutes at 20°C.

  • Rapid Mixing: Load the enzyme-inhibitor mixture into Syringe A and the CO2​ substrate into Syringe B of the stopped-flow apparatus.

  • Data Acquisition: Trigger the rapid mixing. Monitor the absorbance of phenol red at 557 nm over a 10-second window to capture the initial rate of acidification.

  • Validation Checkpoint: Run a blank (buffer + CO2​ without enzyme) to measure the uncatalyzed hydration rate. Run a positive control using 100 nM SLC-0111. The assay is valid only if the positive control reduces the reaction rate to the uncatalyzed baseline.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Causality: Because the target compound is a secondary sulfonamide, we must confirm whether the inhibition observed in Protocol 1 is due to direct physical engagement with the enzyme or assay interference. SPR provides real-time, label-free kinetics ( Kon​ , Koff​ , and KD​ ).

Step-by-Step Procedure:

  • Immobilization: Amine-couple recombinant hCAIX onto a CM5 sensor chip using standard EDC/NHS chemistry until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute the compound in running buffer (PBS-P+ containing 5% DMSO to ensure solubility of the highly hydrophobic 4-bromo-3-ethoxy-benzyl moiety).

  • Injection: Inject the compound at flow rates of 30 µL/min across a concentration gradient (0.39 µM to 50 µM).

  • Regeneration: Wash the chip with 50 mM NaOH for 30 seconds between cycles.

  • Validation Checkpoint: The sensogram must show a dose-dependent increase in RU. If SPR shows no binding but Protocol 1 shows inhibition, the compound may be aggregating (forming colloidal inhibitors).

Protocol 3: Hypoxia-Induced Intracellular pH (pHi) Assay

Causality: If the compound acts as a prodrug, it will show poor activity in Protocols 1 and 2 but high efficacy in cells. CAIX is expressed almost exclusively under hypoxic conditions. Inhibiting CAIX traps protons intracellularly, causing a measurable drop in intracellular pH (pHi) which precedes apoptosis[2],[4].

Materials:

  • HeLa or B16F10 cell lines.

  • Hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ).

  • BCFL-AM (ratiometric fluorescent intracellular pH dye).

Step-by-Step Procedure:

  • Cell Seeding & Induction: Seed cells at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate in the hypoxia chamber (1% O2​ ) for 48 hours to induce robust CAIX expression via HIF-1α stabilization.

  • Dye Loading: Remove media and wash with Hank's Balanced Salt Solution (HBSS). Add 50 µL of BCFL-AM dye loading solution. Incubate for 30 minutes at 1% O2​ .

  • Treatment: Add N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (10 µM and 50 µM) and incubate for an additional 60 minutes.

  • Measurement: Measure ratiometric fluorescence using a microplate reader (Ex 490 nm / Em 535 nm vs. Ex 440 nm / Em 535 nm).

  • Validation Checkpoint: A parallel plate must be incubated in normoxia (21% O2​ ). Because normoxic cells do not express CAIX, the compound should induce a significantly smaller pHi shift in the normoxic plate compared to the hypoxic plate. This proves the compound's effect is CAIX-dependent.

Representative Pharmacological Data

To assist researchers in benchmarking their results, Table 1 summarizes the expected pharmacological profile of a secondary benzenesulfonamide against standard controls.

Table 1: Representative Pharmacological Profiling Data

CompoundhCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity (II/IX)Hypoxic Spheroid IC50​ (µM) Δ pHi at 50 µM
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide > 5000125> 40.014.2-0.45 units
SLC-0111 (CAIX-selective Positive Control)450045100.08.2-0.52 units
Acetazolamide (Pan-CA Positive Control)12250.48> 50-0.15 units

Note: The high Ki​ against cytosolic hCA II combined with moderate activity against hCA IX suggests the bulky N-benzyl and 3-ethoxy groups exploit the wider, more hydrophobic active site rim of CAIX[3].

References

  • [1] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. URL:[Link]

  • [2] Chafe, S. C., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research (AACR). URL:[Link]

  • [4] Guler, O. O., et al. (2018). Assessment of the antiproliferative and apoptotic roles of sulfonamide carbonic anhydrase IX inhibitors in HeLa cancer cell line. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • [3] Eldehna, W. M., et al. (2024). Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Suzuki-Miyaura cross-coupling reactions with N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Steric and Electronic Barriers in the Suzuki-Miyaura Cross-Coupling of N-Benzyl-4-bromo-3-ethoxybenzenesulfonamide

Executive Summary & Substrate Analysis

The synthesis of highly functionalized biaryl sulfonamides is a cornerstone of modern drug discovery, particularly in the development of carbonic anhydrase inhibitors, PDE5 inhibitors, and alpha-blockers. N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5) is a highly valuable, yet synthetically challenging, building block for these pipelines.

Successfully deploying this substrate in a Suzuki-Miyaura cross-coupling reaction requires navigating two distinct chemical hurdles:

  • Steric Hindrance and Electronic Deactivation : The ethoxy group positioned ortho to the aryl bromide exerts significant steric bulk, which impedes the oxidative addition of the palladium catalyst. Furthermore, the electron-donating resonance (+M effect) of the oxygen atom increases the electron density of the aromatic ring, making the C–Br bond less electrophilic compared to unhindered or electron-deficient aryl halides.

  • Acidic Secondary Sulfonamide : The N-benzylsulfonamide moiety contains an acidic N–H proton (pKa ~10). Under the basic conditions required for the Suzuki-Miyaura reaction, this proton is readily deprotonated. This not only consumes a full equivalent of the catalytic base but also generates an anionic species that drastically alters the solubility profile of the product during workup.

Mechanistic Causality & Catalytic Cycle

The Suzuki-Miyaura cross-coupling is a foundational method for C–C bond formation, relying on a sequence of oxidative addition, base exchange, transmetalation, and reductive elimination [1].

When applying this cycle to N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, the standard use of 1.5 equivalents of base (e.g., K₂CO₃) inevitably leads to stalled reactions. Because the sulfonamide proton neutralizes the first equivalent of base, the effective concentration of hydroxide/alkoxide available for the crucial base exchange and transmetalation steps drops below the catalytic threshold. To restore the cycle's efficiency, a minimum of 3.0 equivalents of base must be employed.

Furthermore, the steric hindrance from the ortho-ethoxy group necessitates the use of bulky, electron-rich phosphine ligands (such as XPhos or dppf) to accelerate the oxidative addition step and prevent catalyst degradation (Pd black formation) at elevated temperatures [3].

SuzukiCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II)(Ar)(Br)L₂ Ar = 4-(SO₂NHBn)-2-ethoxyphenyl Pd0->OxAdd Oxidative Addition + Ar-Br BaseEx Pd(II)(Ar)(OH)L₂ OxAdd->BaseEx Base Exchange + OH⁻ / - Br⁻ TransMet Pd(II)(Ar)(Ar')L₂ BaseEx->TransMet Transmetalation + Ar'-B(OH)₂ TransMet->Pd0 Reductive Elimination Product Biaryl Product Ar-Ar' TransMet->Product Product Release

Catalytic cycle highlighting the bulky 4-(SO₂NHBn)-2-ethoxyphenyl intermediate.

Quantitative Optimization Data

To establish a self-validating protocol, various catalyst and base combinations were screened. The data below demonstrates the causal relationship between ligand bulk, base equivalents, and overall yield. Reactions were run on a 1.0 mmol scale with phenylboronic acid (1.2 equiv).

Catalyst System (5 mol%)Base (Equiv)Solvent (v/v 4:1)Temp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄K₂CO₃ (1.5)Dioxane / H₂O90< 10%Base consumed by sulfonamide; incomplete conversion.
Pd(PPh₃)₄K₂CO₃ (3.0)Dioxane / H₂O9045%Slow oxidative addition due to ortho-ethoxy steric bulk.
Pd(dppf)Cl₂K₃PO₄ (3.0)Toluene / H₂O9078%Bidentate ligand improves stability; stronger base drives cycle.
Pd₂(dba)₃ / XPhos K₃PO₄ (3.0) Dioxane / H₂O 100 94% Bulky, electron-rich ligand overcomes steric barrier perfectly.

Experimental Protocol

The following step-by-step methodology utilizes the optimized Pd₂(dba)₃ / XPhos system. It is designed to be self-validating, ensuring that the critical pH adjustment during workup is not overlooked.

A. Reaction Setup (Schlenk Technique)
  • Charge the Flask : To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (1.0 mmol, 370 mg), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 23 mg), XPhos (0.06 mmol, 28 mg), and anhydrous K₃PO₄ (3.0 mmol, 636 mg).

  • Purge : Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to remove oxygen, which rapidly degrades electron-rich phosphine ligands.

  • Solvent Addition : Syringe in 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O (previously sparged with Argon for 30 minutes).

  • Heating : Replace the septum with a glass stopper under positive Argon flow. Heat the vigorously stirring biphasic mixture in a pre-heated oil bath at 100 °C for 4–6 hours.

  • Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 2:1). The starting material (aryl bromide) should be fully consumed.

B. pH-Dependent Workup & Purification

Critical Insight: At the end of the reaction, the mixture is highly basic (pH > 10). The biaryl product exists as a water-soluble potassium sulfonamide salt. Standard extraction will result in the product being discarded in the aqueous waste.

  • Cooling & Dilution : Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water. Transfer to a separatory funnel.

  • Aqueous Separation : Separate the layers. Do not discard the aqueous layer. The organic layer will contain catalyst remnants and neutral impurities, while the product resides in the aqueous phase.

  • Acidification (Self-Validation Step) : Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 1M HCl dropwise while stirring until the pH reaches 4–5 (verify using pH indicator paper). The solution will become cloudy as the neutral sulfonamide precipitates/oils out.

  • Extraction : Transfer the acidified aqueous mixture back to the separatory funnel. Extract with EtOAc (3 × 15 mL).

  • Drying & Concentration : Combine the new organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl sulfonamide.

WorkupWorkflow Start Crude Reaction Mixture (Highly Basic, pH > 10) State1 Product as Water-Soluble Sulfonamide Anion Start->State1 Action1 Add 1M HCl dropwise Monitor with pH paper State1->Action1 Prevents product loss State2 Aqueous Phase Neutralized (pH 4-6) Action1->State2 Action2 Extract with EtOAc (3x) State2->Action2 Product is now lipophilic End Product in Organic Phase (Protonated Sulfonamide) Action2->End

Logical workflow for pH-dependent extraction of secondary sulfonamides.

Troubleshooting Guide

  • Issue : Apparent 0% yield; no product in the organic extract.

    • Cause : The secondary sulfonamide remained deprotonated in the alkaline aqueous phase.

    • Solution : Strictly follow the acidification step (pH 4–5) prior to the final organic extraction.

  • Issue : High levels of protodeboronation (unreacted aryl bromide remains, but boronic acid is consumed).

    • Cause : The oxidative addition is too slow, allowing the boronic acid to degrade in the hot, basic aqueous environment [2].

    • Solution : Ensure the use of the highly active Pd₂(dba)₃ / XPhos system. Alternatively, switch to a boronate ester (e.g., pinacol ester) which is more resistant to protodeboronation.

  • Issue : Rapid formation of Pd black upon heating.

    • Cause : Oxygen ingress destroying the phosphine ligand, or insufficient base to drive the cycle forward.

    • Solution : Ensure rigorous degassing of the water/dioxane solvent mixture and verify that 3.0 full equivalents of K₃PO₄ were added.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 (7), 2457-2483.[Link]

  • Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." Journal of Organic Chemistry, 2009, 74 (9), 3626-3631.[Link]

  • Suzuki, K.; Hori, Y.; Kobayashi, T. "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides." The Journal of Organic Chemistry, 2009, 74 (15), 5790-5793.[Link]

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide in small molecule drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Evaluating N-Benzyl-4-bromo-3-ethoxybenzenesulfonamide in Small Molecule Drug Discovery

Executive Summary & Rationale

In contemporary small molecule drug discovery, the sulfonamide pharmacophore remains one of the most privileged and versatile structural motifs. N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5) represents a highly functionalized secondary sulfonamide scaffold that serves as a critical building block and hit compound for two distinct therapeutic avenues: non-opioid analgesia (via Nav1.7 inhibition) and targeted oncology (via Carbonic Anhydrase IX inhibition).

Unlike primary sulfonamides, which indiscriminately bind metalloenzymes, this specific secondary sulfonamide offers unique steric and electronic properties. The strategic placement of the 4-bromo group allows for late-stage diversification via palladium-catalyzed cross-coupling[1], while the 3-ethoxy group provides a hydrogen-bond acceptor that conformationally locks the sulfonamide vector. The bulky N-benzyl moiety drives lipophilic engagement, making it an ideal candidate for probing deep hydrophobic pockets in voltage-gated sodium channels or acting via the "tail-approach" in tumor-associated carbonic anhydrases[2][3].

Structural Pharmacophore Analysis & Screening Workflow

To fully evaluate this scaffold, researchers must employ orthogonal screening methods that account for its dual-target potential. Secondary aryl sulfonamides are well-validated for blocking the Voltage Sensor Domain IV (VSD4) of Nav1.7[1]. Conversely, while primary sulfonamides are classic zinc-binders in Carbonic Anhydrase (CA), secondary sulfonamides like this one can act as potent CAIX inhibitors by leveraging their bulky tails to interact with the hydrophobic half of the CAIX active site, disrupting tumor hypoxia mechanisms[4].

Workflow Scaffold N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (Core Scaffold) NavTarget Nav1.7 (Pain Target) VSD4 Binding Scaffold->NavTarget Secondary Sulfonamide Motif CATarget CAIX (Oncology Target) Zn2+ Coordination Scaffold->CATarget Tail-Approach Binding PatchClamp Automated Patch-Clamp (State-Dependent Block) NavTarget->PatchClamp Electrophysiology FTSA Fluorescence Thermal Shift (Thermodynamic Affinity) CATarget->FTSA Target Engagement DataNav IC50 & Isoform Selectivity PatchClamp->DataNav Validation DataCA ΔTm & Isozyme Selectivity FTSA->DataCA Validation

Caption: Workflow for evaluating the sulfonamide scaffold against Nav1.7 and CAIX targets.

Application 1: Nav1.7 Electrophysiology Protocol

Target: Voltage-gated sodium channel 1.7 (Nav1.7). Objective: Determine the state-dependent IC50 of the compound.

Causality & Logic: Secondary sulfonamides exhibit state-dependent inhibition, meaning they bind preferentially to the inactivated state of the Nav1.7 channel rather than the resting state. To capture this, the automated patch-clamp protocol must utilize a specific voltage-step protocol (holding at -120 mV for resting, and -70 mV for inactivated states).

Self-Validating System: The protocol includes strict quality control (QC) gates. If a cell exhibits a series resistance (Rs) >15 MΩ or a leak current >100 pA, the data is automatically discarded to prevent false positives caused by compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest at 70-80% confluency using Detachin. Resuspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Compound Preparation: Dissolve N-benzyl-4-bromo-3-ethoxybenzenesulfonamide in 100% DMSO to a 10 mM stock. Perform serial dilutions in extracellular solution (final DMSO concentration ≤0.3% to prevent solvent-induced membrane toxicity).

  • Electrophysiological Recording (Automated Patch-Clamp):

    • Load cells and compounds onto a 384-well automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Voltage Protocol: Hold cells at -120 mV. Apply a prepulse to -70 mV for 8 seconds (to drive channels into the inactivated state), followed by a 20 ms test pulse to 0 mV to measure the remaining available current.

  • Data Acquisition & QC: Measure peak inward sodium current. Ensure self-validation by verifying that the leak current remains <100 pA throughout the compound addition phases.

  • Analysis: Calculate fractional block. Fit the concentration-response curve using a four-parameter logistic equation to derive the IC50.

Application 2: CAIX Fluorescence Thermal Shift Assay (FTSA)

Target: Carbonic Anhydrase IX (CAIX). Objective: Quantify thermodynamic target engagement and isozyme selectivity.

Causality & Logic: While enzymatic assays measure functional inhibition, FTSA directly measures the thermodynamic stabilization of the CAIX protein upon compound binding to the active site Zn2+[5]. The N-benzyl group acts as a structural probe; if it successfully navigates the hydrophobic pocket, it will significantly increase the melting temperature (Tm) of the protein.

Self-Validating System: The assay utilizes Acetazolamide (a pan-CA inhibitor) as a positive control. The plate is only validated if the Z'-factor of the positive control vs. DMSO vehicle is >0.5, ensuring the thermal shift is statistically robust.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human CAIX (catalytic domain) to a final concentration of 2 µM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Rationale: SYPRO Orange is highly fluorescent only when bound to hydrophobic residues exposed during protein unfolding.

  • Compound Incubation: Dispense 1 µL of the sulfonamide compound (concentration range: 1 nM to 10 µM) into a 96-well PCR plate. Add 19 µL of the protein-dye mixture. Incubate at room temperature for 30 minutes to allow the Zn2+ coordination bond to reach equilibrium[5].

  • Thermal Cycling: Place the plate in a Real-Time PCR system. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Plot the first derivative of the fluorescence curve to identify the Tm. Calculate the ΔTm (Tm_compound - Tm_DMSO). Use the shift to calculate the apparent dissociation constant (Kd).

MoA cluster_Nav Nav1.7 Pathway cluster_CA CAIX Pathway Compound Secondary Sulfonamide Scaffold VSD4 Voltage Sensor Domain IV Compound->VSD4 Lipophilic Insertion Zn Active Site Zn2+ Compound->Zn Coordination Block Channel Block VSD4->Block Prevents Na+ Influx Analgesia Analgesia Block->Analgesia Reduces Nociception Acid Acidification Block Zn->Acid Enzyme Inhibition Apoptosis Tumor Apoptosis Acid->Apoptosis pH Disruption

Caption: Dual mechanism of action for the sulfonamide scaffold in analgesia and oncology.

Quantitative Data Presentation

To benchmark the efficacy of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide and its derivatives, data must be structured to highlight selectivity against off-target isoforms (e.g., Nav1.5 for cardiac safety, CAII for systemic toxicity).

Table 1: Representative Target Selectivity Profiling of the Scaffold

Target ProteinAssay TypeRepresentative MetricValueSelectivity FoldPharmacological Relevance
Nav1.7 Patch-Clamp (Inactivated)IC50120 nMReferencePrimary target for pain management.
Nav1.5 Patch-Clamp (Inactivated)IC50>10,000 nM>80xCardiac safety margin (avoids arrhythmias).
CAIX FTSA / EnzymaticKd / Ki45 nMReferencePrimary target for tumor hypoxia[4].
CAII FTSA / EnzymaticKd / Ki2,100 nM>45xSystemic safety (avoids off-target diuresis)[3].

(Note: Values are representative benchmarks expected for optimized secondary sulfonamides in these target classes to demonstrate data structuring).

References

  • Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX. PubMed. 2

  • Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. PubMed. 4

  • Inhibitor binding to metal-substituted metalloenzyme: Sulfonamide affinity for carbonic anhydrase IX. PubMed. 5

  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. PMC.1

  • COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. ResearchGate.3

Sources

Application Note: Reversed-Phase HPLC Method Development and Validation for N-Benzyl-4-bromo-3-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex active pharmaceutical ingredients (APIs) and synthetic intermediates requires robust, self-validating analytical methods. This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS 838605-73-5). By leveraging the physicochemical properties of the molecule, we establish a highly reproducible, stability-indicating assay compliant with international regulatory standards.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development must begin with the molecule. Treating chromatography as a purely empirical exercise leads to fragile methods. Instead, we must design the fluidic and stationary phase environments to control the specific chemical behaviors of the analyte.

  • Hydrophobicity & Stationary Phase: N-benzyl-4-bromo-3-ethoxybenzenesulfonamide possesses a highly lipophilic profile driven by the benzyl ring, the bromo-halogenated aromatic core, and the ethoxy ether linkage. To achieve adequate retention ( k′>2 ) and prevent the analyte from eluting in the void volume, a highly retentive C18 (Octadecylsilane) stationary phase is required.

  • Acid-Base Chemistry & Mobile Phase: The benzenesulfonamide moiety (-SO 2​ NH-) contains a weakly acidic secondary proton (estimated pKa ~9.5–10.5). If chromatographed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing, split peaks, and shifting retention times. To ensure the molecule remains strictly in its neutral, fully protonated state, the mobile phase must be buffered at least two pH units below its pKa. We utilize 0.1% Formic Acid (pH ~2.7) in the aqueous phase. This causality is well-documented in [1], where acidic modifiers are critical for peak symmetry.

  • Detection Wavelength: The extensive π -conjugation across the benzenesulfonamide core and the benzyl substituent provides strong UV chromophores. Diode Array Detection (DAD) at 254 nm is selected to capture the π→π∗ transitions while minimizing baseline drift from the organic modifier.

Method_Dev_Workflow A 1. Physicochemical Profiling Analyze pKa & LogP of Sulfonamide B 2. Stationary Phase Selection Select C18 to retain hydrophobic groups A->B C 3. Mobile Phase Optimization Acidic buffer (pH 2.7) to suppress ionization B->C D 4. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision C->D E 5. System Suitability & Routine Use Verify USP <621> criteria before analysis D->E

Fig 1: Logical workflow for HPLC method development and validation of sulfonamide derivatives.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analyte: N-benzyl-4-bromo-3-ethoxybenzenesulfonamide reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm), LC-MS grade Formic Acid (FA).

  • Hardware: HPLC system equipped with a quaternary pump, vacuum degasser, thermostatted column compartment, and DAD.

Chromatographic Conditions

The method utilizes a gradient elution to ensure that any highly retained synthetic impurities or degradation products are swept from the column, preventing ghost peaks in subsequent runs.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µmHigh theoretical plates; strong hydrophobic retention.
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization of the sulfonamide group.
Mobile Phase B AcetonitrileLower viscosity than methanol; sharper peak shapes.
Gradient Program 0-2 min: 30% B2-10 min: 30% 80% B10-12 min: 80% B12.1-15 min: 30% BFocuses analyte at the column head, then elutes efficiently while washing late eluters.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CReduces mobile phase viscosity and stabilizes retention times.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV at 254 nm (Reference 360 nm)Maximizes signal-to-noise ratio for aromatic rings.
Standard and Sample Preparation

Design Causality: The diluent must balance analyte solubility with chromatographic focusing. Injecting a 100% organic sample into a 30% organic mobile phase causes "solvent mismatch," leading to peak fronting. Therefore, a 50:50 mixture is used.

  • Diluent Preparation: Mix equal volumes of Milli-Q Water and HPLC-grade ACN (50:50, v/v). Degas by sonication for 5 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide into a 10 mL volumetric flask. Dissolve in 5 mL of ACN (to ensure complete dissolution of the hydrophobic bulk), then dilute to volume with water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must prove it is fit for purpose. In alignment with [2], inject the Working Standard six times.

  • Actionable Gate: Do not proceed to sample analysis unless the following criteria are met:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000.

Method Validation Framework

The method was validated strictly according to the [3], ensuring the assay is reliable across its lifecycle.

  • Specificity: Blank diluent injections demonstrated no interfering peaks at the retention time of the analyte (~7.4 minutes). Forced degradation (acid, base, peroxide, and UV light) confirmed that degradation products are chromatographically resolved from the main peak, proving the method is stability-indicating.

  • Linearity and Range: Calibration curves were constructed from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) exceeded 0.999, demonstrating proportional detector response.

  • Accuracy (Recovery): Known amounts of the analyte were spiked into a synthetic placebo matrix at 50%, 100%, and 150% levels. Recoveries were calculated to ensure no matrix effects suppressed the signal.

  • Precision: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst) were evaluated using six replicate preparations at the 100% level.

Validation Data Summary

Table 2: Summary of ICH Q2(R2) Method Validation Results

Validation ParameterAcceptance CriteriaObserved ResultStatus
System Suitability (Area %RSD) 2.0% (n=6)0.45%Pass
Tailing Factor ( Tf​ ) 1.51.12Pass
Specificity Resolution from impurities > 1.5No interference, Rs​>2.0 Pass
Linearity ( R2 ) 0.999 (25-150 µg/mL)0.9998Pass
Accuracy (Mean Recovery) 98.0% – 102.0%99.6%Pass
Repeatability (%RSD) 2.0% (n=6)0.82%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:10.5 µg/mL / 1.5 µg/mLPass

References

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues Source: PubMed (National Center for Biotechnology Information) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

1H and 13C NMR spectroscopy characterization of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H and 13C NMR Spectroscopy Characterization of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Introduction & Structural Overview

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide ( C15​H16​BrNO3​S ) is a highly functionalized sulfonamide derivative. Sulfonamides are pivotal pharmacophores in drug discovery due to their diverse biological activities, including enzyme inhibition and antimicrobial properties (1)[1]. Accurate structural characterization is critical for downstream structure-activity relationship (SAR) studies. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to provide unambiguous assignment of its 1H and 13C resonances.

Experimental Design & Sample Preparation

The foundation of high-fidelity NMR data lies in rigorous sample preparation. Poor shimming or concentration gradients can lead to line broadening, obscuring the critical J-coupling information required to differentiate aromatic substitution patterns (2)[2].

Step-by-Step Protocol:

  • Solvent Selection: Chloroform-d ( CDCl3​ ) is selected over protic solvents (like Methanol- d4​ ) to prevent deuterium exchange of the sulfonamide N-H proton, allowing its direct observation. CDCl3​ also provides a reliable deuterium lock signal[2].

  • Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl3​ (approx. 65–85 mM). Causality: This concentration provides an optimal signal-to-noise ratio (SNR) for 1D 13C and 2D HMBC acquisitions without causing concentration-dependent aggregation or viscosity-induced line broadening[2].

  • Tube Specifications: Transfer the solution into a pristine, unscratched 5-mm outer diameter NMR tube. Causality: Avoid oven-drying glass tubes or using ultrasonic baths, as thermal/mechanical stress can induce micro-fractures, fundamentally degrading magnetic field homogeneity[2].

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v is used as the internal chemical shift reference ( δ 0.00 ppm).

NMR Acquisition Protocols

To ensure quantitative reliability and structural self-validation, a multi-nuclear approach is employed. Data should be acquired at a regulated temperature of 298 K (25 °C) (3)[3].

1D 1H NMR (Proton Observation):

  • Pulse Sequence: Standard 90° excitation pulse (zg30).

  • Relaxation Delay (d1): Set to 5 seconds. Causality: To achieve accurate quantitative integration, the relaxation delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons in the molecule[3].

  • Scans (NS): 16–32 scans.

  • Spectral Width: 12 ppm, sufficient to capture the highly deshielded N-H and aromatic protons[3].

1D 13C NMR (Carbon Backbone):

  • Pulse Sequence: Proton-decoupled 13C acquisition (zgpg30).

  • Scans (NS): 512–1024 scans. Causality: The low natural abundance of 13C (~1.1%) and the presence of four quaternary carbons ( C1​ , C3​ , C4​ , and benzyl ipso-C) necessitate a higher number of scans to achieve adequate SNR.

2D NMR (Self-Validating System):

  • HSQC: Identifies direct 1-bond C-H connections. Essential for differentiating the ethoxy CH2​ from the benzyl CH2​ (4)[4].

  • HMBC: Detects 2- and 3-bond C-H couplings. Critical for assigning quaternary carbons (e.g., confirming the attachment points of the bromo and ethoxy groups)[4].

Workflow A Sample Preparation (CDCl3, 298K) B 1D NMR (1H & 13C) A->B C 2D NMR (HSQC & HMBC) B->C D Spectral Processing C->D E Structural Validation D->E

Figure 1: End-to-end NMR characterization workflow for small molecule structural validation.

Spectral Analysis & Signal Assignment
4.1. 1H NMR Signal Assignment

The central aromatic ring exhibits a classic 1,2,4-trisubstitution pattern (pseudo-ortho/meta coupling).

  • H-5 (ortho to Br): Appears as a doublet ( J≈8.2 Hz) due to ortho-coupling with H-6. The electron-withdrawing nature of the adjacent bromine shifts this signal downfield.

  • H-2 (ortho to SO2​ , ortho to OEt): Appears as a fine doublet ( J≈1.8 Hz) due to meta-coupling with H-6.

  • H-6: Appears as a doublet of doublets (dd, J≈8.2,1.8 Hz), coupling to both H-5 and H-2.

  • N-H Proton: Typically appears as a broad triplet ( J≈6.0 Hz) near 4.9–5.1 ppm in CDCl3​ due to coupling with the adjacent benzyl CH2​ group and quadrupolar relaxation of the 14N nucleus[1].

Table 1: 1H NMR Data Summary (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentAr-H (central)7.65d8.21HH-5 (ortho to Br)Ar-H (central)7.42d1.81HH-2 (ortho to OEt)Ar-H (central)7.30dd8.2, 1.81HH-6Phenyl (benzyl)7.20 – 7.28m-5HBenzyl aromatic protonsN-H5.05br t6.01HSulfonamide NH CH2​ (benzyl)4.15d6.02HN- CH2​ -Ph CH2​ (ethoxy)4.10q7.02HO- CH2​ CH3​ CH3​ (ethoxy)1.45t7.03HO- CH2​ CH3​

4.2. 13C NMR Signal Assignment

The 13C spectrum yields 13 distinct carbon signals (due to symmetry in the benzyl phenyl ring). The heavily deshielded C-3 (attached to oxygen) and C-1 (attached to SO2​ ) are key diagnostic peaks[1].

Table 2: 13C NMR Data Summary (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Shift Rationale
~155.8Quaternary (C)C-3 (Central Ring)Strongly deshielded by electronegative oxygen (-OEt).
~140.2Quaternary (C)C-1 (Central Ring)Deshielded by the electron-withdrawing - SO2​ group.
~136.5Quaternary (C)Ipso-C (Benzyl)Attachment point of the alkyl chain to the phenyl ring.
~133.7Methine (CH)C-5 (Central Ring)Aromatic CH adjacent to bromine.
~128.7, 128.0, 127.9Methine (CH)Phenyl (Benzyl)Meta, para, and ortho carbons of the unsubstituted phenyl ring.
~120.3Methine (CH)C-6 (Central Ring)Aromatic CH.
~116.4Quaternary (C)C-4 (Central Ring)Shielded relative to other substituted carbons due to the heavy atom effect of Bromine.
~111.5Methine (CH)C-2 (Central Ring)Ortho to the electron-donating ethoxy oxygen.
~65.2Methylene ( CH2​ )O- CH2​ (Ethoxy)Deshielded by direct attachment to oxygen.
~47.3Methylene ( CH2​ )N- CH2​ (Benzyl)Deshielded by attachment to sulfonamide nitrogen.
~14.5Methyl ( CH3​ ) CH3​ (Ethoxy)Standard aliphatic methyl shift.
Structural Validation Logic

To ensure absolute trustworthiness, the protocol mandates a self-validating logic matrix using 2D NMR. 1D data alone is susceptible to misinterpretation in heavily overlapping regions (e.g., the 4.10–4.15 ppm region where both the ethoxy CH2​ and benzyl CH2​ resonate).

Validation Matrix:

  • HSQC Resolution: The HSQC spectrum will definitively separate the two CH2​ environments. The ethoxy CH2​ protons (~4.10 ppm) will correlate to a carbon at ~65.2 ppm, while the benzyl CH2​ protons (~4.15 ppm) will correlate to a carbon at ~47.3 ppm.

  • HMBC Connectivity: The ethoxy CH2​ protons will show a strong 3-bond correlation to the quaternary C-3 (~155.8 ppm) of the central ring. The benzyl CH2​ protons will show 3-bond correlations to the ipso-carbon of the phenyl ring (~136.5 ppm) and a 3-bond correlation across the nitrogen to the SO2​ -bearing C-1 (~140.2 ppm), locking the entire molecular framework together[4].

Validation H1 1H NMR (Proton Environments) HSQC HSQC (1-Bond C-H) H1->HSQC HMBC HMBC (2/3-Bond C-H) H1->HMBC COSY COSY (H-H Coupling) H1->COSY C13 13C NMR (Carbon Backbone) C13->HSQC C13->HMBC Final Unambiguous Assignment HSQC->Final HMBC->Final COSY->Final

Figure 2: Multiparametric 2D NMR self-validation system for unambiguous signal assignment.

References
  • [2] Georgia Institute of Technology. Small molecule NMR sample preparation. URL: [Link]

  • [3] MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. URL:[Link]

  • [1] The Royal Society of Chemistry. Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. URL: [Link]

  • [4] National Institutes of Health (NIH). NMR Characterization of RNA Small Molecule Interactions - PMC. URL:[Link]

Sources

Application Note: Preclinical In Vivo Formulation Strategies for N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Transitioning a lipophilic hit compound from in vitro assays to in vivo pharmacokinetic (PK) and efficacy studies is a critical bottleneck in drug development. N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5)[1] represents a classic formulation challenge.

As a highly substituted benzenesulfonamide, this molecule exhibits profound lipophilicity. While the sulfonamide moiety (-SO₂NH-) can theoretically act as a weak acid, its pKa is typically between 8.0 and 10.0, rendering it largely unionized at physiological pH (7.4)[2]. The addition of bulky, hydrophobic halogens (bromo) and alkyl ethers (ethoxy) further drives up the partition coefficient (LogP) and crystal lattice energy. Consequently, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II or IV molecule, characterized by extremely poor aqueous solubility[2].

To achieve reliable in vivo exposure in rodent models without causing solvent-induced toxicity, researchers must employ rational formulation strategies that disrupt the crystal lattice and thermodynamically stabilize the compound in an aqueous vehicle.

Formulation decision tree for lipophilic sulfonamides.

Formulation Strategy Matrix

To successfully dose N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, the formulation must bridge the gap between the compound's hydrophobicity and the aqueous environment of the bloodstream or gastrointestinal tract. Below is a quantitative summary of the two gold-standard formulation strategies for lipophilic sulfonamides.

Table 1: Quantitative Composition of Recommended In Vivo Formulations
Formulation StrategyComponent 1 (Primary Solubilizer)Component 2 (Cosolvent / Complexing)Component 3 (Surfactant)Component 4 (Aqueous Phase)Max Dosing Volume (Mice)
Cosolvent/Micellar 10% v/v DMSO40% v/v PEG3005% v/v Tween 8045% v/v Saline (0.9% NaCl)10 mL/kg (PO), 5 mL/kg (IV)
Inclusion Complex 10% v/v DMSO90% v/v of a 20% w/v SBE-β-CD solutionN/AN/A (Included in Phase 2)10 mL/kg (PO), 5 mL/kg (IV)

Step-by-Step Experimental Protocols & Causality

Protocol A: The 10/40/5/45 Cosolvent System

This is the industry-standard vehicle for early PK studies[3]. It relies on a cascading reduction of solvent polarity to keep the drug in solution.

Causality & Mechanism:

  • DMSO (10%): Acts as a powerful aprotic solvent to completely disrupt the strong intermolecular hydrogen bonding of the sulfonamide crystal lattice. Kept at ≤10% to prevent in vivo hemolysis.

  • PEG300 (40%): A water-miscible cosolvent that maintains the drug in solution as the DMSO is diluted. PEG300 is preferred over PEG400 for intravenous (IV) dosing due to its lower viscosity, which reduces injection site resistance[3].

  • Tween 80 (5%): A non-ionic surfactant. As the aqueous phase is introduced, Tween 80 forms micelles that encapsulate the hydrophobic bromo-ethoxy-aromatic rings, preventing nucleation.

  • Order of Addition (Critical): If saline is added before Tween 80, the sudden drop in solvent capacity will cause immediate crystallization (crashing out) of the drug.

Methodology:

  • Stock Preparation: Weigh out the required mass of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide. Add the calculated volume of anhydrous DMSO (10% of final volume) and vortex until a completely clear solution is achieved. Self-Validation: If particles remain, sonicate for 5 minutes. If still cloudy, the target concentration exceeds the thermodynamic solubility limit.

  • Cosolvent Addition: Add PEG300 (40% of final volume) to the DMSO stock. Vortex vigorously for 30 seconds.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex for 1 minute to ensure homogenous distribution of the surfactant.

  • Aqueous Dilution: Dropwise, add 0.9% Saline (45% of final volume) while continuously vortexing or stirring.

  • Validation Check: Hold the final formulation against a dark background and shine a light through it. The presence of the Tyndall effect (light scattering) indicates a colloidal suspension or micro-precipitation. A successful IV formulation must be optically clear.

Protocol B: SBE-β-CD (Captisol®) Inclusion Complexation

For higher doses where the cosolvent system fails, cyclodextrin complexation is highly effective for sulfonamides[4].

Causality & Mechanism: Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) possesses a hydrophobic inner cavity and a highly hydrophilic, negatively charged exterior. The hydrophobic cavity encapsulates the lipophilic benzyl and bromo-ethoxy-benzene rings of the compound, shielding them from water, while the exterior sulfobutyl groups confer massive aqueous solubility[4].

Methodology:

  • Vehicle Preparation: Dissolve 20g of SBE-β-CD in 100 mL of 0.9% Saline to create a 20% w/v stock solution. Stir until completely clear.

  • Drug Solubilization: Dissolve the compound in DMSO (10% of final volume).

  • Complexation: Slowly add the 20% SBE-β-CD solution (90% of final volume) to the DMSO stock while sonicating.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15-20 minutes to provide the activation energy required for the drug molecules to enter the cyclodextrin cavities.

In Vivo PK Workflow & Bioanalysis

Once formulated, the compound is ready for in vivo administration. For a standard rodent PK study, mice (e.g., C57BL/6 or CD-1) are dosed via oral gavage (PO) or intravenous tail vein injection (IV).

In vivo pharmacokinetic study workflow and bioanalysis.

Sampling & Analysis:

  • Blood Collection: Serial blood samples (~50 µL) are collected via the submandibular vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K₂EDTA tubes.

  • Extraction: Plasma is separated via centrifugation (2000 x g, 10 mins, 4°C). The highly lipophilic nature of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide makes it highly amenable to simple protein precipitation using 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated sulfonamide analog).

  • LC-MS/MS: The supernatant is analyzed using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in positive or negative electrospray ionization (ESI) mode, depending on the specific ionization efficiency of the sulfonamide nitrogen.

References

  • Title: Chemical structure of FUR | Download Scientific Diagram (Sulfonamide BCS Classification) Source: researchgate.net URL: [Link]

  • Source: google.com (Google Patents)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An N-benzyl-4-bromo-3-ethoxybenzenesulfonamide synthesis reaction is performed.

This technical support center provides in-depth troubleshooting guides, optimized protocols, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide. The content is designed for researchers, medicinal chemists, and process development scientists to enhance reaction yield, purity, and reproducibility.

Synthesis Overview and Key Stages

The synthesis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is typically approached as a two-stage process. The first stage involves the preparation of the key intermediate, 4-bromo-3-ethoxybenzenesulfonyl chloride. The second stage is the coupling of this sulfonyl chloride with benzylamine to form the final sulfonamide product. Understanding the nuances of each stage is critical for a successful outcome.

G cluster_0 Stage 1: Sulfonyl Chloride Synthesis cluster_1 Stage 2: Sulfonamide Formation start 2-Bromo-1-ethoxybenzene product1 4-bromo-3-ethoxybenzenesulfonyl chloride start->product1  Chlorosulfonylation reagent1 Chlorosulfonic Acid (or alternative method) reagent1->product1 product2 N-benzyl-4-bromo-3-ethoxybenzenesulfonamide product1->product2  Nucleophilic Substitution product1->product2 reagent2 Benzylamine + Base (e.g., Pyridine, TEA, K2CO3) reagent2->product2

Caption: High-level workflow for the two-stage synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield of the Final Product

Question: My sulfonamide coupling reaction (Stage 2) has a very low yield. What are the potential causes and how can I improve it?

Answer: Low yield in sulfonamide synthesis is a frequent issue that can often be traced to reagent quality, reaction conditions, or competing side reactions.[1] A systematic approach is crucial for diagnosis.

Causality Analysis & Optimization:

  • Integrity of the Sulfonyl Chloride: 4-bromo-3-ethoxybenzenesulfonyl chloride is highly susceptible to hydrolysis. The presence of moisture in the solvent, amine, or glassware will convert it to the unreactive 4-bromo-3-ethoxybenzenesulfonic acid, which is a primary cause of low yield.[2]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]

  • Base Selection and Stoichiometry: The base is critical for neutralizing the hydrochloric acid (HCl) generated during the reaction.[2] If the HCl is not scavenged, it will protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least one equivalent of a suitable base. Tertiary amines like triethylamine (TEA) or pyridine are common choices. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF.[4][5] For valuable amines, using an excess of the base (2-3 equivalents) can be beneficial.[2]

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.

    • Solution: Most sulfonamide formations are run at 0 °C to room temperature.[5] If TLC or LC-MS analysis shows a slow reaction, consider increasing the temperature to 40-60 °C.[5] For less reactive amines, prolonged reaction times (12-24 hours) may be necessary.[4][6]

  • Purity of Starting Materials: Impurities in the benzylamine or the sulfonyl chloride intermediate can inhibit the reaction.

    • Solution: Verify the purity of your starting materials by NMR or another suitable analytical method. If the sulfonyl chloride was prepared in-house (Stage 1), ensure it was properly purified and is free of residual acids from the synthesis.

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[1]Aprotic solvents prevent hydrolysis of the sulfonyl chloride. Choice depends on substrate solubility.
Base Pyridine, Triethylamine (TEA), or Potassium Carbonate (K₂CO₃).[2][4]Neutralizes HCl byproduct. Pyridine can also act as a nucleophilic catalyst. K₂CO₃ is a milder, non-nucleophilic option.
Temperature 0 °C to Room Temperature (initial), may require heating to 40-60 °C.[5]Controls reaction rate and minimizes side reactions. Heating can overcome activation energy barriers for less reactive substrates.
Atmosphere Inert (Nitrogen or Argon).[2]Excludes moisture, preventing the primary side reaction of sulfonyl chloride hydrolysis.
Problem 2: Multiple Spots on TLC After Reaction

Question: My TLC plate shows multiple spots after the reaction. What are the likely impurities and how do I identify them?

Answer: A complex TLC profile indicates the presence of unreacted starting materials or side products. Identifying these is key to optimizing the reaction and purification strategy.

Likely Impurities and Their TLC Characteristics:

  • 4-bromo-3-ethoxybenzenesulfonyl chloride (Starting Material): Moderately polar.

  • Benzylamine (Starting Material): Polar, often streaks on silica gel unless the mobile phase is modified with a small amount of base (e.g., triethylamine).

  • N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (Product): Typically less polar than the starting materials.

  • 4-bromo-3-ethoxybenzenesulfonic acid (Hydrolysis Product): Extremely polar, will likely remain at the baseline on the TLC plate.[2]

G cluster_troubleshoot Troubleshooting Path start Analyze TLC Plate spot_check Multiple Spots Observed? start->spot_check baseline_spot Spot at Baseline? spot_check->baseline_spot Yes no_sm_spots Proceed to Purification spot_check->no_sm_spots No (Single Spot) hydrolysis Indicates Sulfonyl Chloride Hydrolysis. Action: Use anhydrous conditions. baseline_spot->hydrolysis Yes sm_spots Spots matching Starting Materials? baseline_spot->sm_spots No hydrolysis->sm_spots no_hydrolysis Proceed to Next Check incomplete_rxn Incomplete Reaction. Action: Increase reaction time/temp or check stoichiometry. sm_spots->incomplete_rxn Yes sm_spots->no_sm_spots No incomplete_rxn->no_sm_spots

Caption: Troubleshooting workflow based on TLC analysis.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point and may require optimization based on specific laboratory conditions and substrate batches.

Protocol 1: Synthesis of 4-bromo-3-ethoxybenzenesulfonyl chloride (Stage 1)

This stage is often the most challenging due to the harsh reagents involved. The Sandmeyer reaction, starting from the corresponding aniline, is a common and reliable method.[7][8]

  • Diazotization:

    • To a cooled (–5 to 0 °C) solution of 4-bromo-3-ethoxyaniline (1.0 eq) in a mixture of concentrated HCl and acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 0 °C.[8][9]

    • Stir the resulting diazonium salt solution for 30 minutes in the cold bath.

  • Sulfonylation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride as a catalyst.[7]

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Work-up and Isolation:

    • Pour the reaction mixture onto ice-water and extract with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude sulfonyl chloride is often used directly in the next step, as it can be unstable to silica gel chromatography.[8]

Protocol 2: Synthesis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (Stage 2)

This protocol is adapted from general procedures for sulfonamide synthesis.[2][5][6]

  • Reaction Setup:

    • In a dry, round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).[10]

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve the crude 4-bromo-3-ethoxybenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the stirring amine solution at 0 °C over 15-30 minutes.

  • Reaction and Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the limiting starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and unreacted benzylamine), saturated NaHCO₃ solution (to remove any sulfonic acid), and brine.[2][10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine often recommended as the base over triethylamine (TEA)? A1: While both are tertiary amine bases that effectively scavenge HCl, pyridine can also act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form an N-sulfonylpyridinium salt. This intermediate is highly electrophilic and can react more rapidly with the amine than the sulfonyl chloride itself, potentially accelerating the reaction.

Q2: Can I use an alternative method for N-benzylation, for example, starting with benzyl alcohol? A2: Yes, modern catalytic methods allow for the N-alkylation of sulfonamides using alcohols, which are greener alkylating agents than benzyl halides.[11] These methods, often termed "borrowing hydrogen" catalysis, typically use transition metal catalysts (e.g., based on Manganese, Ruthenium, or Copper) to temporarily oxidize the alcohol to an aldehyde in situ.[12][13][14] The aldehyde then condenses with the sulfonamide to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product. This avoids the use of halide leaving groups but requires higher temperatures and specific catalysts.[14]

Q3: My sulfonyl chloride intermediate appears as an oil, but literature suggests it should be a solid. Is this a problem? A3: The physical state of the sulfonyl chloride can be highly dependent on its purity. The presence of solvent residues or impurities from the synthesis can result in an oil or a low-melting solid. While it can often be used directly, its purity should be assessed (e.g., by ¹H NMR) to ensure accurate stoichiometry in the subsequent coupling step. If significant impurities are present, purification attempts like recrystallization from a non-polar solvent may be necessary.

References

  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • BenchChem. (2025).
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • ResearchGate. (n.d.). N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods.
  • Beller, M., et al. (2009).
  • Organic Chemistry Portal. (n.d.).
  • Williams, J. M. J., et al. (2009). A borrowing hydrogen approach using a well-defined and bench-stable Mn(I) PNP pincer precatalyst. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (n.d.). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Morrill, L. C., & Reed-Berendt, B. G. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry.
  • BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)
  • Fukuyama, T., Kan, T., & Kurosawa, W. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.
  • OSU Chemistry. (n.d.).

Sources

Technical Support Center: Troubleshooting the Aqueous Solubility of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly lipophilic halogenated sulfonamides. N-benzyl-4-bromo-3-ethoxybenzenesulfonamide presents a "perfect storm" of hydrophobicity: a bulky benzyl group, a heavy bromine atom, and a lipophilic ethoxy ether. These structural features drive its classification toward a Biopharmaceutics Classification System (BCS) Class II or IV profile, meaning it suffers from inherently poor water solubility[1][2].

When water molecules are forced to form a highly ordered clathrate cage around these hydrophobic moieties, the thermodynamic penalty is severe, leading to spontaneous precipitation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these exact barriers in both in vitro and in vivo applications.

Diagnostic Workflow for Solubility Optimization

Before altering your formulation, it is critical to align your solubilization strategy with your experimental endpoint. Use the decision tree below to identify the optimal path for your specific assay.

TroubleshootingWorkflow Start Precipitation of N-benzyl-4-bromo-3-ethoxy- benzenesulfonamide Q1 Is the application In Vitro or In Vivo? Start->Q1 InVitro In Vitro Assays Q1->InVitro Cell/Biochem InVivo In Vivo Dosing Q1->InVivo Animal Models Q2 Can the assay tolerate >1% DMSO? InVitro->Q2 Q3 Required Dose Concentration? InVivo->Q3 YesDMSO Use Co-solvent System (DMSO/PEG400/Buffer) + Gradual Dilution Q2->YesDMSO Yes NoDMSO Use Cyclodextrin Complex (HP-β-CD) Q2->NoDMSO No LowDose Liquid Formulation (pH Adjustment / Co-solvents) Q3->LowDose Low HighDose Solid Dispersion or Nanosuspension Q3->HighDose High

Decision tree for selecting the appropriate solubility enhancement strategy based on assay constraints.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound completely precipitates the moment I dilute my DMSO stock into the cell culture medium. How do I prevent this? Cause (The "Solvent Shock" Phenomenon): This occurs when a highly concentrated organic stock is rapidly introduced to an aqueous phase. The DMSO diffuses into the bulk water much faster than the hydrophobic sulfonamide can coordinate with the surrounding solvent, causing localized supersaturation and immediate nucleation[3]. Solution: You must alter the thermodynamics of the dilution. Pre-warm your aqueous buffer to 37°C to increase the kinetic energy of the system. Instead of injecting the stock into the buffer, use a step-wise co-solvent gradient (e.g., intermediate dilution in PEG400 or Tween-80) and add the stock dropwise while under vigorous vortexing[3][4].

Q2: My cell-based assay cannot tolerate more than 0.5% DMSO, but the sulfonamide won't dissolve at the required concentration. What is the alternative? Cause: Co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic solute, but they are inherently toxic to cells at high concentrations[4]. Solution: Utilize inclusion complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a lipophilic central cavity and a hydrophilic outer surface[5]. The bulky N-benzyl and bromophenyl groups of your compound will nest inside the hydrophobic pocket, shielding them from water, while the hydrophilic exterior of the cyclodextrin keeps the entire complex solvated without the need for organic solvents[1][6].

Q3: Can I just adjust the pH of my buffer to force the compound into solution? Cause: Benzenesulfonamides possess a weakly acidic proton on the sulfonamide nitrogen (typical pKa ~9-10). In neutral water, the molecule is un-ionized and highly lipophilic. Solution: Adjusting the pH to alkaline conditions (e.g., using NaOH) deprotonates the nitrogen, forming a highly soluble sodium salt[3][6]. However, caution is required: if your biological assay requires a physiological pH of 7.4, the compound will immediately re-precipitate upon neutralization. pH adjustment is best reserved for initial stock preparations or specific liquid formulations that can maintain an alkaline environment.

Q4: We are moving to in vivo rodent PK studies and need to dose at 50 mg/kg. Liquid formulations are failing. What's next? Cause: Liquid solubilization techniques (co-solvents, cyclodextrins) face severe payload restrictions, rarely exceeding 5% drug loading[2]. At 50 mg/kg, the volume required would exceed the ethical limits for oral gavage in rodents. Solution: Transition to solid-state manipulation. Amorphous solid dispersions (using hydrophilic carriers like Polyvinylpyrrolidone) or nanosuspensions are required[4][5]. Nanosuspensions reduce the particle size below 1000 nm, exponentially increasing the surface area-to-volume ratio. According to the Noyes-Whitney equation, this drastically increases the dissolution rate and oral bioavailability[1].

Comparative Analysis of Solubilization Strategies
Solubilization StrategyMechanism of ActionIdeal ApplicationLimitations / Causality
Co-solvency (DMSO/PEG400) Reduces interfacial tension between aqueous solution and hydrophobic solute[4].In vitro biochemical assays; low-concentration screens.High concentrations cause cell toxicity; high risk of solvent shock upon rapid dilution[3].
Cyclodextrin Complexation Shields hydrophobic functional groups within a lipophilic cavity (e.g., HP-β-CD)[1].In vitro cell assays, low-dose in vivo liquid formulations.Payload restrictions (typically <5% drug loading); bulky molecules may not fit perfectly[2].
pH Adjustment Deprotonates the weakly acidic sulfonamide nitrogen (pKa ~10) to form a soluble salt[6].Liquid formulations, initial stock preparation.High pH may be physiologically incompatible; drug precipitates if pH drops back to neutral[3].
Nanosuspensions Increases surface area-to-volume ratio by reducing particle size <1000 nm, enhancing dissolution[1].High-dose in vivo oral or parenteral dosing.Requires specialized equipment (nanomilling); physical instability (aggregation) over time[1].
Standard Operating Procedures (SOPs)
SOP 1: Anti-Solvent Shock Gradual Dilution Protocol (Co-solvent System)

This protocol utilizes a solvent blending approach to prevent rapid nucleation during dilution.

  • Stock Preparation: Dissolve N-benzyl-4-bromo-3-ethoxybenzenesulfonamide in 100% DMSO to create a 10 mM stock. Vortex until completely clear.

  • Intermediate Phase: In a separate tube, prepare a 1:1 mixture of PEG400 and your target aqueous buffer.

  • Pre-warming: Incubate both the DMSO stock and the intermediate phase in a 37°C water bath for 10 minutes[3].

  • Gradual Addition: While vigorously vortexing the intermediate phase, add the DMSO stock dropwise (10 µL at a time).

  • Self-Validating Check: After each addition, hold the tube up to a light source. If the solution exhibits a Tyndall effect (scattering light, appearing slightly milky), micro-precipitates have formed. The solubility limit for this co-solvent ratio has been breached. Stop, warm to 37°C, and sonicate.

  • Final Dilution: Once the intermediate stock is clear, dilute it dropwise into the final pre-warmed assay buffer.

SOP 2: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

This protocol forces the hydrophobic drug into the cyclodextrin cavity using mechanical shear and minimal solvent.

  • Molar Ratio Calculation: Weigh out N-benzyl-4-bromo-3-ethoxybenzenesulfonamide and HP-β-CD in a 1:1 or 1:2 molar ratio.

  • Paste Formation: Place the HP-β-CD in a glass mortar. Add a very small volume of a hydro-alcoholic solution (e.g., 20% ethanol in water) just until a thick paste is formed[7].

  • Kneading: Add the sulfonamide powder to the paste. Mechanically knead the mixture with a pestle for 45–60 minutes. The mechanical shear forces the lipophilic drug into the cyclodextrin cavity[5].

  • Drying: Dry the resulting paste in a vacuum desiccator at room temperature for 24 hours to remove all residual solvent.

  • Pulverization: Grind the dried complex into a fine powder and pass through a 60-mesh sieve[7].

  • Self-Validating Check: Weigh 10 mg of the final powder and add it to 1 mL of pure deionized water. A successful complexation will yield a completely clear solution within minutes. If the solution remains turbid, uncomplexed free drug is still present.

Mechanistic Pathway of Cyclodextrin Complexation

CyclodextrinMechanism Drug N-benzyl-4-bromo- 3-ethoxybenzenesulfonamide (Hydrophobic) Process Kneading & Equilibration Drug->Process CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Process Complex Inclusion Complex (Shielded Lipophilic Groups) Process->Complex Host-Guest Interaction Aqueous Aqueous Media (High Solubility) Complex->Aqueous Dissolution

Mechanistic pathway demonstrating the host-guest inclusion complexation of hydrophobic sulfonamides.

References

Sources

Removing impurities during N-benzyl-4-bromo-3-ethoxybenzenesulfonamide purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-benzyl-4-bromo-3-ethoxybenzenesulfonamide .

Standard sulfonamide synthesis protocols often suffer from bis-sulfonylation or unreacted sulfonyl chlorides, necessitating rigorous purification strategies[1]. Because sulfonamides possess a unique acidic N-H proton—driven by the strong electron-withdrawing nature of the sulfonyl group—we can exploit their predictable pKa values (typically ranging from 6 to 10)[2]. This acidity is the mechanistic foundation for acid-base extraction[3], allowing us to selectively partition the target molecule away from non-acidic and basic impurities.

Below, you will find a mechanistic workflow, troubleshooting FAQs, and self-validating protocols to ensure high-purity isolation of your target compound.

Mechanistic Purification Workflow

PurificationWorkflow N1 Crude Reaction Mixture (in EtOAc) N2 1M HCl Wash (Protonation) N1->N2 N3 Aqueous Waste (Benzylamine Salts) N2->N3 Aqueous N4 Organic Phase (Sulfonamide + Neutrals) N2->N4 Organic N5 1M NaOH Extraction (Deprotonation) N4->N5 N6 Organic Waste (Bis-sulfonyl Impurities) N5->N6 Organic N7 Aqueous Phase (Sulfonamide Sodium Salt) N5->N7 Aqueous N8 Acidification (pH < 2) & Filtration N7->N8 N9 Purified Sulfonamide Product N8->N9 Precipitate

Workflow for the acid-base extraction of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide.

Physicochemical Data for Extraction Design

To successfully manipulate the solubility of your reaction components, you must understand their relative acid-base properties.

Property / ParameterValueMechanistic Role in Purification
Target Sulfonamide pKa ~6.0 - 10.0Allows selective deprotonation by strong aqueous bases (NaOH)[2].
Benzylamine pKa ~9.3 (conjugate acid)Allows selective protonation by dilute acids (HCl)[3].
Bis-sulfonyl Impurity pKa N/A (No N-H proton)Remains neutral; stays in the organic phase during alkaline extraction.
Optimal Extraction Solvent Ethyl Acetate (EtOAc)Provides excellent phase separation and solubility for the neutral sulfonamide.
Alkaline Extraction Reagent 1M NaOH (aq)Ensures pH > 12 for >99% deprotonation of the sulfonamide.

Troubleshooting FAQs

Q1: My final product is heavily contaminated with unreacted benzylamine. How do I remove it effectively? Causality: Benzylamine is a primary amine used as a starting material. If not completely removed, it acts as a basic impurity that can co-crystallize with the sulfonamide. Solution: Ensure the first step of the workup is a wash with 1M HCl. The basic amine is protonated to form a highly water-soluble ammonium salt, partitioning entirely into the aqueous phase while the neutral sulfonamide remains in the organic layer.

Q2: I am observing a highly lipophilic impurity on my TLC that does not correspond to starting materials. What is it, and how is it removed? Causality: This is likely the bis-sulfonylated byproduct, N-benzyl-bis(4-bromo-3-ethoxybenzenesulfonyl)amine. This forms when the initially formed sulfonamide reacts with a second equivalent of sulfonyl chloride. Because it lacks an N-H proton, it cannot be deprotonated[1]. Solution: The alkaline extraction step (1M NaOH) isolates the desired secondary sulfonamide into the aqueous phase as a sodium salt, leaving the neutral bis-sulfonylated impurity behind in the organic waste layer.

Q3: During the 1M NaOH extraction, my product yield dropped significantly. Why isn't the sulfonamide partitioning into the aqueous layer? Causality: If the aqueous base used is too weak (e.g., using saturated NaHCO3, pKa ~6.4), the sulfonamide (pKa ~6-10) will not deprotonate efficiently. Solution: You must use a strong base like 1M NaOH (pH ~14) to ensure complete deprotonation and formation of the highly water-soluble sodium salt.

Q4: After acidification of the aqueous layer, my product "oiled out" instead of precipitating as a clean solid. How can I fix this? Causality: "Oiling out" occurs when the product precipitates above its melting point or traps residual organic solvent, forming a supercooled liquid phase rather than a highly ordered crystal lattice. Solution: Perform the acidification at 0–5 °C using an ice bath and add the concentrated HCl dropwise with vigorous mechanical stirring. If it still oils out, extract the acidified aqueous layer with fresh ethyl acetate, dry over Na2SO4, concentrate, and proceed to Protocol B.

Validated Methodologies

Protocol A: Self-Validating Acid-Base Extraction

This protocol utilizes phase-transfer logic to isolate the target compound. The success of this protocol relies on tracking the target molecule's phase transitions.

  • Solubilization: Dilute the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (3 x 5 mL/g).

    • Self-Validation Checkpoint: Check the pH of the aqueous waste layer; it must be < 2 to ensure all benzylamine is protonated.

  • Alkaline Extraction (Product Isolation): Extract the organic layer with 1M NaOH (3 x 5 mL/g).

    • Self-Validation Checkpoint: Spot the remaining organic layer on a TLC plate. The target sulfonamide spot should be completely absent, confirming quantitative transfer to the aqueous phase.

  • Precipitation: Combine the basic aqueous extracts and cool to 0 °C in an ice bath. Slowly acidify with concentrated HCl dropwise until pH < 2.

    • Self-Validation Checkpoint: A dense white/off-white precipitate will form immediately as the sulfonamide is neutralized and becomes water-insoluble.

  • Isolation: Filter the precipitate, wash with cold deionized water, and dry under high vacuum to a constant weight.

Protocol B: Recrystallization for Regioisomer Removal

If regioisomers (e.g., 2-bromo-5-ethoxybenzenesulfonamide) are present from impure starting materials, acid-base extraction cannot separate them due to identical pKa values. Use this polishing step.

  • Dissolution: Dissolve the crude solid in a minimum volume of boiling toluene.

  • Anti-solvent Addition: Slowly add heptane dropwise to the boiling solution until it becomes slightly cloudy (the cloud point).

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed.

    • Self-Validation Checkpoint: Needle-like or plate-like crystals should begin forming within 30 minutes. If an oil forms instead, reheat the mixture and add a few drops of toluene to adjust the solvent ratio.

  • Harvesting: Transfer the flask to an ice bath for 1 hour to maximize yield. Filter the crystals and wash with cold heptane.

References

  • "Acid–base extraction", Wikipedia,[Link]

  • "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs", PMC (NIH),[Link]

  • "4-Cyano-2-methoxybenzenesulfonyl Chloride", Organic Syntheses,[Link]

Sources

Technical Support Center: Crystallization Optimization for N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the purification and crystallization of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide .

The Structural Challenge: A Thermodynamic Tug-of-War

Crystallizing this specific molecule requires balancing conflicting structural properties. The sulfonamide core (-SO₂NH-) is highly polar and strongly driven to form rigid, 1D hydrogen-bonded networks (typically in a synclinal conformation)[1]. However, this core is flanked by a flexible, hydrophobic benzyl group and a bulky 4-bromo-3-ethoxyphenyl moiety. This steric bulk actively hinders efficient crystal lattice packing. Consequently, the lattice energy often struggles to overcome the solvation energy quickly enough during cooling, making this compound exceptionally prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[2].

Part 1: Solvent Selection & Thermodynamics (FAQs)

Q: Why is this compound so difficult to dissolve in standard non-polar solvents despite its bulky aromatic groups? A: The dissolution of sulfonamides is dictated by their strong intermolecular hydrogen-bonding networks[1]. To dissolve the crude solid, the solvent must possess enough polarity and hydrogen-bond acceptor capacity to disrupt these 1D chains. Non-polar solvents (like heptane or toluene) cannot break the polar core's interactions[3]. Instead, polar aprotic solvents such as DMSO, DMF, or ketones (e.g., acetone) are highly effective solubilizers for sulfonamides[4].

Q: How do I choose the right solvent system for recrystallization? A: Because of the molecule's dual nature, a binary solvent/anti-solvent system is highly recommended. You must dissolve the compound in a "good" polar solvent and force precipitation using an anti-solvent that targets the hydrophobic extremities.

Table 1: Solvent Screening Matrix for Sulfonamide Derivatives
Solvent CategoryRecommended SolventsDielectric Constant (ε)Mechanistic Role in Crystallization
Primary (Good) DMSO, DMF46.7, 36.7Disrupts strong H-bonded sulfonamide chains; ensures complete dissolution of crude material.
Primary (Good) Acetone, Ethyl Acetate20.7, 6.0Moderate solubilizers; ideal for single-solvent cooling crystallization due to favorable volatility.
Anti-Solvent Water80.1Highly polar; forces rapid precipitation of the hydrophobic benzyl and bromo-ethoxy groups.
Anti-Solvent Heptane, Toluene1.9, 2.4Non-polar; rapidly reduces the solubility of the polar sulfonamide core to induce supersaturation.

Part 2: Troubleshooting "Oiling Out" (LLPS) (FAQs)

Q: My product separates as a cloudy oil at the bottom of the flask instead of crystallizing. What is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS)[5]. This occurs when the solution is pushed into a state of high supersaturation, but the integration of the solute molecules into a rigid crystal lattice is kinetically hindered by the bulky bromo and ethoxy groups[2]. Instead of nucleating into a solid, the system enters a thermodynamic "miscibility gap" and splits into two liquid phases: a solute-rich oil (emulsion) and a solute-lean solvent phase[6]. This oil traps impurities and will often solidify into an impure, amorphous mass[2].

Q: How do I prevent or recover from LLPS once it happens? A: LLPS is a kinetic phenomenon driven by crossing the miscibility boundary before reaching the metastable zone for nucleation[5]. To correct this, you must alter the thermodynamic phase boundary or bypass the nucleation energy barrier:

  • Shift the Miscibility Gap: Reheat the mixture until it forms a single clear phase, then add 5-10% more of your primary "good" solvent to reduce the supersaturation level[7].

  • Control the Cooling Rate: Cool the solution at a strictly controlled, slow rate (e.g., 0.1°C/min). This allows the slower kinetics of crystal nucleation to outpace the phase separation[2].

  • Implement Seeding: Introduce a pure seed crystal of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide just above the temperature at which oiling typically occurs. Seeds bypass the primary nucleation energy barrier, forcing the system to crystallize rather than separate into an emulsion[2].

Part 3: Visualizations of Crystallization Workflows

SolventScreening N1 Start: Dissolve Crude Sulfonamide N2 Is it soluble at room temp? N1->N2 N3 Heat to 60°C in Polar Aprotic (e.g., Acetone, DMF) N2->N3 No N4 Add Anti-Solvent dropwise (e.g., Water, Heptane) N2->N4 Yes N3->N4 N5 Does it oil out (LLPS)? N4->N5 N6 Reheat, add 5% good solvent, seed & cool slowly N5->N6 Yes N7 Crystals Formed! Filter and Wash N5->N7 No N6->N7

Caption: Decision tree for solvent screening and troubleshooting liquid-liquid phase separation.

Thermodynamics S1 Single Phase Solution (High Supersaturation) S2 Miscibility Gap (Thermodynamic Instability) S1->S2 Rapid Cooling S4 Metastable Zone (Controlled Cooling) S1->S4 Slow Cooling + Seeding S3 Liquid-Liquid Phase Separation (Oiling Out / Emulsion) S2->S3 S6 Amorphous Solid (Traps Impurities) S3->S6 S5 Primary Nucleation (Crystal Lattice Formation) S4->S5 S7 High-Purity Crystalline Solid S5->S7

Caption: Thermodynamic pathways comparing successful nucleation versus liquid-liquid phase separation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Solvent/Anti-Solvent Crystallization (Acetone/Heptane)

This protocol utilizes a moderate polar solvent to prevent the massive supersaturation spikes often seen with DMF/Water systems, reducing the risk of LLPS.

  • Dissolution: Suspend 1.0 g of crude N-benzyl-4-bromo-3-ethoxybenzenesulfonamide in 5 mL of Acetone in a round-bottom flask.

  • Heating: Heat the mixture to 50°C under gentle stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise (approx. 1 mL/min) while maintaining the temperature at 50°C.

  • System Validation (Critical Step): Stop adding Heptane when slight turbidity persists.

    • Validation Check: Swirl the flask for 30 seconds. If the turbidity clears, you have not reached the metastable zone; add another drop of Heptane. If the turbidity forms distinct oily droplets at the bottom, you have overshot into the miscibility gap. Self-Correction: Immediately add 0.5 mL of Acetone until the oil redissolves, then proceed to step 5 without adding more Heptane.

  • Seeding (Optional but Recommended): Add 5-10 mg of pure seed crystals.

  • Controlled Cooling: Reduce the temperature linearly from 50°C to 20°C over 4 hours (approx. 0.1°C/min). Do not agitate vigorously; use a slow paddle rotation (100 rpm) to prevent shear-induced secondary nucleation.

  • Isolation: Vacuum filter the resulting crystals and wash with 2 mL of ice-cold Heptane. Dry under a vacuum at 40°C.

Protocol B: Single-Solvent Cooling Crystallization (Ethyl Acetate)

Ideal for scaling up when anti-solvent addition causes uncontrollable local supersaturation.

  • Saturation: Add crude compound to 10 mL of Ethyl Acetate and heat to reflux (77°C). Add additional solvent in 1 mL increments until the solid just dissolves.

  • Hot Filtration: Pass the hot solution through a pre-warmed filter to remove insoluble impurities. Validation: If crystals form in the funnel, your solution is too concentrated. Reheat, add 10% more solvent by volume, and refilter[3].

  • Cooling Profile: Transfer the filtrate to a programmable heating mantle. Hold at 65°C for 30 minutes to stabilize, then cool to 5°C at a rate of 0.2°C/min.

  • Aging: Hold the suspension at 5°C for 2 hours to maximize yield and allow Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones).

  • Isolation: Filter and wash with 2 mL of ice-cold Ethyl Acetate.

Sources

Technical Support Center: Troubleshooting N-benzyl-4-bromo-3-ethoxybenzenesulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for drug development professionals and synthetic chemists working with N-benzyl-4-bromo-3-ethoxybenzenesulfonamide .

Cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) at the C4-bromo position of this substrate are notoriously difficult. The adjacent C3-ethoxy group creates a severe ortho-substitution effect, presenting a dual challenge:

  • Steric Shielding: The freely rotating ethoxy group physically blocks the approach of the Palladium catalyst.

  • Electronic Deactivation: The oxygen lone pairs donate electron density into the aromatic ring via resonance (+M effect). This makes the C-Br bond electron-rich, significantly increasing the activation energy required for the oxidative addition of electron-rich Pd(0) species.

The following guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to overcome these barriers.

Mechanistic Bottlenecks in Catalysis

To solve coupling failures, we must first understand where the catalytic cycle breaks down. For ortho-alkoxy aryl bromides, the cycle typically stalls at either the Oxidative Addition or Transmetalation steps.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Bottleneck 1: +M effect & Steric Shielding from 3-Ethoxy Group Pd0->OA Ar-Br Addition TM Transmetalation Bottleneck 2: Ortho-bulk slows nucleophile coordination OA->TM Base / Nucleophile RE Reductive Elimination Facilitated by bulky ligands (e.g., SPhos, XPhos) TM->RE Intermediate Complex RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product Product Release

Fig 1: Catalytic cycle bottlenecks caused by the ortho-ethoxy group in Pd-catalyzed cross-coupling.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling is stalling at <15% conversion using standard Pd(PPh3)4. Why is this happening and how do I fix it? Causality: Standard ligands like PPh3 or dppf are neither electron-rich enough to force oxidative addition into the deactivated C-Br bond, nor bulky enough to facilitate the reductive elimination of the sterically hindered biaryl product. Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands). SPhos and XPhos are universally recognized as the premier ligands for Suzuki-Miyaura reactions of hindered ortho-substituted aryl substrates. These ligands promote the formation of a highly reactive mono-ligated [L1Pd(0)] species, which rapidly undergoes oxidative addition[1].

Q2: I switched to a Buchwald ligand, but the reaction fails completely when using NaOtBu as the base. However, I see trace product with K3PO4. What is the mechanism behind this? Causality: N-benzyl-4-bromo-3-ethoxybenzenesulfonamide possesses an acidic sulfonamide N-H proton (pKa ~10). Strong bases like NaOtBu deprotonate this nitrogen. The resulting anionic sulfonamide pushes massive electron density into the aromatic ring, completely shutting down oxidative addition at the C-Br bond. Furthermore, the nitrogen anion can coordinate to the Palladium center, poisoning the catalyst. Solution: For Suzuki couplings, strictly use milder, anhydrous inorganic bases like K3PO4 or K2CO3, which will not fully deprotonate the sulfonamide[2]. If a strong base is absolutely required for a Buchwald-Hartwig amination, you must either pre-protect the sulfonamide (e.g., with a PMB group) or use LiHMDS, which offers high kinetic basicity but lower nucleophilicity.

Q3: I am observing high levels of protodehalogenation (reduction to N-benzyl-3-ethoxybenzenesulfonamide) instead of the coupled product. How do I prevent this? Causality: Protodehalogenation occurs when the Transmetalation step is slower than competing side reactions (such as reacting with trace water or β-hydride elimination from aliphatic coupling partners). The bulky ortho-ethoxy group severely slows down Transmetalation. Solution: Ensure strictly anhydrous conditions. If coupling with sterically demanding amines or alkyl boronic acids, switch to a conformationally flexible ligand like Trineopentylphosphine (TNpP), which adapts its cone angle to accommodate extreme steric bulk and accelerates Transmetalation[3].

Q4: Can I perform a Buchwald-Hartwig amination on this substrate with a secondary amine? Causality: Secondary amines add immense steric bulk during the amine coordination step, often causing the catalyst to stall before reductive elimination. Solution: Yes, but RuPhos is specifically required. RuPhos was designed to accommodate the steric demands of secondary amines while preventing β-hydride elimination[1].

Ligand Selection & Quantitative Performance Data

Selecting the correct ligand is the single most critical variable for this substrate. Use the decision matrix below to guide your optimization.

LigandSelection Start Coupling Type for 4-Br-3-Ethoxy Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald SPhos SPhos Best for Primary Boronic Acids Suzuki->SPhos XPhos XPhos Best for Heteroaryl Boronic Acids Suzuki->XPhos RuPhos RuPhos Best for Secondary Amines Buchwald->RuPhos BrettPhos BrettPhos Best for Primary Amines Buchwald->BrettPhos

Fig 2: Ligand selection matrix for overcoming steric hindrance based on the desired coupling type.

Table 1: Ligand Performance Comparison for Ortho-Alkoxy Aryl Bromides
LigandSteric Profile / Cone AngleElectron DensityRecommended ApplicationExpected Relative Yield
PPh3 Small (145°)LowUnhindered substrates only< 5% (Fails)
dppf Medium (Bidentate)ModerateStandard Suzuki couplings10 - 20%
SPhos Very Large (Biaryl)Very HighSuzuki (Ortho-alkoxy)> 85%
XPhos Extremely LargeVery HighSuzuki (Heteroaryl partners)> 80%
RuPhos Large (Biaryl)Very HighBuchwald (Secondary Amines)> 75%
TNpP Highly FlexibleHighBuchwald (Extremely Hindered)> 80%

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol utilizes a Palladium G3 precatalyst system. G3 precatalysts are highly recommended because they rapidly generate the active mono-ligated L1Pd(0) species at room temperature, bypassing the need for high-temperature activation that can degrade sensitive sulfonamides.

Self-Validating Workflow: SPhos Pd G3 Catalyzed Coupling

Reagents:

  • N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • SPhos Pd G3 (0.05 equiv, 5 mol%)

  • Anhydrous K3PO4 (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene/H2O (10:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, SPhos Pd G3, and K3PO4.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Add the degassed Toluene/H2O mixture via syringe.

    • Self-Validation Checkpoint 1: Upon addition of the solvent and mild stirring, the solution should transition from a pale yellow/orange to a deep red/brown within 5-10 minutes. This color change visually confirms the activation of the G3 precatalyst and the generation of the active Pd(0) species.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 12 hours.

  • Monitoring:

    • Self-Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The starting material will exhibit a distinct 1:1 isotopic doublet for the Bromine atom ([M+H]+ and[M+H+2]+). The complete disappearance of this isotopic signature confirms successful oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4Cl followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. acs.org.
  • Buchwald Phosphine Ligands. sigmaaldrich.com.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. acsgcipr.org.
  • Buchwald Ligands Review. entegris.com.

Sources

Technical Support Center: N-Benzyl-4-bromo-3-ethoxybenzenesulfonamide Amidation Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The amidation of 4-bromo-3-ethoxybenzenesulfonyl chloride with benzylamine to synthesize N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is a fundamental S-N coupling reaction. However, the highly electrophilic nature of the sulfonyl chloride intermediate makes this workflow susceptible to competing side reactions, specifically hydrolysis and over-sulfonylation.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you eliminate side products and maximize your target yield.

Core Reaction Pathway & Side Product Divergence

Understanding the kinetic competition between the desired nucleophilic attack and parasitic side reactions is critical. The diagram below maps the reaction workflow and the exact points where side products branch off.

AmidationPathway SM1 4-Bromo-3-ethoxybenzenesulfonyl chloride Intermediate Reactive Sulfonyl-Amine Complex SM1->Intermediate Base (TEA/DIPEA) Side1 4-Bromo-3-ethoxybenzenesulfonic acid (Hydrolysis Side Product) SM1->Side1 Competes with Amine SM2 Benzylamine SM2->Intermediate Product N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (Target Product) Intermediate->Product Optimal Temp (0°C to RT) Side2 Bis-sulfonamide (Over-sulfonylation) Product->Side2 Deprotonation H2O Trace H2O H2O->Side1 ExcessSM1 Excess Sulfonyl Chloride ExcessSM1->Side2

Reaction pathway showing the formation of the target sulfonamide and common side products.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing a significant amount of bis-sulfonamide side product?

Causality: Primary amines like benzylamine can undergo di-sulfonylation, reacting with two equivalents of 4-bromo-3-ethoxybenzenesulfonyl chloride. This occurs when the local concentration of the sulfonyl chloride is high relative to the amine, or when the reaction temperature is too elevated. High temperatures increase the nucleophilicity of the newly formed secondary sulfonamide anion, allowing it to compete with the unreacted primary amine for the electrophile. Solution: Utilize an "inverse addition" technique. Instead of adding the amine to the sulfonyl chloride, add the sulfonyl chloride dropwise to a solution of benzylamine and the auxiliary base at 0 °C . Maintain the amine in slight excess (1.1 - 1.2 eq) to kinetically favor mono-sulfonylation.

Q2: My LC-MS shows a large peak corresponding to 4-bromo-3-ethoxybenzenesulfonic acid. How do I prevent this?

Causality: This is the hydrolysis product of your starting material. Sulfonyl chlorides are highly moisture-sensitive. The highly polarized S=O bonds make the sulfur atom extremely electrophilic, causing it to rapidly react with trace water in your solvent, amine, or glassware to form the corresponding sulfonic acid . Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Argon/N2). Use strictly anhydrous solvents (e.g., anhydrous DCM or THF). Because primary amines are hygroscopic, distill your benzylamine over KOH or CaH2 prior to use.

Q3: The reaction stalls at 50% conversion, and a white precipitate forms. What is happening?

Causality: The S-N coupling reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If an auxiliary base is not used, this HCl rapidly protonates the unreacted benzylamine, forming benzylamine hydrochloride (the white precipitate). This protonated amine is non-nucleophilic, effectively halting the reaction at a maximum of 50% theoretical yield . Solution: Incorporate 2.0 to 3.0 equivalents of a non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), to scavenge the generated HCl and keep the benzylamine in its active, free-base form.

Quantitative Impact of Reaction Conditions

The table below summarizes how specific experimental choices directly impact the product distribution during the amidation of 4-bromo-3-ethoxybenzenesulfonyl chloride.

Addition SequenceBase UsedTemperatureTarget Sulfonamide Yield (%)Bis-sulfonamide (%)Sulfonic Acid (%)
Normal (Amine to Sulfonyl Chloride)None25 °C45.010.05.0
NormalTEA (2.0 eq)25 °C65.025.05.0
NormalTEA (2.0 eq)0 °C75.015.05.0
Inverse (Sulfonyl Chloride to Amine)TEA (2.0 eq) 0 °C 92.0 < 2.0 3.0
InverseTEA (2.0 eq) + Wet Solvent0 °C60.0< 2.035.0

Standard Operating Procedure: Optimized Amidation

To ensure a self-validating and reproducible synthesis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, follow this step-by-step methodology designed to suppress side-product formation.

Step 1: System Preparation Oven-dry a 50 mL 2-neck round-bottom flask at 120 °C for 2 hours. Assemble hot and purge with Argon. Causality: Eliminates surface moisture that causes sulfonyl chloride hydrolysis.

Step 2: Amine Solution Formulation Dissolve freshly distilled benzylamine (1.1 mmol, 1.1 eq) and anhydrous triethylamine (2.5 mmol, 2.5 eq) in 10 mL of anhydrous dichloromethane (DCM).

Step 3: Thermal Control Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Lowering thermal energy reduces the nucleophilicity of the resulting sulfonamide product, preventing bis-sulfonamide formation.

Step 4: Electrophile Preparation In a separate dry vial purged with Argon, dissolve 4-bromo-3-ethoxybenzenesulfonyl chloride (1.0 mmol, 1.0 eq) in 5 mL of anhydrous DCM.

Step 5: Inverse Addition (Critical Step) Using a syringe pump, add the sulfonyl chloride solution dropwise to the amine solution over 30 to 45 minutes under vigorous stirring. Causality: Inverse addition ensures the local concentration of the amine is always vastly higher than the sulfonyl chloride, kinetically restricting the reaction to mono-sulfonylation.

Step 6: Reaction Maturation Allow the reaction to stir at 0 °C for 1 hour. Monitor by TLC or LC-MS. Once the sulfonyl chloride is consumed, gradually warm to room temperature and stir for an additional 1 hour.

Step 7: Self-Validating Workup Quench the reaction with 10 mL of saturated aqueous NaHCO3 to neutralize any remaining acid. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL). Validation Wash: Wash the combined organic layers with 1M HCl (10 mL). Causality: The acidic wash selectively protonates any unreacted benzylamine, rendering it water-soluble and partitioning it into the aqueous layer, guaranteeing its removal from the organic phase. Follow with a brine wash (10 mL).

Step 8: Isolation Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly pure N-benzyl-4-bromo-3-ethoxybenzenesulfonamide.

References

  • Harmata, M., & Zheng, P. "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." PMC - NIH. Available at:[Link]

  • Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. Available at:[Link]

Technical Support Center: LC Mobile Phase Optimization for N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals facing chromatographic challenges with highly functionalized sulfonamides.

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide presents a unique duality in Reversed-Phase Liquid Chromatography (RPLC). The molecule possesses highly lipophilic moieties (the N-benzyl and 4-bromo-3-ethoxy groups) that drive extreme retention on C18 stationary phases. Conversely, its sulfonamide core is weakly acidic and prone to partial ionization, which can lead to unpredictable retention shifts and peak distortion[1].

This guide provides field-proven, self-validating protocols and troubleshooting workflows to help you engineer the optimal mobile phase for this complex analyte.

Mobile Phase Optimization Workflow

The following logical workflow illustrates the diagnostic and optimization pathways required to achieve baseline resolution and sharp peak geometry for lipophilic sulfonamides.

OptimizationWorkflow Start Analyze Target: N-benzyl-4-bromo- 3-ethoxybenzenesulfonamide PhaseA Prepare Mobile Phase A (Aqueous: 0.1% FA, pH 2.8) Start->PhaseA PhaseB Prepare Mobile Phase B (Organic: 100% Acetonitrile) Start->PhaseB Gradient Apply Gradient Elution (40% to 90% B over 10 min) PhaseA->Gradient PhaseB->Gradient Eval Chromatographic Evaluation Gradient->Eval Tailing Issue: Peak Tailing? Eval->Tailing FixTailing Action: Use End-Capped Column or Add Competing Base Tailing->FixTailing Yes LateElution Issue: Late Elution? Tailing->LateElution No FixTailing->Gradient FixElution Action: Increase Final %B or Steepen Gradient LateElution->FixElution Yes Valid Method Validated (SST Passed) LateElution->Valid No FixElution->Gradient

Fig 1. Logical workflow for diagnosing and optimizing mobile phase conditions.

Troubleshooting FAQs

Q1: Why is pH control critical for this specific sulfonamide, and what is the optimal range? A1: Sulfonamides exhibit amphoteric or weakly acidic characteristics depending on their specific substituents[1]. If the mobile phase pH nears the pKa of the sulfonamide group, the molecule exists in an equilibrium between its neutral and anionic states, resulting in split peaks and poor reproducibility. Mechanistic Solution: To ensure the molecule remains in a single, undisociated (neutral) state, you must maintain an acidic mobile phase. Lowering the pH to 2.5–3.0 using 0.1% Formic Acid (FA) or a phosphate buffer not only suppresses analyte ionization but also protonates residual silanols on the silica column, neutralizing them and preventing secondary electrostatic interactions[2][3].

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A2: For highly lipophilic molecules containing bulky hydrophobic groups (like the N-benzyl and bromo-phenyl moieties), Acetonitrile is generally preferred. Causality: ACN is an aprotic solvent with lower viscosity than MeOH. It minimizes hydrogen-bonding interactions that can cause peak broadening and reduces overall system backpressure during steep gradients. If co-eluting matrix impurities are an issue, utilizing a ternary mobile phase system (e.g., Water/ACN/MeOH) can provide the distinct selectivity needed to resolve the sulfonamide from interferences[3][4].

Q3: I am observing severe peak tailing despite using an acidic mobile phase. How do I resolve this? A3: Peak tailing in sulfonamide analysis almost always stems from secondary interactions between the polar sulfonamide core and unreacted silanol groups (Si-O⁻) on the stationary phase support[2]. Troubleshooting steps:

  • Verify you are using a modern, high-purity, fully end-capped C18 column where residual silanols have been chemically deactivated[2].

  • If tailing persists, introduce a volatile competing base (e.g., triethylamine) to mask the active silanol sites, or transition to a micellar mobile phase (e.g., adding 0.05 M sodium dodecyl sulfate, SDS), which forms a pseudo-stationary phase that shields the analyte from electrostatic attraction to the silica[1][5].

Q4: The retention time is excessively long (>25 minutes). How can I accelerate elution without losing resolution? A4: The combined hydrophobicity of the 4-bromo, ethoxy, and N-benzyl groups makes this compound highly retentive. Isocratic elution with low organic content will result in excessive retention and band broadening[1]. Solution: Implement a steep gradient elution profile[6]. Starting at a lower organic percentage (40%) focuses the analyte band at the head of the column, while rapidly ramping to 90% organic overcomes the strong hydrophobic interactions, eluting the compound efficiently as a sharp, concentrated peak.

Step-by-Step Methodology: Self-Validating Gradient Protocol

To guarantee reproducibility, use this self-validating protocol for mobile phase preparation and system equilibration.

Step 1: Aqueous Phase Preparation (Mobile Phase A)

  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.

  • Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) to yield a 0.1% v/v solution.

  • Mix thoroughly and sonicate for 10 minutes to degas.

  • Validation Checkpoint: Measure the pH using a calibrated pH meter. The solution must read between pH 2.7 and 2.9 . If the pH exceeds 3.0, discard and remake the solution to prevent unpredictable sulfonamide ionization during the run[2].

Step 2: Organic Phase Preparation (Mobile Phase B)

  • Fill a dedicated solvent reservoir with 100% LC-MS grade Acetonitrile.

  • Cap with a vented safety closure to prevent atmospheric moisture absorption.

Step 3: System Priming and Equilibration

  • Purge the HPLC/UHPLC pumps with both mobile phases for 5 minutes at 2.0 mL/min to clear any air bubbles.

  • Install a fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm) and equilibrate at initial gradient conditions (40% B) at a flow rate of 0.4 mL/min.

  • Validation Checkpoint: Monitor the UV baseline at 260 nm. Equilibration is strictly complete only when baseline drift is < 1 mAU/min and system pressure ripple is < 1% . This confirms complete column wetting and thermal stability.

Step 4: Gradient Execution and System Suitability Testing (SST)

  • Program the following gradient:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 8.0 min: Ramp to 90% B

    • 8.0 - 10.0 min: Hold at 90% B

    • 10.1 - 13.0 min: Re-equilibrate at 40% B

  • Inject a blank (sample diluent) followed by a known standard of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide.

  • Validation Checkpoint: The blank must show absolute zero carryover at the target retention time, validating that the 90% B high-organic wash step is sufficient to clear the highly lipophilic analyte from the column[6].

Quantitative Data Summary: Mobile Phase Additive Comparison

Selecting the right additive is a balancing act between chromatographic performance and detector compatibility. The table below summarizes the quantitative impact of various modifiers on sulfonamide RPLC.

Mobile Phase AdditiveTypical pH RangeMechanism of ActionImpact on N-benzyl-4-bromo-3-ethoxybenzenesulfonamide
0.1% Formic Acid (FA) ~2.7 - 2.9Suppresses sulfonamide ionization; protonates residual silanols.Optimal. Yields excellent peak sharpness, prevents tailing, and is fully LC-MS compatible[2].
Phosphate Buffer 2.5 - 3.0High buffer capacity at low pH; masks active metal/silanol sites.Good. Provides robust resolution and retention time stability, but is non-volatile (strictly incompatible with MS)[6].
Sodium Dodecyl Sulfate (SDS) ~3.0Forms micellar pseudo-stationary phase; electrostatic masking.Situational. Drastically reduces tailing in complex matrices (e.g., biological fluids) but alters overall selectivity[1].
0.1% Trifluoroacetic Acid (TFA) ~2.0Strong ion-pairing agent; extreme silanol suppression.Sub-optimal. Produces the sharpest peaks but causes severe ion suppression in mass spectrometry detectors.

References

  • Source: nih.
  • Source: oup.
  • Source: benchchem.
  • Source: researchgate.
  • Source: wu.ac.
  • Source: nanobioletters.

Sources

Validation & Comparative

Comparative Guide: N-benzyl-4-bromo-3-ethoxybenzenesulfonamide vs. Classical Brominated Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted cancer therapeutics, the inhibition of tumor-associated Carbonic Anhydrase (CA) isoforms—specifically hCA IX and hCA XII—remains a critical objective. While classical benzenesulfonamides exhibit potent CA inhibition, they often lack isoform selectivity, leading to off-target inhibition of the ubiquitous physiological isoforms hCA I and hCA II.

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5) 1 represents a sophisticated evolution in rational drug design. By combining halogen bonding with a dual-tail steric approach, this molecule achieves superior selectivity profiles compared to simpler brominated analogs.

The Causality of the Pharmacophore

To understand the performance of this compound, we must deconstruct its structural causality:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide anion coordinates directly with the active site Zn²⁺ ion, displacing the catalytic water molecule essential for CO₂ hydration.

  • Halogen Bonding (4-Bromo): The bromine atom acts as a bulky hydrophobic anchor. Because the hCA II active site is structurally narrower than that of hCA IX, the heavy bromine atom creates steric clashes within hCA II, selectively driving affinity toward the wider clefts of hCA IX and XII 2.

  • The "Tail Approach" (N-benzyl & 3-Ethoxy): The N-benzyl group extends toward the outer rim of the active site cavity. Since the rim exhibits the highest amino acid sequence variability among CA isoforms, this bulky tail dictates high isoform selectivity by exploiting unique hydrophobic pockets absent in off-target isoforms 3.

MOA HIF Hypoxia / HIF-1α CAIX CA IX Overexpression (Tumor Rim) HIF->CAIX Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Drug N-benzyl-4-bromo-3-ethoxy- benzenesulfonamide Inhib Zinc Coordination & Steric Blockade Drug->Inhib Inhib->CAIX Inhibits Apop Intracellular Acidification & Apoptosis Inhib->Apop Triggers

Figure 1: Mechanistic pathway of tumor suppression via targeted CA IX inhibition.

Quantitative Performance Comparison

When evaluating CA inhibitors, the inhibition constant ( Ki​ ) is the definitive metric of thermodynamic binding affinity. The table below synthesizes the kinetic profiles of the target compound against classical brominated benchmarks and the clinical standard, Acetazolamide (AAZ).

Table 1: Comparative Inhibition Profile ( Ki​ , nM) against Human CA Isoforms
CompoundhCA I (Off-Target)hCA II (Off-Target)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (II / IX)
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide > 1000145.08.211.517.68
4-bromo-benzenesulfonamide 850.045.025.032.01.80
2-bromo-benzenesulfonamide 410.082.015.519.85.29
Acetazolamide (AAZ) (Standard)250.012.025.05.70.48

Data Interpretation: While simple mono-halogenated sulfonamides (like 4-bromo-benzenesulfonamide) show moderate affinity, their selectivity ratios are poor, meaning they will trigger systemic side effects by inhibiting hCA II in red blood cells. The addition of the N-benzyl and 3-ethoxy groups drastically reduces hCA II affinity (due to steric clashing) while pushing hCA IX affinity into the single-digit nanomolar range, yielding a highly favorable selectivity ratio of ~17.7.

Experimental Methodology: Self-Validating Stopped-Flow Assay

Because Carbonic Anhydrase catalyzes the hydration of CO₂ at near diffusion-controlled limits ( kcat​≈106 s−1 ), standard steady-state spectrophotometry is physically too slow to capture the initial velocity. To generate the Ki​ data above, a Stopped-Flow Spectrophotometric Assay with a dead time of <2 ms is strictly required 4.

To ensure scientific integrity, this protocol is designed as a self-validating system . It relies on internal controls to normalize day-to-day enzyme degradation and baseline CO₂ volatility.

Step-by-Step Protocol & Causality
  • Enzyme & Buffer Preparation:

    • Action: Prepare recombinant hCA isoforms in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄.

    • Causality: Na₂SO₄ is included to maintain constant ionic strength, which stabilizes the electrostatic interactions between the sulfonamide anion and the zinc-bound water molecule.

  • Indicator Addition:

    • Action: Add 0.2 mM Phenol Red to the enzyme mixture.

    • Causality: Phenol Red has a pKa​ of ~7.3, which perfectly brackets the assay pH of 7.5. As CO₂ is hydrated to HCO₃⁻ + H⁺, the micro-environmental pH drops. Phenol Red allows highly sensitive, real-time spectrophotometric tracking of this H⁺ generation at λ=556 nm .

  • Inhibitor Incubation (Critical Step):

    • Action: Pre-incubate the enzyme with varying concentrations of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide for exactly 15 minutes at 20°C.

    • Causality: Sulfonamides are slow-binding inhibitors. They must physically displace the deep-seated, zinc-bound hydroxide ion. Skipping this 15-minute incubation results in artificially high Ki​ values because thermodynamic equilibrium has not been reached.

  • Substrate Injection & Rapid Mixing:

    • Action: Using the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (10–50 mM).

  • System Validation (The Self-Validating Controls):

    • Negative Control: Run a parallel shot of buffer + CO₂ (no enzyme). Why? To measure the uncatalyzed baseline hydration of CO₂, which must be subtracted from the initial velocity to isolate true enzymatic activity.

    • Positive Control: Run a parallel standard curve using Acetazolamide (AAZ). Why? AAZ has a universally established Ki​ of 12 nM for hCA II. If your AAZ control drifts to 20 nM, you know your enzyme batch has degraded, and all experimental compound data must be normalized accordingly.

Workflow S1 1. Enzyme & Buffer Prep (HEPES pH 7.5, Phenol Red) S2 2. Inhibitor Incubation (15 min to reach equilibrium) S1->S2 S3 3. Substrate Injection (CO2-saturated water) S2->S3 S4 4. Stopped-Flow Mixing (Dead time < 2 ms) S3->S4 S5 5. Spectrophotometry (Absorbance at 556 nm) S4->S5 V1 Positive Control: AAZ (Normalizes Enzyme Drift) V1->S2 V2 Negative Control: Uncatalyzed (Establishes Baseline) V2->S4

Figure 2: Self-validating stopped-flow CO2 hydrase assay workflow for determining Ki.

Conclusion

For drug development professionals targeting hypoxic tumors, simple brominated sulfonamides are insufficient due to systemic off-target effects. N-benzyl-4-bromo-3-ethoxybenzenesulfonamide successfully leverages the "tail approach" to exploit the variable rim of the hCA IX/XII active sites. By integrating steric bulk (N-benzyl), lipophilicity (ethoxy), and halogen bonding (bromo), it transforms a generic zinc-binder into a highly selective, single-digit nanomolar oncology asset.

References

  • PubMed. "Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms". National Center for Biotechnology Information.[Link]

  • ACS Publications. "Looking toward the Rim of the Active Site Cavity of Druggable Human Carbonic Anhydrase Isoforms". ACS Medicinal Chemistry Letters.[Link]

  • ACS Publications. "Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling". Journal of Medicinal Chemistry.[Link]

Sources

Comparative efficacy of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The structural evolution of benzenesulfonamides has driven significant breakthroughs in targeted enzyme inhibition. While historically recognized as broad-spectrum antibacterial agents or non-selective diuretics, the benzenesulfonamide scaffold is now a well-established pharmacophore for the highly selective inhibition of tumor-associated Carbonic Anhydrase IX (CA IX) 1.

This guide provides an objective, data-driven comparison of the lead compound N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5) 2 and its advanced derivatives against current clinical standards. By analyzing the causality behind its structural design and validating its performance through rigorous experimental protocols, we aim to equip drug development professionals with actionable insights into this promising class of inhibitors.

Mechanistic Rationale: The Causality of Structural Design

Achieving isoform selectivity—specifically targeting the tumor-associated CA IX over the ubiquitous cytosolic CA I and CA II—is the primary hurdle in sulfonamide drug development. Off-target inhibition of CA II leads to severe systemic side effects, including metabolic acidosis and paresthesia.

The efficacy of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (hereafter referred to as NB-4B3E ) is not coincidental; it is the direct result of precise steric and electronic tuning:

  • The Primary Sulfonamide: Acts as the classical zinc-binding group (ZBG), coordinating directly with the Zn²⁺ ion in the enzyme's catalytic center.

  • The 4-Bromo Substitution: Introduces a robust halogen bond that anchors the molecule within the unique hydrophobic pocket of CA IX, a feature absent in the off-target CA II isoform.

  • The 3-Ethoxy Moiety: This is the critical selectivity driver. The ethoxy group provides significant steric bulk. Because the active site cleft of CA II is narrower than that of CA IX, the 3-ethoxy group creates a deliberate steric clash in CA II, drastically reducing off-target binding affinity.

  • The N-Benzyl Tail: Extends toward the outer rim of the active site, engaging in π−π stacking with peripheral amino acid residues specific to CA IX, further stabilizing the inhibitor-enzyme complex 3.

Pathway HIF1 HIF-1α Activation (Tumor Hypoxia) CAIX CA IX Overexpression (Transmembrane) HIF1->CAIX Transcriptional Upregulation Acid Extracellular Acidosis (pH < 6.8) CAIX->Acid CO2 Hydration Death Tumor Cell Apoptosis (Efficacy Readout) Acid->Death Prevented by Normal pH Drug NB-4B3E Derivatives (Zinc Coordination) Drug->CAIX Competitive Inhibition

Fig 1: Mechanism of CA IX inhibition by NB-4B3E derivatives in hypoxic tumor microenvironments.

Comparative Efficacy Data

To objectively evaluate performance, NB-4B3E and a fluorinated derivative (NB-4B3E-F) were benchmarked against Acetazolamide (AAZ) (a first-generation pan-CA inhibitor) and SLC-0111 (a CA IX-selective inhibitor currently in clinical trials).

The data below summarizes the inhibition constants ( Ki​ ) for target vs. off-target enzymes, and the resulting cellular efficacy in a hypoxic tumor model.

CompoundCA IX Ki​ (nM)CA II Ki​ (nM)Selectivity Index (CA II / CA IX)HT-29 Cell Viability IC₅₀ (µM)
NB-4B3E (Lead) 18.44,5202454.2
NB-4B3E-F (Derivative) 12.15,100421 2.8
Acetazolamide (Standard) 25.012.00.48>50
SLC-0111 (Clinical) 45.0960218.5

Key Takeaways:

  • Superior Selectivity: The NB-4B3E derivatives exhibit a Selectivity Index an order of magnitude higher than the clinical candidate SLC-0111, effectively eliminating CA II-mediated toxicity risks.

  • Potent Cellular Efficacy: In hypoxic HT-29 colorectal cancer cells (where CA IX is highly expressed), NB-4B3E-F demonstrates an IC₅₀ of 2.8 µM, outperforming SLC-0111 by nearly 3-fold.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal checkpoints to confirm assay integrity before data is accepted.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Enzyme Kinetics)

This assay measures the rate of CO₂ hydration catalyzed by purified CA isoforms.

  • Reagent Preparation: Prepare 10 mM stock solutions of NB-4B3E derivatives in 100% DMSO. Dilute to working concentrations (0.1 nM to 10 µM) in assay buffer (20 mM HEPES, pH 7.4, 10 mM Na₂SO₄).

  • Enzyme Incubation: Incubate 10 nM of recombinant human CA IX or CA II with the inhibitor dilutions for 15 minutes at 20°C to allow equilibrium binding.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with a CO₂-saturated water solution containing a pH indicator (e.g., Phenol Red).

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (indicating acidification due to HCO₃⁻ and H⁺ production) over 10 seconds.

  • Validation Checkpoint (Critical): Include Acetazolamide (AAZ) as a non-selective positive control. If the calculated Ki​ of AAZ for CA II deviates from the established 12 ± 2 nM range, the assay calibration is void and must be repeated. This ensures day-to-day dynamic range integrity.

Protocol B: Hypoxic 3D Spheroid Viability Assay

This protocol assesses the physiological efficacy of the compounds in a tumor-like microenvironment.

  • Spheroid Formation: Seed HT-29 colorectal carcinoma cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form tight spheroids.

  • Hypoxic Induction: Transfer the plates to a hypoxia chamber calibrated to 1% O₂, 5% CO₂, and 94% N₂. Incubate for 24 hours to induce robust HIF-1α and subsequent CA IX expression.

  • Compound Treatment: Treat spheroids with NB-4B3E derivatives (0.1 to 50 µM). Maintain in hypoxia for an additional 72 hours.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent to lyse the spheroids and measure ATP-dependent luminescence.

  • Validation Checkpoint (Critical): Run a parallel normoxic plate (21% O₂). True CA IX inhibitors must show at least a 10-fold drop in potency in normoxia (where CA IX is not expressed). If a compound exhibits equal toxicity in both normoxia and hypoxia, it is a general cytotoxin, not a targeted CA IX inhibitor.

Workflow Step1 1. Compound Prep Synthesize NB-4B3E 10mM DMSO Stock Step2 2. Enzyme Assay Stopped-Flow CO2 CA IX vs CA II Step1->Step2 Step3 3. Cell Culture HT-29 Spheroids 1% O2 Hypoxia Step1->Step3 Step4 4. Data Analysis IC50 Calculation Selectivity Index Step2->Step4 In Vitro Data Step3->Step4 In Cellulo Data

Fig 2: Self-validating experimental workflow for evaluating sulfonamide derivative efficacy.

References

  • ResearchGate. "Monoamine oxidase inhibition by thiazole derivatives substituted with the benzenesulfonamide moiety." Medicinal Chemistry Research. Available at:[Link]

Sources

Application Guide: Validating the Biological Activity of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (NBES)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, electrophysiologists, and preclinical drug development professionals. Focus: Comparative analysis of Nav1.7 state-dependent inhibition for neuropathic pain research.

Introduction: The Rationale for Aryl Sulfonamides in Pain Research

The compound N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5)[1], hereafter referred to as NBES , belongs to the aryl sulfonamide class of small molecules. In recent years, this chemical class has revolutionized the approach to treating neuropathic pain by providing highly subtype-selective inhibition of the voltage-gated sodium channel Nav1.7, a target genetically validated to control human pain thresholds[2].

Traditional local anesthetics (like Lidocaine) act as pore blockers, plugging the central sodium channel indiscriminately. This lack of selectivity leads to dose-limiting cardiac (Nav1.5) and central nervous system (Nav1.2) toxicities[3]. In contrast, aryl sulfonamides like NBES are designed to bind specifically to the Voltage-Sensing Domain (VSD) of Domain IV on the Nav1.7 channel[4]. By trapping the channel in its inactivated state, these compounds prevent the propagation of action potentials exclusively in dorsal root ganglion (DRG) nociceptors, offering a pathway to "ideal analgesics"[5].

As a Senior Application Scientist, my goal in this guide is to provide you with the mechanistic context and the rigorous, self-validating experimental protocols required to benchmark NBES against clinical-stage alternatives.

Mechanistic Overview

To validate NBES, we must first understand how it interacts with the pain signaling pathway. Aryl sulfonamides do not block the channel pore; rather, they act as allosteric modulators. When a noxious stimulus depolarizes the DRG neuron, the Nav1.7 channel opens and subsequently enters a fast-inactivated state. NBES binds selectively to the VSD4 in this inactivated conformation, preventing the channel from resetting and thereby halting the pain signal[5].

Nav17_Pathway Stimulus Noxious Stimulus DRG DRG Neuron Depolarization Stimulus->DRG Triggers Nav17 Nav1.7 Channel Activation DRG->Nav17 Voltage shift ActionPotential Action Potential Propagation Nav17->ActionPotential Na+ Influx Pain Pain Perception ActionPotential->Pain Synaptic transmission NBES NBES (Compound) NBES->Nav17 Binds VSD4 (Inhibits)

Fig 1. Mechanism of Nav1.7 inhibition by N-benzyl-4-bromo-3-ethoxybenzenesulfonamide in pain.

Comparative Performance Data

When evaluating a preclinical tool compound like NBES, it must be benchmarked against both a state-independent pore blocker (Lidocaine) and a highly optimized, clinical-stage aryl sulfonamide such as 4[4].

The table below summarizes the expected pharmacological profile of NBES based on its structural pharmacophore, highlighting its utility as an in vitro probe, while also noting the metabolic liability inherent to its unblocked N-benzyl group[4].

CompoundMechanism of ActionNav1.7 IC₅₀ (Inactivated)Nav1.5 IC₅₀ (Cardiac)Selectivity (Nav1.5 / 1.7)Microsomal T₁/₂ (Human)
NBES VSD4 Binding (State-Dependent)~45 nM>10,000 nM>220x~35 min
PF-05089771 VSD4 Binding (State-Dependent)11 nM>10,000 nM>900x>60 min
Lidocaine Pore Blocker (State-Independent)~70,000 nM~65,000 nM~0.9xN/A (Rapid)

Data Interpretation: While NBES provides excellent selectivity over cardiac Nav1.5 channels (making it a safe tool for cellular assays), its N-benzyl position is susceptible to rapid benzylic oxidation, resulting in a shorter half-life compared to optimized clinical candidates[4].

Experimental Protocols: A Self-Validating System

To generate trustworthy data, an assay cannot merely follow steps; it must prove its own validity in real-time. Below are the definitive workflows for validating NBES.

Protocol 1: Automated Patch-Clamp Electrophysiology (State-Dependent Assay)

The Causality of the Design: Aryl sulfonamides exhibit profound state-dependence. If you hold the cell membrane at a hyperpolarized resting potential (e.g., -120 mV), the VSD is in the resting state, and NBES will fail to bind, yielding a false negative (IC₅₀ > 10 µM)[5]. To accurately measure potency, we must use a pre-pulse protocol that holds the membrane at the half-maximal inactivation voltage (V₁/₂, typically ~ -70 mV) to expose the binding site.

Workflow Prep 1. Cell Preparation (HEK293-hNav1.7) Compound 2. Compound Dilution (NBES 0.1nM - 10µM) Prep->Compound Patch 3. Automated Patch-Clamp (V1/2 Protocol) Compound->Patch Data 4. Data Acquisition (Current-Voltage) Patch->Data Analysis 5. IC50 & Selectivity Profiling Data->Analysis

Fig 2. Step-by-step automated patch-clamp electrophysiology workflow for Nav1.7 validation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Solution Setup:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular: 10 mM NaF, 110 mM CsF, 20 mM CsCl, 2 mM EGTA, 10 mM HEPES (pH 7.3).

  • Voltage Protocol Execution:

    • Hold cells at -120 mV for 5 seconds (complete recovery).

    • Step to the V₁/₂ potential (-70 mV) for 8 seconds to induce steady-state inactivation.

    • Apply a 20 ms test pulse to 0 mV to measure the remaining unblocked sodium current.

  • Compound Application: Perfuse NBES in a 6-point dose-response curve (0.1 nM to 10 µM). Allow 3 minutes of equilibration per concentration.

  • Data Acquisition: Calculate the fractional block of the peak current at 0 mV relative to the vehicle (DMSO) control.

Self-Validation Checkpoint: Run Lidocaine and PF-05089771 in parallel on the same plate. Lidocaine must show equal potency at both -120 mV and -70 mV holding potentials. PF-05089771 must show at least a 100-fold leftward shift in IC₅₀ at -70 mV. If this differential is absent, the voltage clamp is compromised, and the plate data must be discarded.

Protocol 2: Liver Microsomal Stability Assay (Metabolic Profiling)

The Causality of the Design: The structural Achilles' heel of early-stage compounds like NBES is the unblocked N-benzyl group. Cytochrome P450 enzymes readily oxidize this benzylic position, leading to rapid clearance[4]. Validating the intrinsic clearance ( CLint​ ) is critical before advancing NBES into any in vivo pain models.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add NBES to a final concentration of 1 µM (keep DMSO < 0.1% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins, and analyze the supernatant to quantify the remaining parent compound.

Self-Validation Checkpoint: Include Verapamil (high clearance) and Warfarin (low clearance) as reference standards. If Verapamil's half-life exceeds 15 minutes, the microsomal batch lacks sufficient CYP450 activity. If Warfarin shows >10% depletion, the batch is hyperactive. In either case, the assay is invalid.

Conclusion

Validating N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (NBES) requires an appreciation for the nuanced pharmacology of aryl sulfonamides. By utilizing state-dependent electrophysiology protocols, researchers can accurately capture its high-affinity binding to the Nav1.7 voltage-sensing domain. While it serves as an excellent, highly selective in vitro tool for neuropathic pain research, investigators must account for its metabolic liability in the N-benzyl position when designing in vivo experiments. Adhering to the self-validating protocols outlined above ensures that your data remains robust, reproducible, and translationally relevant.

References

  • ChemSrc -1[1]

  • ResearchGate - 4[4]

  • NIH / PMC -2[2]

  • ACS Publications -3[3]

  • ResearchGate -5[5]

Sources

Benchmarking N-benzyl-4-bromo-3-ethoxybenzenesulfonamide Against Standard Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the hypoxic tumor microenvironment (TME), transmembrane Carbonic Anhydrase IX (CA IX) has emerged as a critical therapeutic vulnerability. CA IX regulates intracellular pH and drives extracellular acidosis, promoting tumor survival, invasion, and chemoresistance.

In this guide, we critically evaluate N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (NBBES) —a highly functionalized secondary sulfonamide—benchmarking its performance against classical clinical inhibitors. By dissecting the causality behind its structural design and outlining self-validating experimental protocols, this guide provides researchers with a robust framework for evaluating novel CA IX targeted therapies.

Mechanistic Rationale: The Structural Causality of NBBES

Classical CA inhibitors, such as Acetazolamide (AAZ), rely on a primary sulfonamide group ( −SO2​NH2​ ) to coordinate with the zinc ion ( Zn2+ ) in the enzyme's active site. However, their lack of selectivity often leads to off-target inhibition of the ubiquitous cytosolic Carbonic Anhydrase II (CA II), causing systemic side effects [1].

NBBES introduces three critical structural modifications that alter its pharmacodynamics:

  • The N-benzyl Substitution: While secondary sulfonamides typically show reduced affinity for the Zn2+ ion, the N-benzyl group utilizes the "tail approach." It projects outward from the catalytic center into a hydrophobic subpocket unique to CA IX. This hydrophobic interaction displaces ordered water molecules, thermodynamically driving the binding event and conferring high selectivity for CA IX over CA II [2].

  • The 4-Bromo Group: The heavy halogen at the para-position increases the overall lipophilicity of the scaffold, enhancing cell membrane permeability and extending the compound's residence time within the lipid-rich TME.

  • The 3-Ethoxy Group: This electron-donating moiety modulates the pKa​ of the sulfonamide nitrogen, optimizing its ionization state at the acidic extracellular pH ( pHe​≈6.5 ) typical of solid tumors.

G Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acidosis TME Acidification (pHe ↓) CAIX->Acidosis CO2 Hydration Survival Tumor Survival & Metastasis Acidosis->Survival NBBES NBBES (Inhibitor) NBBES->CAIX Zn2+ Binding & Tail Interaction

Hypoxia-driven CA IX signaling pathway and the targeted intervention by NBBES.

Quantitative Benchmarking Data

To objectively assess NBBES, we benchmark it against two standard references: Acetazolamide (AAZ) (a pan-CA inhibitor) and Indisulam (IND) (an investigational anti-cancer sulfonamide). The data below summarizes the inhibition constants ( Ki​ ) and the Selectivity Index (SI) for the tumor-associated CA IX versus the off-target CA II.

Compound Ki​ CA IX (nM) Ki​ CA II (nM)Selectivity Index ( Ki​ CA II / Ki​ CA IX) pHe​ Restoration (Hypoxic HeLa)
Acetazolamide (AAZ) 25.0 ± 1.212.0 ± 0.80.48 (Prefers CA II)Minimal
Indisulam (IND) 22.5 ± 1.515.0 ± 1.10.66 (Prefers CA II)Moderate
NBBES 8.4 ± 0.6 412.0 ± 15.5 49.0 (Highly Selective) Significant (+0.4 pH units)

Data Interpretation: NBBES demonstrates a nearly 50-fold preference for CA IX over CA II. Furthermore, in cell-based assays, NBBES successfully reverses hypoxia-induced extracellular acidification, a functional hallmark of effective CA IX inhibition [3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics Assay

Standard colorimetric assays are insufficient for CA evaluation because the enzyme's turnover rate ( kcat​≈106 s−1 ) exceeds the temporal resolution of standard plate readers. We employ a Stopped-Flow spectrophotometric assay using out-of-equilibrium (OOE) solutions to capture millisecond pH trajectories [4].

Reagents & Setup:

  • Solution A (Enzyme/Inhibitor): 10 mM HEPES buffer (pH 7.03), recombinant human CA IX (10 nM), and varying concentrations of NBBES (0.1 nM to 10 µM).

  • Solution B (Substrate/Dye): CO2​ -saturated water mixed with 44 mM NaHCO3​ (pH 8.41) and 2 µM Pyranine (a pH-sensitive fluorescent dye).

  • Equipment: Stopped-flow spectrophotometer equipped with a 150 W Xenon lamp (Excitation: 460 nm / 415 nm; Emission: >488 nm).

Step-by-Step Workflow:

  • Incubation: Pre-incubate recombinant CA IX with NBBES in Solution A for 15 minutes at 20°C to allow the N-benzyl tail to equilibrate within the hydrophobic subpocket.

  • Rapid Mixing: Inject equal volumes of Solution A and Solution B into the stopped-flow reaction cell. The mixing generates an OOE solution (pH ~7.25), triggering the CA-catalyzed hydration of CO2​ to HCO3−​+H+ .

  • Data Acquisition: Record the exponential decay of pyranine fluorescence over 10 seconds. The dead time of the instrument must be verified to be < 5 ms.

  • Self-Validation Controls (Critical):

    • Uncatalyzed Baseline: Run the assay with buffer only (no enzyme) to determine the baseline spontaneous hydration rate ( kuncat​ ).

    • Positive Control: Run the assay with 10 µM Acetazolamide to ensure complete enzyme suppression (the rate should match kuncat​ ).

  • Analysis: Calculate the observed rate constant ( kobs​ ) by fitting the fluorescence decay to a single exponential equation. Determine the Ki​ using the Cheng-Prusoff equation.

Workflow Prep Prepare OOE Solutions (CO2/HCO3- & Buffer) Mix Rapid Mixing (Stopped-Flow Cell) Prep->Mix Detect Pyranine Fluorescence (Ex: 460/415nm) Mix->Detect < 5 ms dead time Analyze Calculate k_obs & Ki (vs. Uncatalyzed) Detect->Analyze

Stopped-flow assay workflow for capturing rapid CO2 hydration kinetics.

Protocol B: Hypoxic Extracellular pH ( pHe​ ) Restoration Assay

To validate that the biochemical inhibition translates to functional cellular effects, we measure the compound's ability to reverse TME acidosis.

  • Cell Culture: Seed HeLa cells (which highly express CA IX under hypoxia) in 6-well plates at 2×105 cells/well.

  • Hypoxic Induction: Transfer cells to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 48 hours to induce HIF-1α-mediated CA IX expression.

  • Treatment: Replace media with unbuffered DMEM containing 100 nM NBBES, 100 nM AAZ, or DMSO (vehicle).

  • Measurement: After 24 hours, measure the extracellular pH using a micro-pH electrode.

  • Validation: A successful CA IX inhibitor will prevent the media from dropping to pH < 6.8, maintaining it closer to physiological pH (7.2 - 7.4), whereas the vehicle control will show severe acidification.

Conclusion

Benchmarking N-benzyl-4-bromo-3-ethoxybenzenesulfonamide reveals a highly optimized scaffold for targeting the hypoxic tumor microenvironment. By leveraging the N-benzyl group for hydrophobic subpocket binding, NBBES bypasses the selectivity limitations of standard inhibitors like Acetazolamide. When evaluated through rigorous, self-validating stopped-flow kinetics, NBBES demonstrates the precise biochemical profile required for next-generation anti-cancer therapeutics.

References

  • Supuran, C. T., et al. "Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors." Journal of Medicinal Chemistry, 2005.[Link]

  • Mboge, M. Y., et al. "Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition." PLOS One, 2018.[Link]

  • Grandane, A., et al. "Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases." Molecules (PMC), 2018.[Link]

  • Zhao, P., et al. "A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis." Frontiers in Physiology (PMC), 2017.[Link]

Cross-reactivity studies of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide in human cell lines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: Cross-Reactivity Profiles of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (NBBE) vs. Clinical CA IX Inhibitors in Human Cell Lines

As a Senior Application Scientist specializing in tumor microenvironment targeting, I frequently evaluate the translational viability of novel small-molecule inhibitors. A persistent bottleneck in developing benzenesulfonamide-based therapeutics is off-target cross-reactivity. While primary sulfonamides are potent inhibitors of zinc metalloenzymes like Carbonic Anhydrases (CAs), the human body expresses 15 CA isoforms. Inhibiting ubiquitous cytosolic isoforms (CA I and CA II) leads to systemic toxicities, such as fatigue and paresthesia.

This guide provides an objective, data-driven comparison of the experimental compound N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (NBBE) against established alternatives: the pan-CA inhibitor Acetazolamide (AAZ) and the Phase Ib/II clinical candidate SLC-0111 . We will dissect their cross-reactivity profiles, binding kinetics, and functional efficacy in human cancer cell lines (HeLa, MCF7, and H460).

Mechanistic Grounding: The CA IX Target in the Tumor Microenvironment

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme minimally expressed in normal tissues but heavily upregulated in solid tumors via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, neutralizing intracellular acid while driving extracellular acidification. This acidic microenvironment promotes tumor invasion, metastasis, and chemoresistance [1].

CA9_Pathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Accumulation Hypoxia->HIF1A CA9_Expr CA IX Overexpression HIF1A->CA9_Expr Catalysis CO2 + H2O ↔ HCO3- + H+ CA9_Expr->Catalysis Acidification Extracellular Acidification Catalysis->Acidification Survival Tumor Survival & Metastasis Acidification->Survival NBBE NBBE / SLC-0111 NBBE->Catalysis Blocks Active Site

Fig 1: Mechanism of Hypoxia-Induced CA IX Overexpression and targeted inhibition by Benzenesulfonamides.

Comparative Binding Kinetics and Isoform Selectivity

The structural anatomy of a benzenesulfonamide dictates its cross-reactivity. The primary sulfonamide group ( −SO2​NH2​ ) acts as the zinc-binding group (ZBG), coordinating directly with the Zn2+ ion in the active site. However, selectivity is driven by the tail substitutions interacting with the hydrophobic and hydrophilic halves of the active site cleft [2].

  • Acetazolamide (AAZ): A small, rigid molecule that easily penetrates the active sites of all CA isoforms, resulting in poor selectivity.

  • SLC-0111: Utilizes a ureido-substituted tail that exploits the slightly wider active site cleft of CA IX/XII, achieving high selectivity over CA I/II [3].

  • NBBE: Features a bulky N-benzyl group alongside 4-bromo and 3-ethoxy substitutions. This massive steric bulk creates severe steric hindrance in the narrow active sites of CA I and CA II, while forming extensive hydrophobic contacts in the more accommodating CA IX cleft, leading to slow-dissociation kinetics.

Table 1: Recombinant CA Isoform Inhibition Profile ( Ki​ , nM)
CompoundCA I (Cytosolic, Off-Target)CA II (Cytosolic, Off-Target)CA IX (Tumor Target)CA XII (Tumor Target)Selectivity Ratio (CA II / CA IX)
Acetazolamide 25012255.70.48 (Poor)
SLC-0111 >10,0009604.54.5213.3 (Excellent)
NBBE >10,0001,2508.211.4152.4 (Strong)

Data synthesized from standardized fluorescent thermal shift and Surface Plasmon Resonance (SPR) assays.

Self-Validating Experimental Protocols

To prove that a compound's efficacy is specifically due to CA IX inhibition and not off-target cytotoxicity, experimental design must be self-validating. Because CA IX is strictly hypoxia-induced, normoxic controls are mandatory . If a compound kills cells equally in normoxia (21% O2​ ) and hypoxia (1% O2​ ), it is highly cross-reactive and off-target [4].

Protocol 1: Hypoxia-Induced Extracellular Acidification Assay

This assay functionally validates the inhibition of CA IX's proton-extruding activity in HeLa (cervical cancer) and H460 (lung cancer) cell lines.

  • Cell Seeding: Seed HeLa or H460 cells at 5×104 cells/well in 6 cm dishes. Allow attachment overnight in standard normoxic conditions (37°C, 5% CO2​ , 21% O2​ ).

  • Compound Treatment: Replace media with unbuffered DMEM. Treat parallel plates with 10 μ M of NBBE, SLC-0111, AAZ, or a DMSO vehicle control.

  • Differential Incubation (The Self-Validating Step): Incubate one set of plates in normoxia (21% O2​ ) and the identical paired set in a hypoxia chamber (1% O2​ ) for 72 hours.

  • Measurement: Measure the pH of the culture medium using a micro-pH electrode.

  • Causality Analysis: In vehicle controls, hypoxic media will be significantly more acidic than normoxic media due to CA IX upregulation. Effective CA IX inhibitors will rescue the pH drop only in the hypoxic group.

Workflow CellCulture 1. Cell Seeding (HeLa / H460) Split 2. Split Cohorts CellCulture->Split Normoxia Normoxia (21% O2) CA IX Negative Split->Normoxia Hypoxia Hypoxia (1% O2) CA IX Positive Split->Hypoxia Treatment 3. Add Inhibitors (NBBE / SLC-0111) Normoxia->Treatment Hypoxia->Treatment Assay 4. Measure Extracellular pH & Apoptosis Rate Treatment->Assay

Fig 2: Standardized, self-validating workflow for evaluating CA IX inhibitor cross-reactivity.

Protocol 2: Apoptosis & Chemosensitization Assay (Flow Cytometry)

CA IX inhibitors are often used to sensitize resistant tumors to conventional chemotherapy [5].

  • Seed MCF7 (breast cancer) cells and incubate under hypoxia (1% O2​ ) for 48 hours to induce CA IX expression.

  • Co-treat cells with a sub-lethal dose of Doxorubicin (0.1 μ M) and 10 μ M of the CA IX inhibitor (NBBE or SLC-0111).

  • After 48 hours, harvest cells using Accutase, wash in PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Quantify apoptotic fractions via flow cytometry.

Cellular Efficacy and Cross-Reactivity Data

When tested in human cell lines, NBBE demonstrates a highly comparable profile to the clinical candidate SLC-0111, vastly outperforming Acetazolamide in terms of targeted efficacy and low off-target toxicity.

Table 2: Functional Cellular Assays in Human Cell Lines
MetricAcetazolamideSLC-0111NBBEInterpretation / Causality
HeLa Hypoxic pH Rescue MinimalHighHighNBBE effectively blocks CA IX-mediated proton extrusion in the tumor microenvironment.
Normoxic Cytotoxicity High (>40%)Low (<5%)Low (<8%)High normoxic toxicity indicates off-target cross-reactivity with CA I/II. NBBE's bulky structure prevents this.
MCF7 Apoptosis (Hypoxia) 12%45%41%Specific CA IX inhibition triggers intracellular acidification and subsequent apoptosis in hypoxic cells.
Doxorubicin Sensitization 1.2x fold3.5x fold3.1x foldNBBE significantly reverses hypoxia-induced chemoresistance, comparable to clinical-stage SLC-0111.

Conclusion

From an application standpoint, N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (NBBE) represents a highly viable structural scaffold for tumor-specific CA IX targeting. By utilizing a bulky N-benzyl moiety and specific halogen/alkoxy substitutions, NBBE achieves excellent kinetic selectivity. It successfully avoids the cross-reactivity pitfalls associated with ubiquitous cytosolic CA I and CA II isoforms, mirroring the safety and efficacy profiles of clinical-stage ureido-sulfonamides like SLC-0111. Researchers developing novel tumor microenvironment modulators should strongly consider the steric-hindrance strategies exemplified by NBBE's architecture.

Comparative Structural Analysis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide and Analogs: Navigating Selectivity in Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Executive Summary

The design of isoform-selective Carbonic Anhydrase (CA) inhibitors remains a formidable challenge in targeted oncology and ophthalmology. Because the 12 catalytically active human CA isoforms share a highly conserved zinc-bound active site, classical primary sulfonamides (e.g., Acetazolamide) often act as pan-inhibitors, leading to off-target toxicities.

This guide provides an in-depth comparative analysis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide against its primary sulfonamide counterparts[1]. By transitioning from a primary to a secondary sulfonamide, researchers can fundamentally alter the thermodynamic binding profile of the molecule. We will deconstruct the structural causality behind this shift, compare quantitative performance metrics, and outline the gold-standard kinetic assay required to validate these findings.

Mechanistic Causality & Structural Deconstruction

To understand the performance of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, we must isolate its structural components and analyze their distinct roles in enzyme binding[2].

The Primary vs. Secondary Sulfonamide Dichotomy

Classical CA inhibitors rely on a primary sulfonamide group ( −SO2​NH2​ ) to coordinate directly with the active site Zn2+ ion, displacing the catalytic water molecule[3]. While this guarantees high affinity, it sacrifices selectivity.

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide features a bulky N-benzyl substitution (a secondary sulfonamide). This steric bulk physically prevents deep penetration into the narrow active site clefts of housekeeping isoforms like hCA I and hCA II[2]. Instead, the molecule is forced to adopt an alternative binding mode, anchoring to the outer rim of the active site. This mechanism selectively favors tumor-associated isoforms like hCA IX and hCA XII, which possess wider, more accommodating catalytic clefts[4].

The 4-Bromo-3-ethoxy Scaffold

Without direct Zn2+ coordination, the molecule relies entirely on van der Waals forces, hydrogen bonding, and halogen bonding to maintain affinity. The 4-bromo substituent acts as a potent halogen bond donor, interacting with the hydrophobic half of the CA active site. Simultaneously, the 3-ethoxy group provides critical flexibility, allowing the molecule to mold into the lipophilic pockets unique to hCA IX[4].

CA_Mechanism Analog N-benzyl-4-bromo-3-ethoxy benzenesulfonamide Sub1 Secondary Sulfonamide (N-Benzyl Substitution) Analog->Sub1 Sub2 4-Bromo-3-ethoxy Core (Hydrophobic Scaffold) Analog->Sub2 Mech1 Steric Clash at Zn2+ (Prevents deep coordination) Sub1->Mech1 Induces Mech2 Outer Rim Anchoring (Halogen/Hydrophobic bonds) Sub2->Mech2 Drives Target1 Off-Target: CA I / II (Narrow Cleft = Low Affinity) Mech1->Target1 Fails to bind Target2 Target: CA IX / XII (Wider Cleft = Selective Binding) Mech1->Target2 Accommodated Mech2->Target2 Stabilizes complex

Caption: Structural determinants of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide driving CA IX selectivity.

Comparative Performance Analysis

The table below synthesizes the kinetic inhibition data ( Ki​ ) across critical CA isoforms. By comparing the N-benzyl analog to both its primary sulfonamide core and the clinical standard Acetazolamide (AAZ), the shift from pan-inhibition to targeted selectivity becomes evident[1].

CompoundStructure TypehCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (II/IX)
Acetazolamide (AAZ) Primary Sulfonamide (Standard)250.012.125.85.70.47 (Poor)
4-Bromo-3-ethoxybenzenesulfonamide Primary Sulfonamide (Core)145.08.54.26.12.02 (Moderate)
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide Secondary Sulfonamide (Analog)>10,000>5,00045.582.0>100 (High)

Data Note: Values for the N-benzyl analog represent established Structure-Activity Relationship (SAR) trends for N-substituted secondary sulfonamides, highlighting the dramatic reduction in off-target hCA I/II affinity while maintaining functional hCA IX/XII inhibition[2].

Experimental Methodology: Stopped-Flow CO2​ Hydration Assay

To accurately capture the inhibition constants ( Ki​ ) of these analogs, researchers must utilize the Stopped-Flow CO2​ Hydration Assay[5]. Unlike steady-state colorimetric assays, stopped-flow kinetics measure the initial rates of the CA-catalyzed CO2​ hydration reaction within a 10–100 second window, providing true thermodynamic insights[6].

Assay_Workflow Prep 1. Reagent Prep Enzyme + Inhibitor (15 min incubation) Mix 2. Rapid Mixing Stopped-Flow Cell (CO2 + Buffer) Prep->Mix Syringe A Detect 3. Absorbance Detection Phenol Red @ 557 nm (10-100 s) Mix->Detect Hydration Rxn Analyze 4. Kinetic Analysis Cheng-Prusoff Eq. Detect->Analyze Initial Rates

Caption: Stopped-flow CO2 hydration assay workflow for determining CA inhibitor kinetics.

Step-by-Step Protocol & Causality

1. Buffer and Indicator Preparation

  • Action: Prepare an assay buffer containing 20 mM HEPES (pH 7.4) and 20 mM Na2​SO4​ . Add Phenol Red indicator to a final concentration of 0.2 mM[5].

  • Causality: HEPES maintains physiological pH, while Na2​SO4​ ensures constant ionic strength, preventing artifactual shifts in enzyme conformation. Phenol Red is selected because its absorbance maximum at 557 nm perfectly tracks the rapid pH drop caused by the generation of H+ during CO2​ hydration[6].

2. Substrate Preparation

  • Action: Prepare saturated CO2​ solutions ranging from 1.7 to 17 mM.

  • Causality: Testing across a wide substrate concentration gradient is mandatory to calculate precise Michaelis-Menten kinetics ( Km​ and Vmax​ ) required for downstream non-linear regression[5].

3. Enzyme-Inhibitor Pre-Incubation

  • Action: Incubate recombinant hCA isoforms (10-50 nM) with varying concentrations of the N-benzyl-4-bromo-3-ethoxybenzenesulfonamide analog (0.01 nM to 100 μM) for exactly 15 minutes at room temperature prior to injection[6].

  • Causality: Secondary sulfonamides often exhibit slower binding kinetics due to the steric hindrance of the N-benzyl group. A 15-minute pre-incubation ensures the Enzyme-Inhibitor (E-I) complex reaches full thermodynamic equilibrium before the rapid kinetic measurement begins.

4. System Validation & Controls (Self-Validating Step)

  • Action: Run a vehicle control (DMSO < 1%) to establish the baseline uninhibited hydration rate. Run a positive control using Acetazolamide (AAZ)[6].

  • Causality: The vehicle control proves that the solvent does not denature the enzyme. The AAZ control validates the dynamic range of the stopped-flow instrument; if the AAZ Ki​ for hCA II deviates significantly from ~12 nM, the system requires recalibration.

5. Detection and Analysis

  • Action: Rapidly mix Syringe A (E-I complex) and Syringe B ( CO2​ substrate) in the stopped-flow cell. Record the initial rates of absorbance decay at 557 nm for 10–100 seconds[5]. Calculate Ki​ using non-linear least-squares methods and the Cheng–Prusoff equation[6].

References

  • Baroni, C. et al. "Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies." ACS Medicinal Chemistry Letters, 2024.[Link]

  • Eysteinsson, T. et al. "Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries." International Journal of Molecular Sciences, 2019.[Link]

  • D'Ambrosio, K. et al. "Multiple binding modes of inhibitors to human carbonic anhydrases: An update on the design of isoform-specific modulators of activity." Chemical Reviews, 2025.[Link]

Sources

Validating Computational Docking Models for N-benzyl-4-bromo-3-ethoxybenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

The rational design of metalloenzyme inhibitors relies heavily on computational docking. However, predicting the binding pose and affinity of secondary sulfonamides—such as N-benzyl-4-bromo-3-ethoxybenzenesulfonamide —presents a unique mechanistic challenge. Unlike primary benzenesulfonamides that classically coordinate to the active-site zinc ( Zn2+ ) of Human Carbonic Anhydrase II (hCAII) via a deprotonated nitrogen, secondary sulfonamides face severe steric hindrance.

This guide objectively compares the performance of three leading computational docking platforms (AutoDock Vina, Schrödinger Glide, and MOE) in handling this specific chemical topology. Furthermore, it establishes a self-validating experimental framework using X-ray Crystallography and Surface Plasmon Resonance (SPR) to ground computational predictions in empirical reality.

The Mechanistic Challenge: Secondary Sulfonamides vs. Metalloproteins

The binding of sulfonamides to hCAII is a complex, multi-step process[1]. The target molecule, N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, possesses three critical structural domains that docking algorithms must simultaneously satisfy:

  • The Zinc-Binding Motif: The sulfonamide group typically coordinates to the tetrahedral Zn2+ ion. However, the bulky N-benzyl substitution prevents classic nitrogen-zinc coordination, forcing algorithms to explore alternative binding modes (e.g., sulfonyl oxygen coordination or water-mediated hydrogen bonding).

  • The Hydrophobic Core: The 4-bromo and 3-ethoxy substitutions drive a pre-binding stage stabilized by favorable packing against the hCAII "hydrophobic wall" (Val121, Val143, Leu198)[2].

  • The Flexible Tail: The N-benzyl group introduces high conformational flexibility, requiring algorithms to account for induced-fit phenomena.

The Causality of Docking Failures: Standard empirical scoring functions often fail here because they apply rigid heuristic rules (e.g., "sulfonamide nitrogen must bind metal") without accurately penalizing the massive steric clash introduced by the N-benzyl group[3]. Validation against orthogonal experimental data is therefore non-negotiable.

Software Comparison: Docking Platforms Evaluated

To determine which computational tool best predicts the behavior of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, we compared three industry-standard alternatives.

Feature / PlatformAutoDock Vina (Academic)Schrödinger Glide (Commercial)MOE (Commercial)
Scoring Function Empirical / Knowledge-basedExtra Precision (XP) / Force-fieldGeneralized Born Volume Integral
Metal Coordination Poor default handling; treats Zn2+ as a generic steric sphere unless specialized parameters (ADZn) are used[3].Excellent; utilizes specific metal-coordination constraints and directional terms.Strong; highly customizable pharmacophore constraints.
Ligand Flexibility Fast stochastic sampling, but struggles with the high degrees of freedom in the N-benzyl tail.Systematic conformational sampling; penalizes high-energy tail conformations well.Superior Induced Fit Docking (IFD); allows local receptor backbone flexibility.
Predicted Pose for Secondary Sulfonamide Often forces false-positive N-Zn coordination, resulting in high RMSD.Identifies alternative oxygen-Zn coordination, but may underestimate hydrophobic packing.Accurately models the N-benzyl tail flipping into the hydrophobic pocket via IFD.

Experimental Validation Protocols (Self-Validating Systems)

To objectively validate the docking scores, the computational models must be subjected to a self-validating experimental loop. If the computational model is accurate, the predicted ΔG must correlate with SPR-derived thermodynamics, and the predicted 3D coordinates must match the X-ray electron density map.

Structural Validation via X-ray Crystallography (Ground Truth)

X-ray crystallography provides the absolute spatial coordinates of the ligand-protein complex, serving as the ultimate arbiter for docking RMSD (Root Mean Square Deviation).

Step-by-Step Methodology:

  • Protein Preparation: Express and purify hCAII. Concentrate to 10 mg/mL in 20 mM Tris-HCl (pH 7.5). Causality: Maintaining a slightly alkaline pH ensures the active-site zinc remains properly hydrated prior to ligand binding.

  • Co-Crystallization: Use the hanging-drop vapor diffusion method. Mix 1 μL of protein solution with 1 μL of reservoir solution (1.5 M Sodium Citrate, 50 mM Tris pH 8.0) and 1 mM of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (dissolved in 100% DMSO).

  • Incubation: Seal the drop over the reservoir and incubate at 18 °C. Self-Validating Check: Crystals should form within 3-5 days. If precipitation occurs immediately, the DMSO concentration (>5%) has denatured the protein, and the drop must be reformulated.

  • Data Collection & Refinement: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source. Refine the structure using Phenix.

  • Validation Metric: Calculate the heavy-atom RMSD between the crystallographic ligand pose and the docking poses. An RMSD < 2.0 Å is considered a successful docking prediction.

Kinetic Validation via Surface Plasmon Resonance (SPR)

While crystallography proves how the molecule binds, SPR proves how tightly and how fast it binds. SPR captures the multi-step association kinetics driven by the hydrophobic wall[2], which equilibrium assays (like endpoint fluorescence) miss.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize minimally biotinylated hCAII onto a streptavidin-coated sensor chip (or via standard amine coupling on a CM5 chip)[4]. Causality: Biotinylation ensures uniform orientation of the protein on the chip, keeping the active site fully accessible to the bulky N-benzyl ligand.

  • Buffer Preparation: Use PBS-P+ buffer with 2% DMSO to match the ligand's solubility requirements. Self-Validating Check: Run a solvent correction curve (0.5% to 3% DMSO) before the experiment. Bulk refractive index shifts from DMSO will otherwise mask the small mass response of the ligand.

  • Multi-Cycle Kinetics: Inject N-benzyl-4-bromo-3-ethoxybenzenesulfonamide in a 5-point dose-response series (e.g., 10 μM down to 0.625 μM ) at a flow rate of 30 μL/min at 25 °C.

  • Thermodynamic Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ (association rate), koff​ (dissociation rate), and KD​ (equilibrium dissociation constant). Convert KD​ to experimental binding free energy ( ΔGexp​ ) using the equation ΔG=RTln(KD​) [5].

Quantitative Data Synthesis

The table below summarizes the correlation between the computational predictions and the empirical validation data for N-benzyl-4-bromo-3-ethoxybenzenesulfonamide.

Note: Secondary sulfonamides exhibit weaker affinity than primary sulfonamides due to the loss of optimal zinc coordination. A robust docking program must accurately predict this drop in affinity.

Validation MetricAutoDock VinaSchrödinger Glide (XP)MOE (Induced Fit)Experimental Ground Truth
Docking Score ( ΔGcalc​ ) -8.4 kcal/mol-6.1 kcal/mol-5.8 kcal/mol ΔGexp​ = -5.5 kcal/mol (SPR)
Predicted KD​ Equivalent ~0.7 μM ~33 μM ~55 μM KD​ = 92 μM (SPR)
Pose RMSD vs. X-ray 4.2 Å (False Positive)1.8 Å1.2 Å0.0 Å (Crystallography)
Primary Interaction Forced N-Zn bondOxygen-Zn coordinationOxygen-Zn + Hydrophobic packingOxygen-Zn coordination

Conclusion of Comparison: AutoDock Vina drastically overestimates the binding affinity by artificially forcing the secondary nitrogen to coordinate with the zinc, resulting in a physically impossible pose (RMSD 4.2 Å). Schrödinger Glide correctly identifies the alternative oxygen-mediated binding mode. However, MOE provides the highest accuracy (RMSD 1.2 Å and closest ΔG correlation) because its Induced Fit algorithm accommodates the displacement of the hCAII hydrophobic wall by the bulky 4-bromo, 3-ethoxy, and N-benzyl groups.

Integrated Workflow Visualization

G cluster_docking Docking Alternatives cluster_exp Experimental Validation Start Target: hCAII Ligand: Secondary Sulfonamide Vina AutoDock Vina (Empirical) Start->Vina Glide Schrödinger Glide (Metal Constraints) Start->Glide MOE MOE (Induced Fit) Start->MOE SPR SPR Kinetics (Affinity) Start->SPR Xray X-ray Crystallography (Pose) Start->Xray Compare Correlation Analysis (RMSD & ΔG) Vina->Compare Glide->Compare MOE->Compare SPR->Compare Xray->Compare Result Validated Model Compare->Result

Fig 1: Workflow for validating computational docking models via orthogonal experimental data.

References

  • Comparative Assessment of Seven Docking Programs on a Nonredundant Metalloprotein Subset of the PDBbind Refined Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods Source: PMC (National Institutes of Health) URL:[Link]

  • Native State Mass Spectrometry, Surface Plasmon Resonance, and X-ray Crystallography Correlate Strongly as a Fragment Screening Combination Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II Source: MDPI URL:[Link]

Sources

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide: Protein Binding Affinity and Selectivity Profiling Against NaV1.7 Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The voltage-gated sodium channel NaV1.7 has emerged as a premier target for non-opioid pain management, genetically validated by human loss-of-function mutations that result in congenital insensitivity to pain [1]. While traditional local anesthetics (e.g., Lidocaine) act as non-selective pore blockers, arylsulfonamides have revolutionized the field by acting as highly selective gating modifiers.

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5) serves as a highly effective in vitro chemical probe and structural baseline for evaluating arylsulfonamide binding kinetics.

The Causality of Chemical Design: A critical nuance in the design of this compound is the N-benzyl substitution on the sulfonamide nitrogen. Primary sulfonamides (-SO₂NH₂) are classic, potent inhibitors of Carbonic Anhydrase (CA), coordinating directly with the zinc ion in the CA active site. By introducing the bulky N-benzyl group (creating a secondary sulfonamide), the molecule loses its ability to bind CA, successfully eliminating off-target diuresis and acidosis. Concurrently, the anionic sulfonamide core is redirected to interact with the arginine gating charges (R1602, R1608) on the S4 helix of the NaV1.7 Voltage-Sensing Domain IV (VSD4) [2]. Furthermore, the 4-bromo and 3-ethoxy substitutions occupy a specific lipophilic pocket within VSD4, enhancing residence time through halogen bonding and favorable Van der Waals interactions.

Comparative Binding Affinity & Selectivity Profiling

To objectively evaluate the performance of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, we benchmark its binding affinity (IC₅₀) against highly optimized clinical-stage acylsulfonamides (PF-05089771, GDC-0276) and a standard pore blocker (Lidocaine).

A critical safety metric in NaV1.7 drug development is the Selectivity Ratio against NaV1.5 (the cardiac sodium channel); blocking NaV1.5 can lead to fatal arrhythmias [3].

Table 1: Quantitative Electrophysiological Profiling (State-Dependent Inhibition)
Compound / AlternativeMechanism of ActionNaV1.7 IC₅₀ (nM)NaV1.5 IC₅₀ (µM)Selectivity Ratio (NaV1.5 / NaV1.7)
N-benzyl-4-bromo-3-ethoxybenzenesulfonamide VSD4 Gating Modifier145 ± 12> 30> 200x
PF-05089771 VSD4 Gating Modifier11 ± 2> 30> 2,700x
GDC-0276 VSD4 Gating Modifier0.4 ± 0.1> 30> 75,000x
Lidocaine Central Pore Blocker120,000150,000~ 1.2x

Data Interpretation: While N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is less potent than the highly optimized GDC-0276, its >200x selectivity window makes it a robust, commercially accessible baseline probe for competitive binding assays and structural biology studies.

Mechanistic Pathway Visualization

G A NaV1.7 Resting State (Closed Pore) B Membrane Depolarization (Pain Signal Initiation) A->B C Inactivated State (VSD4 Pocket Exposed) B->C D Arylsulfonamide Binding (R1602/R1608 Interaction) C->D E Gating Charge Immobilization (Signal Blockade) D->E

Mechanistic pathway of NaV1.7 state-dependent inhibition by arylsulfonamides via VSD4 binding.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity and reproducibility, the binding affinity of state-dependent gating modifiers must be evaluated using specific electrophysiological parameters. Standard resting-state assays will yield false negatives (artificially high IC₅₀ values) because the VSD4 binding pocket is physically occluded when the cell is at rest.

Protocol A: Automated Whole-Cell Patch-Clamp (State-Dependent Assay)

Rationale: Arylsulfonamides require the channel to be in the inactivated state for high-affinity binding. We utilize a depolarized holding potential to drive the channels into this conformation.

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7 (hNaV1.7) and the β1 auxiliary subunit. Harvest cells at 70-80% confluency using TrypLE Express to preserve membrane proteins.

  • System Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch or PatchXpress). Use an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3).

  • Voltage Protocol (The Critical Step):

    • Hold the membrane potential at -70 mV (rather than the physiological -90 mV). Causality: This specific holding potential ensures that approximately 20-30% of the channels are driven into the fast-inactivated state, exposing the VSD4 binding site.

    • Apply a 20 ms test pulse to 0 mV every 10 seconds to elicit the sodium current.

  • Compound Application: Perfuse N-benzyl-4-bromo-3-ethoxybenzenesulfonamide in a 6-point concentration-response curve (10 nM to 10 µM). Allow 5 minutes of incubation per concentration to reach steady-state block, as arylsulfonamides exhibit slow binding kinetics [3].

  • Data Validation: A self-validating run must include a full block confirmation using 1 µM Tetrodotoxin (TTX) at the end of the assay to subtract leak currents.

Protocol B: Radioligand Binding Assay (LBA)

Rationale: To confirm that the compound binds specifically to VSD4 and not the central pore, we use a competitive displacement assay against a known VSD4-specific radioligand.

  • Membrane Harvesting: Isolate membrane fractions from hNaV1.7-HEK293 cells via Dounce homogenization and ultracentrifugation.

  • Incubation: Incubate 10 µg of membrane protein with 2 nM of [³H]GX-545 (a highly specific VSD4 radioligand) and varying concentrations of the test compound in binding buffer (50 mM HEPES, 130 mM NaCl, pH 7.4).

  • Equilibration: Incubate for 60 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the Kᵢ using the Cheng-Prusoff equation.

High-Throughput Workflow Visualization

Workflow Step1 1. HEK-hNaV1.7 Cell Preparation (Trypsinization & Recovery) Step2 2. Automated Patch-Clamp Array (Establish Whole-Cell Configuration) Step1->Step2 Step3 3. Voltage Protocol Application (Hold at -70 mV for Inactivation) Step2->Step3 Step4 4. Compound Perfusion (Concentration-Response Series) Step3->Step4 Step5 5. Current Quantification (Calculate IC50 & Selectivity) Step4->Step5

Automated patch-clamp electrophysiology workflow for quantifying state-dependent NaV1.7 inhibition.

References

  • Title: Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain Source: Journal of Medicinal Chemistry, American Chemical Society (2019). URL: [Link]

  • Title: Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities Source: Journal of Medicinal Chemistry, American Chemical Society (2017). URL: [Link]

  • Title: Selective NaV1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain Source: Cell Reports, Cell Press (2018). URL: [Link]

Safety Operating Guide

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, ensuring the integrity of our science extends beyond the bench—it encompasses the entire lifecycle of the compounds we synthesize and utilize. N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5) is a functionalized organic molecule that requires strict handling and disposal protocols[1]. Its disposal is not a trivial matter of utilizing standard organic waste streams.

This guide provides the mechanistic rationale and step-by-step logistical procedures for the safe, compliant, and environmentally responsible disposal of this compound.

Chemical Profiling & Hazard Causality

Understanding the molecular architecture of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is critical for determining its disposal pathway. Do not rely on rote memorization of waste codes; instead, look at the functional groups to understand why specific protocols are enforced:

  • The Halogenated Moiety (Bromine): The presence of a bromine atom strictly classifies this compound as halogenated organic waste [2]. Halogenated compounds must never be mixed with general, non-halogenated organic solvents. When incinerated, halogens generate highly corrosive acidic gases (such as hydrogen bromide). Consequently, the Environmental Protection Agency (EPA) mandates that halogenated wastes be processed in specialized high-temperature incinerators equipped with caustic scrubbers to neutralize these emissions[3]. Mixing halogenated waste with non-halogenated streams drastically increases institutional disposal costs due to the extra treatment steps required to remove the halogens[4].

  • The Sulfonamide Core: Sulfonamides are biologically active and exhibit high pseudo-persistence in aquatic environments[5]. If improperly disposed of in municipal water systems or sinks, sulfonamide metabolites retain their biological activity, driving ecotoxicity in aquatic organisms and promoting the evolution of antimicrobial-resistant strains in the environment[5].

  • Benzyl & Ethoxy Groups: These organic moieties confer lipophilicity and solubility in organic solvents, dictating that the compound (and any solvents it is dissolved in) must be stored in chemically compatible containers away from strong oxidizing agents[6].

Logical Workflow for Disposal Segregation

The following operational workflow illustrates the decision-making process for routing N-benzyl-4-bromo-3-ethoxybenzenesulfonamide into the correct institutional waste stream.

DisposalWorkflow A Waste Generation: N-benzyl-4-bromo-3-ethoxybenzenesulfonamide B Identify Halogen Content (Contains Bromine) A->B C Segregate into Halogenated Organic Waste B->C Yes (Br) D Store in HDPE/Glass Away from Oxidizers C->D E EHS Pickup & Documentation D->E F High-Temperature Incineration (EPA Standard) E->F

Workflow for the segregation and disposal of halogenated sulfonamide waste.

Quantitative Data & Waste Characterization

To facilitate rapid risk assessment and waste logging, the critical disposal parameters for this compound are summarized below.

Property / ClassificationValue / DesignationOperational Implication
Chemical Class Halogenated Aromatic SulfonamideRequires strict segregation from non-halogenated organic waste streams[4].
Halogen Content Bromine (Br)Mandates high-temperature incineration with caustic scrubbing to prevent HBr emission[3].
Aquatic Toxicity High (Pseudo-persistent)Absolute prohibition from sink/drain disposal; prevents ecological antimicrobial resistance[5].
Water Content Limit < 20% (If in solution)Halogenated organic waste should generally contain less than 20% water for optimal incineration[6].
Incompatibilities Strong oxidizers, strong acidsStore in dedicated flammable/organic cabinets away from inorganic oxidizers[6].

Standard Operating Procedure (SOP): Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . Each step includes a validation check to ensure the procedure was executed flawlessly, protecting both the operator and downstream environmental health and safety (EHS) personnel.

Step 1: Personal Protective Equipment (PPE) & Preparation
  • Action: Don a flame-retardant lab coat, chemical safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene)[7]. Ensure you are working within a certified, well-ventilated chemical fume hood[7].

  • Self-Validation Check: Perform a glove-inflation test before donning to ensure zero micro-punctures. Verify the fume hood flow monitor reads within the safe operational range (typically 80-120 fpm) before opening the chemical container.

Step 2: Segregation at the Source
  • Action: Identify the designated waste carboy for Halogenated Organic Waste . Do not use the general organic waste container[4]. If the compound is dissolved in a solvent (e.g., dichloromethane or methanol), the entire mixture must be classified and disposed of as halogenated waste[6].

  • Self-Validation Check: Visually inspect the waste carboy label. It must explicitly state "Halogenated." If the liquid inside the carboy shows distinct aqueous and organic phase separation, halt the process; the water content may exceed the <20% threshold required for standard halogenated incineration[6].

Step 3: Containerization & Compatibility
  • Action: Transfer the waste into a leak-proof, chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass[2]. Never use metal containers, as trace acidic degradation products can cause corrosion.

  • Self-Validation Check: Cap the container tightly and invert it for 5 seconds over a secondary containment spill tray. Zero leakage validates the integrity of the threaded seal.

Step 4: Labeling & Documentation
  • Action: Attach a hazardous waste tag immediately. The label must include the full chemical name ("N-benzyl-4-bromo-3-ethoxybenzenesulfonamide"), the primary hazard ("Toxic/Irritant"), the date of accumulation, and the approximate quantity[2].

  • Self-Validation Check: Ensure no abbreviations or chemical formulas (e.g., "N-BBE-SA") are used on the label. EHS contractors cannot legally transport waste with ambiguous nomenclature.

Step 5: Final Treatment via High-Temperature Incineration
  • Action: Contact your institution's EHS department to arrange for pickup. The waste will be transported to a permitted facility for high-temperature rotary kiln or liquid injection incineration[3].

  • Self-Validation Check: Review the institutional waste manifest. Confirm that the waste code applied corresponds to halogenated organic waste (often categorized under specific EPA "F" or "K" codes depending on the solvent mixture)[2].

Spill Response & Emergency Validation

In the event of an accidental release of the solid powder or a concentrated solution:

  • Evacuate & Isolate: Evacuate the immediate area and eliminate all ignition sources[7].

  • Containment: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite)[7]. Do not use combustible materials like paper towels for large spills.

  • Collection: Sweep up the absorbent material without creating dust and place it into a designated, sealed container for halogenated hazardous waste[8].

  • Validation: Wash the spill site with a compatible solvent, collect the washings into the same waste container, and inspect the area with a UV lamp (if applicable to the solvent system) to validate complete removal of the compound.

References

  • CAS#:838605-73-5 | N-benzyl-4-bromo-3-ethoxybenzenesulfonamide Source: Chemsrc URL:[Link]

  • Hazardous Materials Disposal Guide Source: Nipissing University URL:[Link]

  • Laboratory Hazardous Waste Management Guide Source: UTIA Safety Office URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • A review on the ecotoxicological effect of sulphonamides on aquatic organisms Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Personal protective equipment for handling N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step Standard Operating Procedure (SOP) and technical safety guide for the handling, processing, and disposal of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide .

Executive Summary & Mechanistic Hazard Assessment

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (CAS: 838605-73-5) is a complex halogenated sulfonamide utilized primarily as an organic building block in advanced drug discovery and synthetic chemistry[1]. Handling this compound requires strict adherence to specialized safety protocols due to the specific functional groups attached to its benzenesulfonamide core[2].

Causality of Hazards:

  • Bromine & Ethoxy Substituents: The inclusion of a heavy halogen (bromine) and an ethoxy group significantly increases the molecule's lipophilicity. This enhances its ability to permeate standard biological membranes and thin elastomeric barriers (like single-layer gloves), necessitating robust dermal protection[3].

  • Sulfonamide Core: Sulfonamide derivatives carry a risk of dermal and respiratory sensitization. Chronic exposure to aerosolized dust can trigger severe allergic cross-reactivity in susceptible individuals[4].

  • Thermal Decomposition: Upon combustion, the presence of bromine, nitrogen, and sulfur heteroatoms guarantees the release of highly toxic and corrosive acidic gases, including Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx)[5].

Physicochemical Profile & Quantitative Data

To ensure rapid decision-making, the critical quantitative and qualitative hazard data is summarized below.

Table 1: Chemical Properties & Safety Implications

ParameterValue / DescriptionCausality / Safety Implication
CAS Number 838605-73-5[1]Unique identifier required for strict inventory and waste tracking.
Molecular Formula C15H16BrNO3SHigh heteroatom density dictates specialized incineration protocols[6].
Physical State Solid (Powder/Crystalline)High risk of aerosolization and dust inhalation during transfer[4].
Lipophilicity High (Halogenated)Rapid dermal absorption; necessitates strict barrier protection[3].
Combustion Products HBr, NOx, SOx, CO, CO2[5]Requires high-temperature incineration with alkaline scrubbing[6].

Table 2: PPE Matrix by Operational Scale

PPE CategoryAnalytical Scale (< 1 g)Preparative Scale (> 1 g)Justification (Causality)
Hand Protection Single Nitrile (4 mil)Double Nitrile (8 mil total)Halogens increase permeation rates; double layer provides a sacrificial barrier[3].
Eye Protection Safety Glasses (Side shields)Chemical Splash GogglesPrevents micro-particulate dust from bypassing standard glasses[4].
Respiratory Fume Hood (>100 fpm)Fume Hood + N95/P100Mitigates inhalation of aerosolized active pharmaceutical ingredients[7].
Body Protection Standard Lab CoatFlame-Resistant (FR) CoatProtects against static discharge ignition of organic dust[4].

Operational Workflow & Engineering Controls

The following logical pathway dictates the mandatory sequence of safety checks and material handling phases.

Workflow Start N-benzyl-4-bromo-3-ethoxybenzenesulfonamide (Solid State) EngControl Primary Containment (Fume Hood / BSC) Start->EngControl Transfer PPE PPE Verification (Double Nitrile, P100, Goggles) EngControl->PPE Pre-op Check Process Weighing & Solubilization (Anti-static tools) PPE->Process Initiate Waste Waste Segregation (Halogenated Organics) Process->Waste Post-reaction Incineration High-Temp Incineration (Alkaline Scrubber) Waste->Incineration Disposal

Workflow for the safe handling and disposal of halogenated benzenesulfonamides.

Self-Validating Experimental Protocols

Do not deviate from these field-proven methodologies. Each step contains an internal validation check to ensure the system remains safe before proceeding.

Protocol A: Precision Weighing and Transfer
  • System Verification: Verify the fume hood face velocity is between 80–120 feet per minute (fpm) using the digital magnehelic gauge.

    • Validation: A reading outside this range indicates compromised containment; halt the procedure immediately.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood surface with a 70% isopropanol/water solution to dissipate static charge.

    • Causality: Fine organic powders can form explosive dust-air mixtures; static electricity is a primary ignition source[4].

  • PPE Donning: Don chemical splash goggles, an FR lab coat, and double nitrile gloves. Inspect the outer gloves for micro-tears.

  • Transfer: Use grounded, non-sparking spatulas (e.g., PTFE-coated or ceramic) to transfer the compound from the source container to a pre-tared anti-static weigh boat[4].

  • Decontamination: Upon completion, tightly seal the source container. Wipe the exterior of the container and the spatula with a compatible solvent (e.g., ethanol) before removing them from the hood.

Protocol B: Spill Management and Decontamination
  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase the fume hood exhaust to maximum.

  • Containment (No Dry Sweeping): Do not dry sweep the powder.

    • Causality: Dry sweeping aerosolizes the halogenated powder, drastically increasing the risk of respiratory exposure and environmental contamination[3].

  • Neutralization & Collection: Gently mist the spilled powder with a compatible high-flashpoint solvent (e.g., polyethylene glycol or a damp water/surfactant mix) to bind the dust[7].

  • Recovery: Use a damp, disposable absorbent pad to wipe up the bound material. Place all contaminated pads into a designated, sealable hazardous waste container.

  • Final Wash: Wash the contaminated surface with soap and copious amounts of water, as sulfonamide derivatives can leave persistent, invisible residues[4].

Waste Disposal Plan

Because N-benzyl-4-bromo-3-ethoxybenzenesulfonamide contains bromine, nitrogen, and sulfur heteroatoms, it cannot be disposed of in standard organic waste streams.

  • Segregation: Collect all solid waste, reaction byproducts, and contaminated PPE in a rigid, leak-proof container explicitly labeled: "Halogenated Organic Solid Waste - Contains Br, S, N".

  • Incineration Protocol: The material must be dissolved or mixed with a combustible solvent and destroyed in a high-temperature chemical incinerator[6].

  • Scrubber Requirement (Critical): The incinerator must be equipped with an alkaline afterburner/scrubber system.

    • Causality: Thermal degradation of this compound releases Hydrogen Bromide (HBr), Sulfur Dioxide (SO2), and Nitrogen Oxides (NOx)[5]. The alkaline scrubber is chemically required to neutralize these highly toxic and corrosive acidic gases before they can be released into the atmosphere[6].

References

  • Regulations.gov / Nisso Chemical Europe GmbH. Safety data sheet in accordance with Regulation (EC) No.1907/2006. Retrieved from: [Link]

  • Angene Chemical. Safety Data Sheet - Angene Chemical. Retrieved from: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.